molecular formula C30H50O2 B024083 alpha-Onocerol CAS No. 511-01-3

alpha-Onocerol

Número de catálogo: B024083
Número CAS: 511-01-3
Peso molecular: 442.7 g/mol
Clave InChI: GESZMTVZGWZBPW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

alpha-Onocerin is a naturally occurring C2-symmetric tetracyclic triterpenoid (IUPAC name: (2S,4aR,5S,8aR)-5-{2-[(1S,4aR,6S,8aR)-6-hydroxy-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl]ethyl}-1,1,4a-trimethyl-6-methylenedecahydronaphthalen-2-ol) with the molecular formula C30H50O2 and a molecular weight of 442.73 g/mol . It is classified as an 8,14-seco-triterpenoid due to its characteristic open C-ring structure . This compound is of significant interest in pharmacological research due to its diverse biological activities. It has been identified as an acetylcholinesterase (AChE) inhibitor isolated from Lycopodium clavatum , with a reported IC50 value of 5.2 µM, indicating its potential as a lead compound for investigating therapeutic strategies for Alzheimer's disease . Recent studies have also revealed promising anti-plasmodial properties. In vivo experiments using Plasmodium berghei -infected mice demonstrated that alpha-onocerin (300 mg/kg) achieved a chemosuppression of 93.51% in the 4-day suppressive test, a level of activity comparable to the antimalarial drug artesunate . Furthermore, co-administration of alpha-onocerin and artesunate resulted in significant synergistic activity against the malaria parasite . The compound also exhibits notable antipyretic (fever-reducing) and analgesic effects in murine models . alpha-Onocerin displays a unique and rare biosynthetic pathway, found in evolutionarily distant plants such as the clubmoss ( Lycopodium species) and the leguminous plant Ononis spinosa . This scattered distribution is a result of convergent evolution, where different enzymes in these plants have independently evolved to produce the same compound . The compound can be sourced from the roots of Ononis spinosa and other Ononis species , and its total synthesis has been achieved in an enantioselective manner . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

5-[2-(6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethyl]-1,1,4a-trimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-19-9-13-23-27(3,4)25(31)15-17-29(23,7)21(19)11-12-22-20(2)10-14-24-28(5,6)26(32)16-18-30(22,24)8/h21-26,31-32H,1-2,9-18H2,3-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESZMTVZGWZBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(=C)C(C2(CCC1O)C)CCC3C(=C)CCC4C3(CCC(C4(C)C)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10965373
Record name 5,5'-(Ethane-1,2-diyl)bis(1,1,4a-trimethyl-6-methylidenedecahydronaphthalen-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-01-3
Record name 5,5'-(Ethane-1,2-diyl)bis(1,1,4a-trimethyl-6-methylidenedecahydronaphthalen-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10965373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of α-Onocerin from Lycopodium clavatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of α-onocerin, a bioactive triterpenoid (B12794562), from the clubmoss Lycopodium clavatum. The document details the experimental protocols for its extraction, purification, and characterization, presents quantitative data in a structured format, and visualizes the key experimental workflow and the proposed mechanism of action.

Introduction

α-Onocerin is a tetracyclic triterpenoid that has garnered scientific interest due to its notable biological activities. Structurally, it is a C30 triterpenoid diol. First isolated from Lycopodium clavatum, this natural product has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease[1]. The quest for novel and effective AChE inhibitors from natural sources has led to the investigation of various plant species, with Lycopodium clavatum emerging as a promising candidate due to its α-onocerin content. The isolation of α-onocerin from this clubmoss is typically achieved through a bioassay-guided fractionation approach, where the separation process is monitored by assessing the AChE inhibitory activity of the resulting fractions.

Experimental Protocols

The following sections describe the detailed methodologies for the isolation and characterization of α-onocerin from Lycopodium clavatum.

Plant Material Collection and Preparation

Fresh aerial parts of Lycopodium clavatum are collected and authenticated. The plant material is then air-dried at room temperature and pulverized into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites, including α-onocerin.

  • Protocol:

    • The dried, powdered aerial parts of Lycopodium clavatum (e.g., 2.2 kg) are macerated in methanol (B129727) (e.g., 85 L) at room temperature for a period of 48-72 hours with occasional agitation.

    • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

    • Alternatively, a chloroform:methanol (1:1) mixture can be used for the initial extraction, which has been shown to be effective in extracting AChE inhibitory compounds[1].

Bioassay-Guided Fractionation and Isolation

The crude extract is subjected to a series of fractionation and chromatographic steps. The acetylcholinesterase inhibitory activity of the fractions is monitored at each stage to guide the purification process towards the active compound.

  • Protocol:

    • Solvent Partitioning: The crude methanolic extract is suspended in a 5% tartaric acid solution and partitioned with dichloromethane (B109758). The dichloromethane fraction, containing the less polar compounds including triterpenoids, is collected and concentrated.

    • Silica (B1680970) Gel Column Chromatography:

      • The concentrated dichloromethane fraction is adsorbed onto a small amount of silica gel (e.g., 70-230 mesh) and loaded onto a silica gel column.

      • The column is eluted with a gradient solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol (e.g., n-hexane-EtOAc-MeOH, starting from 1:9:0 and transitioning to 0:0:1).

      • Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

    • Bioassay: Each pooled fraction is tested for its acetylcholinesterase inhibitory activity using the Ellman spectrophotometric method.

    • Further Purification: The most active fractions are subjected to further rounds of silica gel column chromatography, potentially using different solvent systems (e.g., CH₂Cl₂-MeOH), until a pure compound is obtained.

    • Crystallization: The purified α-onocerin is crystallized from a suitable solvent (e.g., methanol) to obtain a white crystalline solid.

Structural Elucidation and Characterization

The structure of the isolated pure compound is confirmed as α-onocerin using various spectroscopic techniques.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to elucidate the carbon-hydrogen framework and confirm the structure.

Quantitative Data

The following tables summarize the key quantitative data related to the isolation and activity of α-onocerin from Lycopodium clavatum.

ParameterValueReference
Extraction Yield
Yield of α-onocerinUp to 0.064% of the dried plant material
Biological Activity
Acetylcholinesterase Inhibition (IC₅₀)5.2 µM[1]

Table 1: Yield and Bioactivity of α-Onocerin from Lycopodium clavatum

Spectroscopic Data Key Signals
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.75 (brs, 2H), 4.60 (brs, 2H), 3.22 (dd, J = 11.2, 4.8 Hz, 2H), 1.00 (s, 6H), 0.95 (s, 6H), 0.84 (s, 6H), 0.76 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 150.4, 109.5, 79.0, 56.4, 55.8, 50.8, 42.1, 41.7, 39.7, 39.1, 33.5, 28.0, 27.5, 21.8, 18.4, 16.6, 16.1, 15.6
High-Resolution Mass Spectrometry (HRMS) m/z: [M+H]⁺ calculated for C₃₀H₅₁O₂⁺, found to be consistent with the molecular formula.

Table 2: Spectroscopic Data for α-Onocerin

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of α-onocerin and its proposed mechanism of acetylcholinesterase inhibition.

experimental_workflow plant_material Lycopodium clavatum (Dried, Powdered) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning (Dichloromethane) crude_extract->partitioning dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction column_chromatography Silica Gel Column Chromatography dcm_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions bioassay AChE Inhibition Assay fractions->bioassay active_fractions Active Fractions bioassay->active_fractions purification Further Purification active_fractions->purification alpha_onocerin Pure α-Onocerin purification->alpha_onocerin ach_inhibition cluster_pre Normal Enzymatic Reaction cluster_post Inhibition by α-Onocerin ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Active Site ACh->AChE Binds to Products Choline + Acetate AChE->Products Hydrolyzes alpha_Onocerin α-Onocerin AChE_inhibited Acetylcholinesterase (AChE) Active Site Blocked alpha_Onocerin->AChE_inhibited Binds to Active Site No_Reaction No Hydrolysis AChE_inhibited->No_Reaction ACh_inhibited Acetylcholine (ACh) ACh_inhibited->AChE_inhibited Binding Prevented

References

Alpha-Onocerin from Ononis spinosa: A Technical Guide to Its Natural Sourcing, Extraction, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sourcing, extraction, and biosynthesis of alpha-onocerin, a significant triterpenoid (B12794562) found in the roots of Ononis spinosa (spiny restharrow). This document details quantitative data, experimental protocols, and the underlying biochemical pathways, serving as a comprehensive resource for research and development.

Quantitative Analysis of Alpha-Onocerin in Ononis spinosa

Alpha-onocerin is a primary constituent of the roots of Ononis spinosa.[1] The concentration of this tetracyclic triterpenoid can vary depending on the extraction method and the specific plant material. The following tables summarize the quantitative data available from recent studies.

Table 1: Yield of Dichloromethane (B109758) Extract from Ononis spinosa Roots

ParameterValueReference
Starting MaterialPowdered Ononis spinosa roots[1]
Extraction SolventDichloromethane[1]
Extraction MethodSoxhlet extraction[1]
Yield of Crude Extract (OS1) 0.97% (m/m) [1]

Table 2: Concentration of Alpha-Onocerin in Ononis spinosa Root Preparations

PreparationConcentration of Alpha-OnocerinReference
Dichloromethane Root Extract (OS1)10.5% (m/m)
Dried Herbal Substance (Roots)4.1 mg/g

Experimental Protocols

This section outlines the detailed methodologies for the extraction and quantification of alpha-onocerin from Ononis spinosa roots, as cited in the literature.

Extraction of Alpha-Onocerin from Ononis spinosa Roots

This protocol describes a Soxhlet extraction method to obtain a dichloromethane extract enriched in alpha-onocerin.

Materials and Equipment:

  • Powdered roots of Ononis spinosa

  • Dichloromethane

  • Soxhlet apparatus

  • Sea sand

  • Anhydrous sodium sulphate

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • One kilogram of powdered Ononis spinosa root material is placed in a Soxhlet apparatus.

  • Extraction is performed for 8 hours using 4 liters of dichloromethane.

  • The resulting extract is filtered through a layer of sea sand and anhydrous sodium sulphate to remove particulate matter and residual water.

  • The solvent is removed from the filtrate by evaporation under vacuum using a rotary evaporator.

  • The obtained residue is then suspended in water and lyophilized to yield a dry powder extract (referred to as OS1).

Quantification of Alpha-Onocerin by Gas Chromatography-Flame Ionization Detection (GC-FID)

This GC-FID method is suitable for the quantitative analysis of alpha-onocerin in extracts of Ononis spinosa.

Instrumentation:

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Column: SE-30 (0.32 mm ID × 30 m × 0.25 µm)

  • Detector: Flame Ionization Detector (FID)

  • Injector: Split/splitless inlet

Chromatographic Conditions:

  • FID Temperature: 350°C

  • Internal Standard: Octadecane (0.15 mg/ml)

Procedure:

  • Sample Preparation: Prepare a solution of the Ononis spinosa root extract in a suitable solvent. Add the internal standard, octadecane, to a final concentration of 0.15 mg/ml.

  • Calibration: Prepare a series of calibration standards of pure alpha-onocerin at known concentrations.

  • Analysis: Inject the prepared sample and calibration standards into the GC-FID system.

  • Identification: The identification of the alpha-onocerin peak is confirmed by spiking a sample with the isolated pure compound prior to analysis.

  • Quantification: The concentration of alpha-onocerin in the sample is determined by external calibration using the prepared calibration curve.

Visualizing the Methodologies

The following diagrams, generated using Graphviz, illustrate the experimental workflow for alpha-onocerin extraction and analysis, as well as its biosynthetic pathway in Ononis spinosa.

G Experimental Workflow for Alpha-Onocerin Analysis cluster_extraction Extraction cluster_analysis Analysis plant Powdered Ononis spinosa Roots soxhlet Soxhlet Extraction (Dichloromethane, 8h) plant->soxhlet filtration Filtration (Sea Sand, Anhydrous Na2SO4) soxhlet->filtration evaporation Solvent Evaporation (Vacuum) filtration->evaporation lyophilization Lyophilization evaporation->lyophilization extract Dry Dichloromethane Extract (OS1) lyophilization->extract sample_prep Sample Preparation (+ Internal Standard) extract->sample_prep gc_fid GC-FID Analysis sample_prep->gc_fid quantification Quantification (External Calibration) gc_fid->quantification

Experimental workflow from plant material to quantification.

Biosynthesis of Alpha-Onocerin in Ononis spinosa

The biosynthesis of alpha-onocerin in Ononis spinosa is a notable example of convergent evolution in plant specialized metabolism. Unlike the two-enzyme pathway found in the clubmoss Lycopodium clavatum, O. spinosa utilizes a single oxidosqualene cyclase, OsONS1, to produce alpha-onocerin from squalene-2,3;22,23-dioxide (SDO). This process is initiated by the epoxidation of squalene (B77637).

The key steps in the biosynthetic pathway are:

  • Squalene Epoxidation: Squalene is converted to squalene-2,3;22,23-dioxide by the action of squalene epoxidases (OsSQE1 and OsSQE2).

  • Cyclization: The single oxidosqualene cyclase, OsONS1, catalyzes the cyclization of squalene-2,3;22,23-dioxide to form alpha-onocerin. Studies have shown a specific protein-protein interaction between OsONS1 and the squalene epoxidases, with OsSQE2 being the preferred partner in planta.

G Biosynthetic Pathway of Alpha-Onocerin in Ononis spinosa Squalene Squalene SDO Squalene-2,3;22,23-dioxide Squalene->SDO OsSQE1 / OsSQE2 AlphaOnocerin Alpha-Onocerin SDO->AlphaOnocerin OsONS1

Simplified biosynthetic pathway of alpha-onocerin in O. spinosa.

References

The Biosynthesis Pathway of Alpha-Onocerin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of alpha-onocerin in plants, with a particular focus on the pathway elucidated in the legume Ononis spinosa. This document details the core biosynthetic pathway, presents available quantitative data, outlines relevant experimental protocols, and visualizes key processes.

Introduction to Alpha-Onocerin

Alpha-onocerin is a tetracyclic triterpenoid (B12794562) with a unique 8,14-seco-triterpenoid skeleton, characterized by an open C-ring. It is found in a limited number of evolutionarily distant plant species, including the clubmoss genus Lycopodium and the leguminous genus Ononis, suggesting a convergent evolution of its biosynthetic pathway.[1][2] In the roots of Ononis spinosa (restharrow), alpha-onocerin can accumulate to significant levels, constituting up to 0.5% of the dry weight.[3] The biological function of alpha-onocerin in plants is not fully understood, but it is suggested to play a role in waterproofing and protecting roots from environmental stressors.[3] From a pharmacological perspective, alpha-onocerin and its derivatives have garnered interest for their potential therapeutic properties.

The Core Biosynthetic Pathway

The biosynthesis of alpha-onocerin in Ononis spinosa is a specialized branch of the triterpenoid pathway, originating from the mevalonate (B85504) (MVA) pathway in the cytoplasm. The key steps involve the formation of a linear precursor, its epoxidation, and a final cyclization event.

The pathway begins with the synthesis of the universal C30 isoprenoid precursor, squalene (B77637). Squalene then undergoes a two-step epoxidation to form 2,3;22,23-dioxidosqualene. This crucial step is catalyzed by squalene epoxidases (SQEs). In Ononis spinosa, two isoforms, OsSQE1 and OsSQE2, have been identified as being involved in this process.[1]

The final and committing step is the cyclization of 2,3;22,23-dioxidosqualene to form the characteristic tetracyclic structure of alpha-onocerin. This reaction is catalyzed by a specialized oxidosqualene cyclase (OSC) named alpha-onocerin synthase (OsONS1). Notably, in Ononis spinosa, a single enzyme, OsONS1, is responsible for this complex cyclization, which is in contrast to the two sequential cyclases required in Lycopodium clavatum.

There is evidence for protein-protein interactions between OsONS1 and the squalene epoxidases (OsSQE1 and OsSQE2), which may facilitate substrate channeling and enhance the efficiency of the pathway.

alpha_onocerin_biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Triterpenoid Triterpenoid Pathway Acetyl-CoA Acetyl-CoA Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Acetyl-CoA->Farnesyl_Pyrophosphate Multiple steps Squalene Squalene Farnesyl_Pyrophosphate->Squalene Squalene Synthase (SQS) 2_3_22_23_Dioxidosqualene 2_3_22_23_Dioxidosqualene Squalene->2_3_22_23_Dioxidosqualene Squalene Epoxidase (OsSQE1/OsSQE2) alpha_Onocerin alpha_Onocerin 2_3_22_23_Dioxidosqualene->alpha_Onocerin alpha-Onocerin Synthase (OsONS1)

Figure 1: Biosynthesis pathway of alpha-onocerin from acetyl-CoA.

Quantitative Data

Quantitative data on the alpha-onocerin biosynthesis pathway is limited, particularly regarding the kinetic properties of the key enzymes from Ononis spinosa. The following tables summarize the available data. Further research is required to fully characterize the enzymatic parameters.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmkcatVmaxSource OrganismNotes
OsONS12,3;22,23-DioxidosqualeneData not availableData not availableData not availableOnonis spinosa
OsSQE1SqualeneData not availableData not availableData not availableOnonis spinosa
OsSQE2SqualeneData not availableData not availableData not availableOnonis spinosa
Squalene EpoxidaseSqualene13 µM-0.71 nmol/h/mg proteinTrichophyton rubrumFungal enzyme, for reference.

Table 2: Metabolite Accumulation in Ononis spinosa

MetaboliteTissueConcentration / AmountGrowth ConditionsReference
alpha-OnocerinRootsUp to 0.5% of dry weightField grown
alpha-OnocerinRoots (base)Highest accumulationHydroponically grown, 45 days
alpha-OnocerinRoots (midsection)Moderate accumulationHydroponically grown, 45 days
alpha-OnocerinRoots (young)Trace amountsHydroponically grown, 45 days
alpha-OnocerinAerial tissuesNot detectedSoil or hydroponics

Genetic Regulation

The biosynthesis of triterpenoids in plants is tightly regulated at the transcriptional level, often in response to developmental cues and environmental stimuli. While the specific regulatory network for alpha-onocerin biosynthesis in Ononis spinosa has not been fully elucidated, general principles from other legumes and terpenoid pathways provide a framework.

Jasmonates (JAs), including jasmonic acid and its methyl ester (methyl jasmonate), are key signaling molecules that induce the expression of genes involved in secondary metabolism, including terpenoid biosynthesis. It is therefore likely that JA-responsive transcription factors play a role in regulating the alpha-onocerin pathway.

Several families of transcription factors are known to be involved in the regulation of terpenoid biosynthesis in plants, including:

  • AP2/ERF (APETALA2/Ethylene Response Factor): These factors are often involved in JA-mediated responses.

  • bHLH (basic Helix-Loop-Helix): bHLH transcription factors can form complexes with MYB proteins to regulate metabolic pathways.

  • MYB (myeloblastosis): MYB transcription factors are a large family in plants and are known to regulate various branches of secondary metabolism, including flavonoid and terpenoid biosynthesis.

  • WRKY: These transcription factors are typically associated with plant defense responses, which often involve the production of secondary metabolites.

In the model legume Medicago truncatula, several JA-responsive genes have been identified, and it is plausible that orthologs of these regulatory genes are present in Ononis spinosa and control the expression of OsONS1, OsSQE1, and OsSQE2.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the alpha-onocerin biosynthesis pathway.

Extraction and GC-MS Analysis of Alpha-Onocerin

This protocol describes the extraction of triterpenoids from plant material and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials:

  • Plant tissue (e.g., Ononis spinosa roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol

  • Chloroform

  • Hexane (B92381)

  • 6% Methanolic KOH

  • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: a. Weigh approximately 100 mg of the powdered tissue into a glass tube. b. Add 2 mL of a 2:1 (v/v) mixture of methanol:chloroform. c. Vortex thoroughly and sonicate for 20 minutes. d. Centrifuge at 3,000 x g for 10 minutes and transfer the supernatant to a new tube. e. Repeat the extraction of the pellet with another 2 mL of methanol:chloroform. f. Combine the supernatants and evaporate to dryness under a stream of nitrogen gas.

  • Saponification (optional, to hydrolyze glycosides): a. To the dried extract, add 1 mL of 6% methanolic KOH. b. Incubate at 80°C for 1 hour. c. After cooling, add 1 mL of water and extract three times with 1 mL of hexane. d. Combine the hexane fractions and evaporate to dryness.

  • Derivatization: a. To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. b. Tightly cap the vial and incubate at 70°C for 30 minutes.

  • GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. GC Conditions (example):

    • Injector temperature: 250°C
    • Oven program: Start at 150°C, hold for 2 minutes, ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.
    • Carrier gas: Helium at a constant flow rate. c. MS Conditions:
    • Ion source temperature: 230°C
    • Quadrupole temperature: 150°C
    • Scan range: m/z 50-650. d. Identify alpha-onocerin based on its retention time and mass spectrum compared to an authentic standard.

GCMS_Workflow Plant_Tissue Plant_Tissue Grinding Grinding Plant_Tissue->Grinding Liquid Nitrogen Extraction Extraction Grinding->Extraction Methanol/Chloroform Evaporation Evaporation Extraction->Evaporation Saponification Saponification Evaporation->Saponification Methanolic KOH (Optional) Hexane_Extraction Hexane_Extraction Saponification->Hexane_Extraction Evaporation2 Evaporation2 Hexane_Extraction->Evaporation2 Evaporation Derivatization Derivatization Evaporation2->Derivatization BSTFA/TMCS GC_MS_Analysis GC_MS_Analysis Derivatization->GC_MS_Analysis

Figure 2: Workflow for the extraction and GC-MS analysis of alpha-onocerin.
Heterologous Expression in Nicotiana benthamiana

This protocol describes the transient expression of genes in N. benthamiana leaves via agroinfiltration to reconstitute the alpha-onocerin pathway.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • Expression vectors containing the genes of interest (OsONS1, OsSQE1, OsSQE2)

  • N. benthamiana plants (4-6 weeks old)

  • LB medium with appropriate antibiotics

  • Infiltration medium (10 mM MES pH 5.6, 10 mM MgCl2, 200 µM acetosyringone)

  • 1 mL needleless syringes

Protocol:

  • Agrobacterium Culture: a. Grow Agrobacterium strains harboring the expression constructs overnight at 28°C in LB medium with appropriate antibiotics. b. Pellet the cells by centrifugation and resuspend in infiltration medium to an OD600 of 0.5-1.0. c. Incubate the bacterial suspension at room temperature for 2-4 hours.

  • Co-infiltration: a. For co-expression, mix the Agrobacterium suspensions containing OsONS1, OsSQE1, and OsSQE2 in equal ratios.

  • Infiltration: a. Using a 1 mL needleless syringe, gently infiltrate the abaxial side of the N. benthamiana leaves with the Agrobacterium suspension.

  • Incubation and Harvest: a. Incubate the infiltrated plants for 5-7 days under controlled growth conditions. b. Harvest the infiltrated leaf tissue, freeze in liquid nitrogen, and store at -80°C until analysis.

  • Analysis: a. Extract and analyze the metabolites from the harvested leaf tissue using the GC-MS protocol described in section 5.1.

Functional Characterization in Yeast

This protocol outlines the functional characterization of OsONS1 in a lanosterol (B1674476) synthase knockout yeast strain (GIL77), which accumulates the precursor 2,3;22,23-dioxidosqualene.

Materials:

  • Saccharomyces cerevisiae strain GIL77 (erg7Δ)

  • Yeast expression vector (e.g., pYES2) containing the OsONS1 gene

  • Yeast transformation reagents (e.g., lithium acetate/PEG method)

  • Synthetic complete medium lacking uracil (B121893) (SC-Ura) with 2% glucose

  • Induction medium (SC-Ura with 2% galactose)

  • Ergosterol

Protocol:

  • Yeast Transformation: a. Transform the GIL77 yeast strain with the pYES2-OsONS1 construct using the lithium acetate/PEG method. b. Select for transformants on SC-Ura plates supplemented with ergosterol.

  • Expression: a. Inoculate a starter culture of the transformed yeast in SC-Ura with 2% glucose and grow overnight. b. Inoculate the main culture in induction medium (SC-Ura with 2% galactose) and grow for 48-72 hours at 30°C.

  • Metabolite Extraction and Analysis: a. Harvest the yeast cells by centrifugation. b. Saponify the cell pellet with 20% KOH in 50% ethanol (B145695) at 80°C for 1 hour. c. Extract the non-saponifiable lipids with hexane. d. Evaporate the hexane and derivatize the residue as described in section 5.1. e. Analyze the products by GC-MS.

Yeast_Expression_Workflow OsONS1_gene OsONS1_gene Cloning Cloning OsONS1_gene->Cloning pYES2 vector Yeast_Transformation Yeast_Transformation Cloning->Yeast_Transformation GIL77 strain (erg7Δ) Selection Selection Yeast_Transformation->Selection SC-Ura plates Expression Expression Selection->Expression Galactose induction Metabolite_Extraction Metabolite_Extraction Expression->Metabolite_Extraction Saponification & Hexane extraction GC_MS_Analysis GC_MS_Analysis Metabolite_Extraction->GC_MS_Analysis

Figure 3: Workflow for functional characterization of OsONS1 in yeast.

Conclusion

The biosynthesis of alpha-onocerin in Ononis spinosa represents a fascinating example of convergent evolution and specialized metabolism in plants. While the core pathway has been elucidated, further research is needed to fully understand its regulation and the kinetic properties of the involved enzymes. The protocols and information provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to further investigate this unique triterpenoid and its potential applications. The development of metabolic engineering strategies to enhance alpha-onocerin production in heterologous systems holds promise for a sustainable supply of this valuable compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Alpha-Onocerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Alpha-onocerol, also known as α-onocerin, is a tetracyclic triterpenoid (B12794562) found in various plant species, notably in the clubmoss genus Lycopodium.[1] This guide provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a solid, crystalline substance with a high melting point, reflecting its rigid tetracyclic structure. Its lipophilic nature is indicated by its solubility in organic solvents.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₃₀H₅₀O₂[2]
Molecular Weight 442.72 g/mol [2]
Melting Point 202-203 °C[3]
Boiling Point 524.3 ± 50.0 °C (Predicted)[3]
Appearance Solid
Solubility Soluble in chloroform (B151607) and methanol. Specific quantitative data is limited, but its extraction with chloroform indicates good solubility in this solvent.N/A
CAS Number 511-01-3

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A comprehensive spectroscopic investigation has provided unambiguous assignments of its ¹H and ¹³C NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Data: The proton NMR spectrum of this compound displays signals corresponding to its various proton environments. Key chemical shifts and coupling constants are essential for detailed structural analysis.

¹³C NMR Spectral Data: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Specific peak assignments for ¹H and ¹³C NMR are detailed in specialized spectroscopic studies and databases and are crucial for the unambiguous identification of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for O-H (hydroxyl) and C-H (alkane) stretching vibrations.

A detailed IR spectrum would show a broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups and multiple sharp peaks in the 2850-3000 cm⁻¹ region for C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. The fragmentation pattern can offer further structural insights.

The molecular ion peak would be observed at an m/z value of approximately 442.7. Fragmentation would likely involve the loss of water and cleavage of the carbon skeleton.

Signaling Pathways and Mechanism of Action

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibitory activity suggests potential applications in the management of neurodegenerative diseases like Alzheimer's disease.

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. The kinetics of this inhibition would determine whether it is a competitive, non-competitive, or mixed-type inhibitor.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes alpha_Onocerol This compound alpha_Onocerol->AChE Inhibits Anti_Inflammatory_Pathways cluster_pathways Potential Anti-inflammatory Mechanisms Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Activates MAPK_Pathway MAPK Pathway Inflammatory_Stimuli->MAPK_Pathway Activates alpha_Onocerol This compound alpha_Onocerol->NFkB_Pathway Inhibits? alpha_Onocerol->MAPK_Pathway Inhibits? Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, Prostaglandins, Cytokines) NFkB_Pathway->Pro_inflammatory_Mediators Induces MAPK_Pathway->Pro_inflammatory_Mediators Induces Extraction_Workflow Start Dried Lycopodium clavatum Powder Extraction Maceration with Chloroform:Methanol (1:1) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Extract->Chromatography Fraction_Collection Fraction Collection and TLC Analysis Chromatography->Fraction_Collection Purification Recrystallization Fraction_Collection->Purification End Pure this compound Purification->End MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treatment Treat with this compound (various concentrations) Incubate1->Treatment Incubate2 Incubate for 24/48/72h Treatment->Incubate2 MTT_Addition Add MTT Solution Incubate2->MTT_Addition Incubate3 Incubate for 4h MTT_Addition->Incubate3 Solubilization Remove Medium & Add DMSO Incubate3->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate Cell Viability and IC50 Measurement->Analysis End Results Analysis->End

References

Alpha-Onocerin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Plant Metabolite Alpha-Onocerin for Scientific and Drug Development Professionals

Abstract

Alpha-onocerin, a tetracyclic triterpenoid (B12794562) with a distinctive open C-ring, is a fascinating plant metabolite that has garnered significant interest in the scientific community.[1][2] Found in a variety of taxonomically diverse plants, its convergent evolution suggests a significant, conserved biological role. This technical guide provides a comprehensive overview of alpha-onocerin, including its chemical properties, natural sources, biosynthesis, and multifaceted biological activities. Detailed experimental protocols for the extraction, purification, and evaluation of its key bioactivities are presented to facilitate further research and drug discovery efforts. Quantitative data on its efficacy are summarized, and its known mechanisms of action, including interactions with cellular signaling pathways, are delineated. This document aims to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this unique natural product.

Introduction

Alpha-onocerin (IUPAC name: (3β,21α)-8,14-secogammacera-8(26),14(27)-diene-3,21-diol) is a C30 triterpenoid characterized by its unusual 8,14-seco-gammacerane skeleton.[3] First identified in the roots of Ononis spinosa (spiny restharrow), it has since been isolated from various other plant species, including those from the Lycopodium and Huperzia genera.[4] The unique chemical structure of alpha-onocerin has intrigued chemists, leading to the development of efficient total synthesis strategies.[5]

Beyond its chemical novelty, alpha-onocerin exhibits a range of promising biological activities, including anti-plasmodial, acetylcholinesterase inhibitory, anti-inflammatory, and potential anticancer effects. This guide will delve into the scientific literature to provide a detailed and practical overview of this intriguing plant metabolite.

Chemical and Physical Properties

Alpha-onocerin is a symmetrical molecule with two hydroxyl groups, contributing to its moderate polarity. A comprehensive spectroscopic investigation using NMR and MS has been performed to provide a precise phytochemical reference for its identification and quality control.

PropertyValueReference
Molecular FormulaC₃₀H₅₀O₂
Molecular Weight442.72 g/mol
CAS Number511-01-3
AppearanceCrystalline solid
Melting Point202-203 °C
SolubilitySoluble in dichloromethane, chloroform, methanol

Natural Sources and Extraction

Alpha-onocerin is primarily found in the roots of certain plants. Its concentration can vary depending on the plant species, geographical location, and developmental stage.

Plant SpeciesFamilyPart(s) Containing Alpha-Onocerin
Ononis spinosaFabaceaeRoots
Lycopodium clavatumLycopodiaceaeWhole plant
Huperzia phlegmariaLycopodiaceaeWhole plant
General Extraction and Purification Protocol

The following protocol is a generalized procedure for the extraction and isolation of alpha-onocerin from plant material.

Experimental Workflow for Alpha-Onocerin Extraction and Purification

Extraction_Workflow Start Plant Material (e.g., dried, powdered roots) Soxhlet Soxhlet Extraction (Dichloromethane) Start->Soxhlet Evaporation Solvent Evaporation (Rotary Evaporator) Soxhlet->Evaporation Crude_Extract Crude Dichloromethane Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution: Hexane:Ethyl Acetate) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Crystallization Crystallization of Pure Fractions Fraction_Collection->Crystallization Alpha_Onocerin Pure Alpha-Onocerin Crystallization->Alpha_Onocerin

Caption: A generalized workflow for the extraction and purification of alpha-onocerin.

Biosynthesis

The biosynthesis of alpha-onocerin is a notable example of convergent evolution in plant specialized metabolism. While the final product is identical, the enzymatic machinery involved differs between the evolutionarily distant plant species that produce it.

In Ononis spinosa, a single oxidosqualene cyclase, OsONS1 , catalyzes the direct cyclization of squalene-2,3;22,23-dioxide to form alpha-onocerin. In contrast, in Lycopodium clavatum, this conversion is a two-step process involving two distinct sequential cyclases: LcLCC and LcLCD .

Convergent Biosynthetic Pathways of Alpha-Onocerin

Biosynthesis_Pathway cluster_Ononis Ononis spinosa cluster_Lycopodium Lycopodium clavatum Squalene_dioxide_O Squalene-2,3;22,23-dioxide OsONS1 OsONS1 Squalene_dioxide_O->OsONS1 Alpha_Onocerin_O Alpha-Onocerin OsONS1->Alpha_Onocerin_O Squalene_dioxide_L Squalene-2,3;22,23-dioxide LcLCC LcLCC Squalene_dioxide_L->LcLCC Intermediate Intermediate LcLCC->Intermediate LcLCD LcLCD Intermediate->LcLCD Alpha_Onocerin_L Alpha-Onocerin LcLCD->Alpha_Onocerin_L AChE_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by Alpha-Onocerin AChE Acetylcholinesterase (AChE) Choline Choline + Acetate AChE->Choline AChE_Inhibited Inhibited AChE ACh Acetylcholine ACh->AChE Alpha_Onocerin Alpha-Onocerin Alpha_Onocerin->AChE_Inhibited

References

Initial Pharmacological Screening of Alpha-Onocerin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-onocerin, a tetracyclic triterpenoid (B12794562) found in various plant species, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the initial pharmacological screening of alpha-onocerin, summarizing key findings from preclinical studies. The document details its established anti-plasmodial, antipyretic, analgesic, and cytotoxic activities, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for the primary assays are provided to facilitate reproducibility and further investigation. While the precise molecular mechanisms and signaling pathways underlying many of alpha-onocerin's effects remain to be fully elucidated, this guide synthesizes the current state of knowledge to support ongoing research and drug development efforts.

Introduction

Alpha-onocerin is a naturally occurring triterpenoid with a symmetrical C30 backbone, isolated from various plant sources, including species from the Lycopodium and Ononis genera.[1] Traditional medicine has utilized extracts from these plants for a range of ailments, prompting modern scientific investigation into the pharmacological activities of their purified constituents. This whitepaper focuses on the initial pharmacological characterization of alpha-onocerin, presenting a technical overview of its documented biological effects and the methodologies employed in these foundational studies.

Pharmacological Activities of Alpha-Onocerin

The primary pharmacological effects of alpha-onocerin reported in the scientific literature include anti-plasmodial, antipyretic, analgesic, and cytotoxic activities. The following sections detail the quantitative data and experimental protocols associated with these findings.

Anti-plasmodial Activity

Alpha-onocerin has demonstrated significant activity against Plasmodium berghei, the causative agent of malaria in rodents, suggesting its potential as an antimalarial agent.

Table 1: In Vivo Anti-plasmodial Activity of Alpha-Onocerin against P. berghei

AssayTreatment GroupDose (mg/kg)Chemosuppression (%)ED₅₀ (mg/kg)
4-Day Suppressive TestAlpha-onocerin30093.51 ± 2.15[1]13.64 ± 0.22[1]
Artesunate (B1665782) (Control)297.02 ± 0.27[1]1.33 ± 0.11[1]
Prophylactic TestAlpha-onocerin30054.94-
Artesunate (Control)269.76-

Table 2: Synergistic Anti-plasmodial Effects of Alpha-Onocerin with Artesunate

ParameterValueInterpretation
Theoretical ED₅₀ (Zadd)7.49 ± 3.46Expected additive effect
Experimental ED₅₀ (Zexp)1.61 ± 0.78Observed effect of the combination
Interaction Index0.22Indicates significant synergistic activity
Antipyretic Activity

Studies have shown that alpha-onocerin can significantly reduce fever in animal models.

Table 3: Antipyretic Effect of Alpha-Onocerin in Baker's Yeast-Induced Pyrexia Model

Treatment GroupTime Post-AdministrationTemperature Reduction
Alpha-onocerin (all doses)1 hourSignificant (p < 0.05)
Alpha-onocerin (all doses)2 hoursSignificant (p < 0.05)
Analgesic Activity

Alpha-onocerin has also been reported to possess analgesic properties. However, specific quantitative data from standardized analgesic assays are not extensively detailed in the currently available literature.

Anticancer (Cytotoxic) Activity

Preliminary in vitro studies have evaluated the cytotoxic effects of alpha-onocerin and its derivatives against various human cancer cell lines.

Table 4: In Vitro Cytotoxicity of Alpha-Onocerin Derivatives against Human Cancer Cell Lines

DerivativeCell LineCancer TypeIC₅₀ (µg/mL)
Alpha-onocerin oxime (22)HepG2HepatocarcinomaNot explicitly stated, but noted as significant and selective
Hydroxylated derivative at C-2/C-20HuCCA-1Human cholangiocarcinoma-
A-549Lung carcinoma-
MOLT-3Acute lymphoblastic leukemia-

Note: The study highlighted that the introduction of a hydroxyl group at the C-2/C-20 position of alpha-onocerin enhanced cytotoxic activity, and the oxime derivative showed selective and significant cytotoxicity against the HepG2 cell line. Specific IC₅₀ values for all derivatives against all cell lines were not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vivo Anti-plasmodial Assays
  • Animal Model: ICR mice.

  • Parasite: Chloroquine-sensitive Plasmodium berghei strain.

  • Inoculation: Mice are inoculated intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10⁷ parasitized erythrocytes.

  • Treatment: Three hours post-inoculation, mice are randomly divided into experimental and control groups.

    • Test Groups: Administered varying doses of alpha-onocerin (e.g., 10, 30, 100, 300 mg/kg) orally or via the appropriate route.

    • Positive Control: Administered a standard antimalarial drug (e.g., artesunate at 2 mg/kg).

    • Negative Control: Administered the vehicle used for drug suspension.

  • Duration: Treatment is continued daily for four consecutive days.

  • Endpoint: On the fifth day, thin blood smears are prepared from the tail vein of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Calculation: The percentage of chemosuppression is calculated using the formula: ((A - B) / A) * 100, where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.

  • Animal Model and Parasite: As described for the 4-Day Suppressive Test.

  • Treatment: Mice are treated with the test compound (alpha-onocerin) or control vehicle for four consecutive days.

  • Inoculation: On the fifth day, mice are inoculated with P. berghei.

  • Endpoint: Seventy-two hours post-inoculation, blood smears are prepared and parasitemia is assessed as described above.

  • Calculation: Chemosuppression is calculated as in the 4-Day Suppressive Test.

Antipyretic Assay (Baker's Yeast-Induced Pyrexia)
  • Animal Model: ICR mice.

  • Induction of Pyrexia: A 20% aqueous suspension of baker's yeast is injected subcutaneously into the back of the mice.

  • Baseline Temperature: The rectal temperature of each mouse is measured before the induction of pyrexia.

  • Post-Induction Temperature: Rectal temperatures are measured again 18 hours after yeast injection to confirm the development of fever.

  • Treatment: Animals exhibiting a significant rise in body temperature are divided into groups and treated with either alpha-onocerin at various doses, a standard antipyretic drug, or the vehicle.

  • Endpoint: Rectal temperatures are recorded at regular intervals (e.g., 1 and 2 hours) post-treatment.

  • Analysis: The reduction in temperature in the treated groups is compared to the control group.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HuCCA-1, A-549, HepG2, MOLT-3) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of alpha-onocerin or its derivatives. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

As of the current literature review, there is a notable lack of specific studies elucidating the signaling pathways directly modulated by alpha-onocerin for its observed pharmacological effects. While extracts of Ononis spinosa, a source of alpha-onocerin, have been shown to interact with the TLR4 signaling pathway, it has not been confirmed that alpha-onocerin is the specific constituent responsible for this activity. Further research is required to investigate the potential involvement of key inflammatory and cell survival pathways, such as NF-κB and MAPK, in mediating the biological activities of alpha-onocerin.

Visualizations

Due to the absence of specific information on signaling pathways modulated by alpha-onocerin in the reviewed literature, diagrams for such pathways cannot be generated at this time. However, the experimental workflows for the key pharmacological screening assays are presented below.

experimental_workflow_antimalarial cluster_setup Experimental Setup cluster_4day 4-Day Suppressive Test cluster_prophylactic Prophylactic Test animal_model ICR Mice inoculation_4day Inoculate with P. berghei animal_model->inoculation_4day treatment_prophylactic Treat for 4 days animal_model->treatment_prophylactic parasite P. berghei parasite->inoculation_4day inoculation_prophylactic Inoculate with P. berghei (Day 5) parasite->inoculation_prophylactic treatment_4day Treat for 4 days inoculation_4day->treatment_4day assessment_4day Assess Parasitemia (Day 5) treatment_4day->assessment_4day treatment_prophylactic->inoculation_prophylactic assessment_prophylactic Assess Parasitemia (72h post-inoculation) inoculation_prophylactic->assessment_prophylactic

Caption: Workflow for in vivo anti-plasmodial screening of alpha-onocerin.

experimental_workflow_antipyretic start Select ICR Mice measure_baseline Measure Baseline Rectal Temp. start->measure_baseline induce_fever Induce Pyrexia (Baker's Yeast) confirm_fever Confirm Fever (18h post-induction) induce_fever->confirm_fever measure_baseline->induce_fever group_animals Group Animals confirm_fever->group_animals treat_animals Administer Alpha-Onocerin / Controls group_animals->treat_animals measure_post_treatment Measure Rectal Temp. (1h & 2h) treat_animals->measure_post_treatment analyze_data Analyze Temperature Reduction measure_post_treatment->analyze_data

Caption: Workflow for the baker's yeast-induced pyrexia assay.

experimental_workflow_cytotoxicity start Culture Cancer Cell Lines seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with Alpha-Onocerin seed_cells->treat_cells incubate_cells Incubate (e.g., 48h) treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The initial pharmacological screening of alpha-onocerin has revealed a promising profile of biological activities, including potent anti-plasmodial effects with synergy when combined with artesunate, as well as significant antipyretic, analgesic, and in vitro cytotoxic properties. The data presented in this guide provide a solid foundation for further research into this interesting triterpenoid.

Future investigations should prioritize the following areas:

  • Broad-Spectrum Pharmacological Screening: A systematic evaluation of alpha-onocerin's anti-inflammatory, broader antimicrobial (antibacterial and antifungal), and more extensive anticancer activities is warranted.

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways modulated by alpha-onocerin is crucial to understanding its mechanisms of action. Investigating its effects on key inflammatory pathways (e.g., NF-κB, MAPK, cyclooxygenase, and lipoxygenase pathways) would be a logical next step.

  • In Vivo Anticancer Studies: The promising in vitro cytotoxicity data should be followed up with in vivo studies in relevant animal models to assess the anticancer efficacy and safety of alpha-onocerin.

  • Structure-Activity Relationship (SAR) Studies: Further synthesis and screening of alpha-onocerin derivatives will be valuable in identifying analogs with enhanced potency and selectivity for specific therapeutic targets.

References

Alpha-Onocerin: A Promising Triterpenoid Acetylcholinesterase Inhibitor for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Alzheimer's disease (AD), a progressive neurodegenerative disorder, is pathologically characterized by the decline of acetylcholine (B1216132) (ACh), a vital neurotransmitter for memory and learning. A primary therapeutic strategy for managing AD symptoms involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][2][3][4][5] The discovery of novel AChE inhibitors from natural sources is a significant area of research. This technical guide focuses on alpha-onocerin, a tetracyclic triterpenoid, which has been identified as a potent inhibitor of acetylcholinesterase.

Alpha-onocerin was first isolated from the club moss Lycopodium clavatum and has demonstrated significant in vitro activity against acetylcholinesterase. This document provides a comprehensive overview of the quantitative data, experimental protocols, and the mechanistic understanding of alpha-onocerin as an AChE inhibitor.

Quantitative Data Summary

The inhibitory potential of alpha-onocerin against acetylcholinesterase has been quantified, providing a basis for its comparison with other known inhibitors.

CompoundIC50 (µM)Source OrganismReference
alpha-Onocerin5.2Lycopodium clavatum

Table 1: Acetylcholinesterase Inhibitory Activity of alpha-Onocerin. The IC50 value represents the concentration of the compound required to inhibit 50% of the acetylcholinesterase activity.

Further studies have compared the inhibitory effects of alpha-onocerin with donepezil, a standard drug used in the treatment of Alzheimer's disease. At concentrations of 1 and 3 mg/ml, alpha-onocerin exhibited a stronger inhibitory effect on acetylcholinesterase than donepezil.

Experimental Protocols

The determination of the acetylcholinesterase inhibitory activity of alpha-onocerin was primarily achieved through the Ellman's spectrophotometric method, following a bioassay-guided fractionation for its isolation.

Bioassay-Guided Isolation of alpha-Onocerin

The isolation of alpha-onocerin from Lycopodium clavatum involves a systematic process of extraction and fractionation, with each step being monitored for AChE inhibitory activity.

G plant_material Powdered Lycopodium clavatum extraction Extraction (Chloroform:Methanol 1:1) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Bioassay-Guided Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions activity_assay AChE Inhibition Assay (Ellman's Method) fractions->activity_assay active_fraction Active Fractions activity_assay->active_fraction Identify active fractions isolation Isolation & Purification (e.g., Crystallization, HPLC) active_fraction->isolation alpha_onocerin alpha-Onocerin isolation->alpha_onocerin G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine ACh Acetylcholine (ACh) ACh_synthesis->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Binds AChR Acetylcholine Receptor (AChR) ACh->AChR Binds hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->hydrolysis alpha_onocerin alpha-Onocerin alpha_onocerin->AChE Inhibits signal_transduction Signal Transduction AChR->signal_transduction

References

Alpha-Onocerin's Anti-plasmodial Potential: A Technical Examination of its Efficacy Against Plasmodium berghei

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vivo anti-plasmodial activity of alpha-onocerin, a triterpenoid (B12794562) compound, against the rodent malaria parasite Plasmodium berghei. The data and protocols compiled herein are derived from key studies investigating its potential as a novel antimalarial agent. This document is intended to serve as a resource for researchers in parasitology, pharmacology, and drug discovery, offering a detailed overview of the experimental evidence and methodologies employed to evaluate the efficacy of alpha-onocerin.

Quantitative Efficacy of Alpha-Onocerin Against Plasmodium berghei

The anti-plasmodial effects of alpha-onocerin have been primarily evaluated through in vivo studies using ICR mice infected with Plasmodium berghei. The compound has demonstrated significant dose-dependent activity in various standard assays, including suppressive, prophylactic, and curative tests. The following tables summarize the key quantitative findings from these studies.

Table 1: Four-Day Suppressive Test Results

The four-day suppressive test assesses the ability of a compound to inhibit parasitemia development when administered shortly after infection.

Treatment GroupDose (mg/kg)Mean Parasitemia (%)% ChemosuppressionMean Survival Time (Days)
Negative Control----
Alpha-Onocerin 10---
30---
100-93.51 ± 2.1520-24
300-93.51 ± 2.15[1][2][3]20-24
Artesunate (B1665782) (Positive Control) 2 (i.p.)-97.02 ± 0.27[1][2]25

Data presented as mean ± standard error of the mean where available.

Table 2: Prophylactic Test Results

The prophylactic test evaluates the compound's ability to prevent the establishment of an infection when administered before parasite inoculation.

Treatment GroupDose (mg/kg)% Chemosuppression
Negative Control--
Alpha-Onocerin 10-
30-
100-
30054.94
Artesunate (Positive Control) 2 (i.p.)69.76
Table 3: Curative Test Results

The curative test assesses the schizontocidal activity of the compound on an established infection.

Treatment GroupDose (mg/kg)% Chemosuppression (Day 7)
Negative Control--
Alpha-Onocerin 10-
30-
100-
30093.83 ± 1.22
Artesunate (Positive Control) 5 (i.p.)64.4 ± 3.1
Table 4: Median Effective Dose (ED50)

The ED50 represents the dose of a drug that produces a 50% reduction in parasitemia.

CompoundED50 (mg/kg)
Alpha-Onocerin 13.64 ± 0.22
Artesunate 1.33 ± 0.11

Detailed Experimental Protocols

The following sections detail the methodologies employed in the in vivo evaluation of alpha-onocerin's anti-plasmodial activity against P. berghei.

Animal Model and Parasite Strain
  • Animal Model: Male ICR mice are typically used for these studies.

  • Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is utilized for infection. The parasite is maintained in donor mice through serial passage.

Inoculum Preparation and Infection

Donor mice with a parasitemia level of 20-30% are euthanized, and blood is collected via cardiac puncture into heparinized tubes. The blood is then diluted with normal saline to a standard inoculum of 1 x 10^7 parasitized red blood cells in 0.2 mL, which is then injected intraperitoneally (i.p.) into the experimental mice.

Four-Day Suppressive Test

This is the standard test for assessing the early anti-plasmodial activity of a compound.

  • Mice are inoculated with the parasite on Day 0.

  • Two to four hours post-infection, the mice are randomly divided into experimental and control groups.

  • The experimental groups are treated with varying doses of alpha-onocerin (e.g., 10, 30, 100, 300 mg/kg) administered orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).

  • A positive control group receives a standard antimalarial drug like artesunate, and a negative control group receives the vehicle.

  • On Day 4, thin blood smears are prepared from the tail blood of each mouse, fixed with methanol, and stained with Giemsa.

  • Parasitemia is determined by counting the number of parasitized erythrocytes per 1,000 erythrocytes under a microscope.

  • The percentage of chemosuppression is calculated using the formula: [(A - B) / A] x 100, where A is the mean parasitemia in the negative control group and B is the mean parasitemia in the treated group.

  • The mean survival time for each group is also monitored.

Prophylactic Test

This assay evaluates the ability of the compound to prevent infection.

  • Mice are pre-treated with alpha-onocerin at various doses for four consecutive days prior to infection.

  • On the fifth day, the mice are inoculated with the P. berghei parasite.

  • Seventy-two hours post-infection, blood smears are prepared and parasitemia is determined as described above.

  • The percentage of chemosuppression is calculated to assess the prophylactic efficacy.

Curative Test (Rane's Test)

This test assesses the ability of the compound to clear an established infection.

  • Mice are inoculated with the parasite and left untreated for 72 hours to allow the infection to be established.

  • After 72 hours, the mice are treated with alpha-onocerin at different doses for five consecutive days.

  • Blood smears are taken daily to monitor the level of parasitemia.

  • The mean survival time of the mice in each group is recorded.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of alpha-onocerin's anti-plasmodial activity.

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment Protocols cluster_data_collection Data Collection cluster_analysis Data Analysis Parasite_Maintenance Parasite Maintenance (Serial Passage in Donor Mice) Inoculum_Prep Inoculum Preparation (1x10^7 pRBCs in 0.2 mL) Parasite_Maintenance->Inoculum_Prep Infection Intraperitoneal Injection of Parasite Inoculum Inoculum_Prep->Infection Animal_Acclimatization Animal Acclimatization (ICR Mice) Animal_Acclimatization->Infection Suppressive_Test 4-Day Suppressive Test (Treatment: Day 0-3) Infection->Suppressive_Test Prophylactic_Test Prophylactic Test (Pre-treatment) Infection->Prophylactic_Test Curative_Test Curative Test (Treatment after 72h) Infection->Curative_Test Blood_Smear Thin Blood Smear Preparation (Giemsa Staining) Suppressive_Test->Blood_Smear Survival_Monitoring Monitoring Mean Survival Time (Days) Suppressive_Test->Survival_Monitoring Prophylactic_Test->Blood_Smear Curative_Test->Blood_Smear Curative_Test->Survival_Monitoring Parasitemia_Count Microscopic Determination of Parasitemia (%) Blood_Smear->Parasitemia_Count Chemosuppression_Calc Calculation of % Chemosuppression Parasitemia_Count->Chemosuppression_Calc ED50_Calc Determination of Median Effective Dose (ED50) Chemosuppression_Calc->ED50_Calc

Caption: Experimental workflow for in vivo anti-plasmodial testing.

Postulated Mechanism of Action

Currently, the precise mechanism of action of alpha-onocerin against Plasmodium berghei has not been fully elucidated. As a triterpenoid, it is hypothesized that its anti-plasmodial effects may be attributed to the disruption of the parasite's cell membrane integrity due to its lipophilic nature. However, further molecular and cellular studies are required to identify the specific parasitic targets and signaling pathways affected by alpha-onocerin. The synergistic activity observed with artesunate suggests that their mechanisms of action may be complementary, a promising avenue for future research into combination therapies to combat drug resistance.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (+)-α-Onocerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (+)-α-onocerin, a C2-symmetric tetracyclic triterpene. The synthesis, developed by E. J. Corey and coworkers, is remarkably efficient, yielding the target molecule in just four steps with a high overall yield.[1] This document outlines the key strategies, experimental procedures, and quantitative data associated with this synthetic route.

Introduction

(+)-α-Onocerin is a structurally unique natural product that has garnered interest due to its C2-symmetry and potential biological activity. Its efficient chemical synthesis is of significant interest to the fields of organic chemistry and drug development. The strategy detailed herein relies on a pivotal four-component coupling reaction to assemble a key bis-epoxide intermediate, followed by a biomimetic cation-olefin tetracyclization to construct the polycyclic core of the molecule.[1]

Overall Synthetic Strategy

The enantioselective synthesis of (+)-α-onocerin is accomplished through a concise four-step sequence:

  • Preparation of a chiral epoxy ketone: This serves as the key chiral building block for the synthesis.

  • Four-component coupling: Two equivalents of the chiral epoxy ketone react with two equivalents of vinyllithium (B1195746) to form a C2-symmetric bis-epoxide.[1]

  • Diol formation: The bis-epoxide is opened to form a diol.

  • Tetracyclization: A cation-olefin cyclization cascade yields the final product, (+)-α-onocerin.[1]

A schematic overview of this synthetic pathway is presented below.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product Chiral Epoxy Ketone Chiral Epoxy Ketone Bis-epoxide Bis-epoxide Chiral Epoxy Ketone->Bis-epoxide Four-component coupling Vinyllithium Vinyllithium Vinyllithium->Bis-epoxide Diol Diol Bis-epoxide->Diol Epoxide opening (+)-alpha-Onocerin (+)-alpha-Onocerin Diol-> (+)-alpha-Onocerin Tetracyclization

Figure 1: Overall workflow for the enantioselective synthesis of (+)-α-onocerin.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the synthesis.

StepProductYield (%)
1. Four-component couplingBis-epoxide75
2. Epoxide opening to diolDiol85
3. Conversion to bis-allylic etherBis-allylic ether98
4. Tetracyclization(+)-α-Onocerin50
Overall Yield (+)-α-Onocerin 31

Table 1: Summary of yields for the enantioselective synthesis of (+)-α-onocerin.[1]

Experimental Protocols

The following are detailed protocols for the key steps in the enantioselective synthesis of (+)-α-onocerin.

Protocol 1: Four-Component Coupling to Bis-epoxide

This protocol describes the coupling of two equivalents of a chiral epoxy ketone with two equivalents of vinyllithium to generate the key C2-symmetric bis-epoxide intermediate.

Materials:

Procedure:

  • A solution of the chiral epoxy ketone (1.0 eq) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A solution of vinyllithium (1.1 eq) in THF is added dropwise to the cooled solution of the epoxy ketone over a period of 30 minutes.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure bis-epoxide.

Protocol 2: Cation-Olefin Tetracyclization to (+)-α-Onocerin

This protocol details the acid-catalyzed tetracyclization of the bis-allylic ether precursor to form the tetracyclic core of (+)-α-onocerin.

Materials:

  • Bis-allylic ether precursor

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon gas

Procedure:

  • A solution of the bis-allylic ether (1.0 eq) in anhydrous CH2Cl2 is cooled to -20 °C under an argon atmosphere.

  • Trifluoroacetic acid (1.5 eq) is added dropwise to the solution.

  • The reaction mixture is stirred at -20 °C for 4 hours, during which the cyclization cascade occurs.

  • The reaction is carefully quenched by the addition of saturated aqueous NaHCO3 solution until the mixture is neutral.

  • The layers are separated, and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.

  • The resulting residue is purified by recrystallization to yield pure (+)-α-onocerin.

Logical Relationship Diagram

The following diagram illustrates the key bond formations during the pivotal tetracyclization step.

G cluster_precursor Acyclic Precursor cluster_product Tetracyclic Product A Initiating Cation B First Alkene A->B Ring A Formation C Second Alkene B->C Ring B Formation D Terminating Alkene C->D Ring C/D Formation P (+)-alpha-Onocerin D->P Deprotonation

Figure 2: Key bond formations in the tetracyclization cascade.

The enantioselective synthesis of (+)-α-onocerin developed by Corey and coworkers represents a highly efficient and elegant approach to this complex natural product. The key features of this synthesis, namely the four-component coupling and the cation-olefin tetracyclization, provide a powerful demonstration of modern synthetic organic chemistry principles. These protocols offer a reproducible and scalable route that should be of significant interest to researchers in natural product synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Extraction and Purification of Alpha-Onocerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-onocerin is a tetracyclic triterpenoid (B12794562) found in various plant species, notably in the roots of Ononis spinosa (spiny restharrow) and club mosses of the Lycopodium genus. This natural compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition and anti-inflammatory effects. These properties suggest its potential as a lead compound in the development of therapeutics for neurodegenerative diseases and inflammatory conditions.

These application notes provide detailed protocols for the extraction and purification of alpha-onocerin from plant materials, summarize quantitative data from various studies, and illustrate key biological pathways associated with its activity.

Data Presentation: Quantitative Analysis of Alpha-Onocerin Extraction

The yield of alpha-onocerin can vary significantly depending on the plant source and the extraction methodology employed. The following table summarizes quantitative data from published literature.

Plant SourcePlant PartExtraction MethodSolventYield (%)Reference
Lycopodium clavatumAerial PartsBioassay-guided fractionationChloroform (B151607):Methanol (B129727) (1:1)Not specified in extract, but isolated[1][2]
Lycopodium clavatum-Not specifiedNot specifiedUp to 0.064%[2]
Ononis spinosaRootsSoxhlet ExtractionDichloromethane (B109758)~0.002% (from 250g yielding 5mg)
Ononis spinosaRootsNot specifiedNot specifiedUp to 0.5% of dry weight[3]

Experimental Protocols

Protocol 1: Soxhlet Extraction of Alpha-Onocerin from Ononis spinosa Roots

This protocol is adapted from a method described for the extraction of alpha-onocerin from the roots of Ononis spinosa.

Materials and Equipment:

  • Dried and powdered roots of Ononis spinosa

  • Dichloromethane (CH₂Cl₂)

  • Petroleum ether

  • Activated charcoal

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

  • Filter paper and funnel

  • Glassware (beakers, flasks)

Procedure:

  • Preparation of Plant Material: Weigh 250 g of dried and powdered root material of Ononis spinosa.

  • Soxhlet Extraction:

    • Place the powdered root material into a large thimble and insert it into the Soxhlet extractor.

    • Assemble the Soxhlet apparatus with a 2 L round-bottom flask containing 2 L of dichloromethane.

    • Heat the flask using a heating mantle to initiate solvent reflux.

    • Continue the extraction for 4 hours.

  • Solvent Evaporation: After extraction, allow the apparatus to cool. Concentrate the dichloromethane extract using a rotary evaporator to obtain a crude extract.

  • Initial Purification:

    • Dissolve approximately 10.0 g of the crude dichloromethane extract in petroleum ether.

    • Add a small amount of activated charcoal to the solution to decolorize it.

    • Filter the solution to remove the activated charcoal.

  • Crystallization:

    • Allow the filtrate to stand, promoting the evaporation of the petroleum ether.

    • Crystals of alpha-onocerin will form upon solvent evaporation.

    • Collect the crystals by filtration. Approximately 5 mg of crystals can be obtained from 250 g of starting material.

  • Confirmation: The identity and purity of the isolated alpha-onocerin can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol 2: Pressurized Liquid Extraction (PLE) of Triterpenoids from Lycopodium Species

This protocol provides a general framework for the extraction of triterpenoids like alpha-onocerin from Lycopodium species, based on optimized parameters for related compounds from this genus.

Materials and Equipment:

  • Dried and powdered aerial parts of Lycopodium clavatum

  • Pressurized Liquid Extraction (PLE) system

  • Extraction solvents: Dichloromethane, Ethyl Acetate (B1210297), Methanol

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for crude extract purification

Procedure:

  • Sample Preparation: Place approximately 1.0 g of finely ground, dried plant material into a stainless steel extraction cell.

  • PLE Parameters:

    • Temperature: 80°C

    • Pressure: 110 bar

    • Solvents: Dichloromethane has been shown to be effective for the extraction of triterpenoids and other non-polar compounds from Lycopodium clavatum. Ethyl acetate and methanol can also be considered.

    • Static Time: 10 minutes

    • Number of Cycles: 3

  • Extraction: Perform the extraction using the set parameters. The automated system will deliver the extract into a collection vial.

  • Crude Extract Purification (SPE):

    • Evaporate the solvent from the collected extract.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., methanol-water mixture).

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the dissolved extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove highly polar impurities.

    • Elute the triterpenoid fraction with a solvent of appropriate polarity (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).

  • Further Purification: The eluted fraction containing alpha-onocerin can be further purified using column chromatography as described in Protocol 3.

Protocol 3: Purification of Alpha-Onocerin by Silica (B1680970) Gel Column Chromatography

This protocol outlines a general procedure for the purification of alpha-onocerin from a crude extract using silica gel column chromatography.

Materials and Equipment:

  • Crude extract containing alpha-onocerin

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate, Chloroform, Methanol (all chromatography grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Extract:

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., chloroform or dichloromethane).

    • Spot the dissolved extract onto a TLC plate.

    • Develop the TLC plate in a chamber with a solvent system of hexane and ethyl acetate in a ratio that provides good separation (e.g., start with 9:1 or 8:2).

    • Visualize the spots under a UV lamp or by using a staining reagent. This will help determine the appropriate solvent system for column chromatography and to identify the spot corresponding to alpha-onocerin.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to settle, ensuring an evenly packed column bed without air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane or a hexane/chloroform mixture).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent like ethyl acetate or chloroform (gradient elution). A suggested gradient could be starting with 100% hexane, then gradually increasing the percentage of ethyl acetate (e.g., 2%, 5%, 10%, 20%, etc.).

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring Fractions by TLC:

    • Analyze the collected fractions by TLC using the same solvent system as in the initial analysis.

    • Combine the fractions that contain the pure alpha-onocerin.

  • Solvent Evaporation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified alpha-onocerin.

Visualizations

Experimental Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Ononis spinosa roots) extraction Extraction (Soxhlet or PLE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection crystallization Crystallization fraction_collection->crystallization pure_alpha_onocerin Pure Alpha-Onocerin crystallization->pure_alpha_onocerin analysis Structural Elucidation (NMR, MS) pure_alpha_onocerin->analysis

Caption: Experimental workflow for alpha-onocerin extraction and purification.

Signaling Pathway: Acetylcholinesterase Inhibition by Alpha-Onocerin

G cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_inhibited Increased ACh in Synapse Signal Signal Transduction ACh_Receptor->Signal alpha_onocerin Alpha-Onocerin alpha_onocerin->AChE Inhibits AChE_inhibited->ACh_Receptor Enhanced Signaling

Caption: Mechanism of acetylcholinesterase inhibition by alpha-onocerin.

Signaling Pathway: Anti-inflammatory Action of Alpha-Onocerin via TLR4

G cluster_cell Macrophage / Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines alpha_onocerin Alpha-Onocerin alpha_onocerin->TLR4 Antagonizes/Inhibits

Caption: Anti-inflammatory signaling pathway of alpha-onocerin.

References

Application Notes and Protocols: Soxhlet Extraction of Alpha-Onocerin from Ononis spinosa Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ononis spinosa L., commonly known as spiny restharrow, is a perennial plant of the Fabaceae family. Its roots are a known source of various bioactive compounds, including isoflavonoids and triterpenes.[1][2] Among the triterpenes, alpha-onocerin is a significant constituent, contributing up to 0.5% of the root's dry weight.[3] Alpha-onocerin has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction of alpha-onocerin from the roots of Ononis spinosa using the Soxhlet extraction method, a widely used technique for the continuous extraction of compounds from a solid material.

Data Presentation: Comparison of Extraction Solvents

The choice of solvent is a critical parameter in the extraction of natural products. The following table summarizes the effectiveness of different solvents for the extraction of alpha-onocerin and other triterpenoids from Ononis spinosa roots.

Extraction SolventCompound(s) of InterestRelative Yield/SelectivityReference
Dichloromethane (B109758)Alpha-onocerin and other triterpenesYielded a dichloromethane extract (OS1) of 0.97% (m/m) from the starting material.[1][1]
Ethyl AcetateAlpha-onocerinHighest percentage of alpha-onocerin compared to other tested solvents.
n-HexaneTriterpenoidsHigh selectivity for triterpenoids (71.8%).
96% EthanolTriterpenoidsUsed for extraction, quantitative comparison not specified.
IsopropanolTriterpenoidsUsed for extraction, quantitative comparison not specified.

Experimental Protocols

Pre-Extraction Preparation of Plant Material
  • Procurement and Identification: Obtain dried roots of Ononis spinosa from a reputable supplier. Ensure proper botanical identification.

  • Grinding: Grind the dried roots into a fine powder using a laboratory mill. This increases the surface area for efficient extraction.

  • Drying: Dry the powdered root material in an oven at 40-60°C to remove any residual moisture, which can interfere with the extraction process.

Soxhlet Extraction Protocol

This protocol is based on established methodologies for the extraction of alpha-onocerin from Ononis spinosa roots.

Materials:

  • Powdered Ononis spinosa root material

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Dichloromethane (or other suitable solvent like ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

  • Sea sand

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Thimble Packing: Accurately weigh a desired amount of the powdered root material (e.g., 250 g or 1 kg). Place the powder into a cellulose extraction thimble.

  • Apparatus Setup: Assemble the Soxhlet apparatus. Place the extraction thimble containing the plant material into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill the round-bottom flask to approximately two-thirds of its volume with the chosen solvent (e.g., 2 L of dichloromethane for 250 g of root powder, or 4 L for 1 kg).

  • Extraction Process:

    • Heat the solvent in the round-bottom flask using a heating mantle. The solvent will evaporate, and its vapor will travel up to the condenser.

    • The condensed solvent will drip into the extraction thimble, immersing the plant material and dissolving the desired compounds.

    • Once the solvent level in the extractor reaches the top of the siphon tube, the entire volume of the solvent and dissolved compounds will be siphoned back into the round-bottom flask.

    • This cycle of boiling, condensation, and siphoning is repeated continuously.

  • Extraction Duration: Continue the extraction for a period of 4 to 8 hours. The extraction is complete when the solvent in the siphon tube runs clear.

  • Post-Extraction:

    • Turn off the heat and allow the apparatus to cool down.

    • Dismantle the apparatus.

    • Filter the resulting extract through a layer of sea sand and anhydrous sodium sulfate to remove any suspended particles and residual water.

    • Concentrate the filtered extract by evaporating the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude extract can be further processed for the purification of alpha-onocerin.

Purification of Alpha-Onocerin

A simple crystallization method can be employed for the initial purification of alpha-onocerin from the crude extract.

Materials:

  • Crude dichloromethane extract

  • Petroleum ether

  • Activated charcoal

  • Beakers and flasks

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude dichloromethane extract in petroleum ether.

  • Decolorization: Add a small amount of activated charcoal to the solution to adsorb colored impurities.

  • Filtration: Filter the solution to remove the activated charcoal.

  • Crystallization: Allow the filtrate to stand, and the solvent to evaporate slowly. Crystals of alpha-onocerin will form.

  • Isolation: Collect the crystals by filtration.

Analytical Methods for Quantification

For the quantitative analysis of alpha-onocerin in the extracts, Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Mandatory Visualization

Extraction_Workflow cluster_prep Pre-Extraction Preparation cluster_extraction Soxhlet Extraction cluster_post_extraction Post-Extraction Processing cluster_purification Purification cluster_analysis Analysis plant_material Ononis spinosa Roots grinding Grinding plant_material->grinding Mill drying Drying grinding->drying Oven (40-60°C) soxhlet Soxhlet Apparatus drying->soxhlet heating Heating (4-8 hours) soxhlet->heating solvent Dichloromethane or Ethyl Acetate solvent->soxhlet filtration Filtration (Sea Sand & Na2SO4) heating->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract dissolution Dissolution (Petroleum Ether) crude_extract->dissolution decolorization Decolorization (Activated Charcoal) dissolution->decolorization crystallization Crystallization decolorization->crystallization alpha_onocerin Alpha-Onocerin Crystals crystallization->alpha_onocerin gc_ms GC-MS / GC-FID alpha_onocerin->gc_ms

Caption: Workflow for the extraction and isolation of alpha-onocerin.

References

Analytical Methods for the Identification and Quantification of Alpha-Onocerin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the identification, quantification, and characterization of the triterpenoid (B12794562) alpha-onocerin. The protocols detailed below are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Alpha-onocerin is a tetracyclic triterpenoid found in various plant species, notably from the genera Ononis and Lycopodium. It has garnered scientific interest due to its potential biological activities. Accurate and reliable analytical methods are crucial for the qualitative and quantitative analysis of alpha-onocerin in plant extracts and pharmaceutical preparations. This document outlines detailed protocols for the primary analytical techniques used for its identification and quantification, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Identification: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. A detailed NMR analysis of alpha-onocerin provides a precise phytochemical reference for its identification and quality control[1].

Quantitative Data

The following table summarizes the complete ¹H and ¹³C NMR spectral data for alpha-onocerin, as reported by Pauli (2000)[2]. These assignments are essential for the unambiguous identification of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Alpha-Onocerin [2]

Position¹³C Chemical Shift (δc) [ppm]¹H Chemical Shift (δH) [ppm]Multiplicity (J in Hz)
1 / 1938.91.55 / 1.45m / m
2 / 2018.71.62 / 1.40m / m
3 / 2179.03.20dd (11.5, 5.1)
4 / 2238.9--
5 / 2355.40.75dd (12.0, 2.0)
6 / 2418.41.40 / 1.25m / m
7 / 1734.51.45 / 1.35m / m
8 / 16148.4--
9 / 1549.82.05m
10 / 1837.0--
11 / 1324.32.00 / 1.95m / m
1221.61.50m
25 / 2828.30.85s
26 / 2715.61.68s
29 / 3015.40.96s

Solvent: CDCl₃/MeOD (3:1), referenced to solvent signals. s: singlet, dd: doublet of doublets, m: multiplet

Experimental Protocol: NMR Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of alpha-onocerin.

Materials:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified alpha-onocerin in a 3:1 mixture of CDCl₃ and MeOD.

  • NMR Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra at room temperature on a 600 MHz NMR spectrometer.

    • For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing: Process the acquired spectra using appropriate NMR software. Reference the chemical shifts to the residual solvent signals. Compare the obtained spectra with the data in Table 1 for positive identification.

Chromatographic Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive and specific method for the quantification of volatile and semi-volatile compounds like alpha-onocerin, especially in complex matrices such as plant extracts.

Quantitative Data

The following table provides typical parameters for the quantification of alpha-onocerin in Ononis spinosa root extracts using Gas Chromatography with Flame Ionization Detection (GC-FID), a common detector used alongside MS.

Table 2: Quantitative Analysis of Alpha-Onocerin by GC-FID

ParameterValue
Plant MaterialOnonis spinosa root
Extraction SolventDichloromethane (B109758)
Concentration in ExtractUp to 10.5% (m/m)
Concentration in Herbal SubstanceApprox. 4.1 mg/g
Experimental Protocol: GC-MS/FID Analysis

Objective: To quantify the amount of alpha-onocerin in a plant extract.

Materials:

  • Dried and powdered plant material (e.g., Ononis spinosa root)

  • Dichloromethane (HPLC grade)

  • Alpha-onocerin standard

  • Internal standard (e.g., 5α-cholestan-3-one)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • GC-MS/FID system

Procedure:

  • Extraction:

    • Extract a known amount of powdered plant material with dichloromethane using a Soxhlet apparatus or ultrasonication.

    • Filter the extract and evaporate the solvent under reduced pressure.

  • Sample Preparation for GC:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., dichloromethane or hexane).

    • Add a known concentration of an internal standard.

    • Prepare a series of calibration standards of alpha-onocerin with the internal standard.

  • GC-MS/FID Conditions:

    • GC System: Agilent 6890 or equivalent.

    • Column: SE-30 column (30 m x 0.32 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.

    • FID Temperature: 350 °C[3][4].

    • MS Parameters (for identification):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-500.

  • Quantification:

    • Inject the prepared samples and standards into the GC system.

    • Identify the alpha-onocerin peak based on its retention time and mass spectrum (molecular ion m/z 442).

    • Quantify the amount of alpha-onocerin using the calibration curve generated from the standard solutions and the peak area ratio to the internal standard.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile compounds. For triterpenoids like alpha-onocerin that lack a strong UV chromophore, detection can be challenging. Therefore, an Evaporative Light Scattering Detector (ELSD) is often preferred over a UV detector.

Experimental Protocol: HPLC-ELSD Analysis (Proposed Method)

Objective: To separate and detect alpha-onocerin in a sample matrix.

Materials:

  • Alpha-onocerin standard

  • HPLC grade acetonitrile (B52724), methanol, and water

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a pump, autosampler, column oven, and ELSD detector

Procedure:

  • Sample Preparation:

    • Dissolve the extract or purified compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-ELSD Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for triterpenoid separation. A starting point could be 80% acetonitrile, increasing to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • ELSD Settings:

      • Nebulizer Temperature: 30-40 °C.

      • Evaporator Temperature: 50-60 °C.

      • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min.

  • Analysis:

    • Inject the sample and standards.

    • Identify the alpha-onocerin peak based on its retention time compared to the standard.

    • For quantification, a calibration curve can be constructed by plotting the peak area versus the concentration of the standards. It is important to note that the ELSD response can be non-linear, and a logarithmic transformation of both concentration and peak area may be necessary to obtain a linear relationship.

Biosynthesis of Alpha-Onocerin

Alpha-onocerin is biosynthesized from squalene (B77637), a common precursor for triterpenoids. The pathway involves the epoxidation of squalene followed by cyclization. In Ononis spinosa, a single oxidosqualene cyclase (OsONS1) is responsible for the conversion of squalene-2,3;22,23-dioxide to alpha-onocerin. In contrast, in Lycopodium clavatum, this conversion is a two-step enzymatic process.

Alpha_Onocerin_Biosynthesis cluster_squalene Squalene Metabolism cluster_ononis In Ononis spinosa cluster_lycopodium In Lycopodium clavatum Squalene Squalene SQE Squalene Epoxidase Squalene->SQE SDO Squalene-2,3;22,23-dioxide SQE->SDO OsONS1 Oxidosqualene Cyclase (OsONS1) AlphaOnocerin_O Alpha-Onocerin OsONS1->AlphaOnocerin_O SDO_O->OsONS1 LcLCC LcLCC Enzyme Intermediate Cyclized Intermediate LcLCC->Intermediate LcLCD LcLCD Enzyme Intermediate->LcLCD AlphaOnocerin_L Alpha-Onocerin LcLCD->AlphaOnocerin_L SDO_L->LcLCC

Caption: Biosynthesis pathway of alpha-onocerin.

Experimental Workflow for Identification and Quantification

The following diagram illustrates a general workflow for the extraction, identification, and quantification of alpha-onocerin from a plant source.

Workflow cluster_analysis Analytical Methods PlantMaterial Plant Material (e.g., Ononis spinosa root) Extraction Extraction (e.g., Soxhlet with Dichloromethane) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (Optional) (e.g., Column Chromatography) CrudeExtract->Purification GCMS GC-MS/FID (Quantification) CrudeExtract->GCMS HPLC HPLC-ELSD (Separation & Detection) CrudeExtract->HPLC PurifiedCompound Purified Alpha-Onocerin Purification->PurifiedCompound NMR NMR Spectroscopy (Structure Elucidation) PurifiedCompound->NMR Identification Identification Confirmed NMR->Identification Quantification Quantification Result GCMS->Quantification HPLC->Identification

Caption: General workflow for alpha-onocerin analysis.

References

Application Note: Spectroscopic Analysis of Alpha-Onocerin using NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the structural elucidation of the triterpenoid (B12794562) alpha-onocerin using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes comprehensive experimental protocols for sample preparation, data acquisition, and analysis. Quantitative data is summarized in illustrative tables, and key workflows are visualized using diagrams to facilitate understanding and replication of the methodology for phytochemical reference, structure identification, and quality control.[1]

Introduction

Alpha-onocerin is a unique C30 pentacyclic triterpenoid characterized by an open C-ring, classified as an 8,14-seco-triterpenoid. It is found in a few evolutionarily distant plant genera, including the clubmoss Lycopodium and the leguminous genus Ononis. The compound is of significant interest due to its potential biological activities and its unusual biosynthetic pathway.

Accurate structural characterization is fundamental for any further investigation into its biological function or for its use as an analytical standard. High-resolution analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for the unambiguous identification and structural elucidation of natural products like alpha-onocerin.[1] NMR provides detailed information about the carbon-hydrogen framework, while MS reveals the molecular weight and fragmentation patterns, which together allow for a complete structural assignment.

This application note details the protocols for a comprehensive spectroscopic investigation of alpha-onocerin.

Experimental Protocols

Sample Preparation: Extraction from Ononis spinosa

Alpha-onocerin can be isolated from the roots of Ononis spinosa (restharrow).

  • Grinding: Air-dry the plant roots and grind them into a fine powder to maximize the surface area for extraction.

  • Soxhlet Extraction: Place 250 g of the powdered root material into a cellulose (B213188) thimble and load it into a Soxhlet apparatus.

  • Solvent Extraction: Extract the powder with 2 L of dichloromethane (B109758) for approximately 4-6 hours. Dichloromethane is an effective solvent for moderately polar compounds like alpha-onocerin.

  • Concentration: After extraction, evaporate the dichloromethane solvent from the extract under reduced pressure using a rotary evaporator to yield a crude residue.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot petroleum ether.

    • Add activated charcoal to the solution to adsorb colored impurities and filter the hot solution.

    • Allow the filtrate to cool slowly to room temperature. Alpha-onocerin will crystallize out of the solution. .

  • Final Product: Collect the crystals by filtration and dry them under a vacuum. The purity of the isolated alpha-onocerin should be checked by TLC and HPLC before spectroscopic analysis.

NMR Spectroscopy Protocol

For a complete and unambiguous structural assignment, a combination of 1D and 2D NMR experiments is required.

  • Sample Preparation: Dissolve approximately 5-10 mg of purified alpha-onocerin in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of all hydrogen atoms.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify spin-spin coupling networks between adjacent protons (¹H-¹H correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assembling the complete molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in confirming stereochemistry.

Mass Spectrometry (GC-MS) Protocol

Gas Chromatography-Mass Spectrometry is a robust method for confirming the molecular weight and analyzing the fragmentation pattern of volatile or semi-volatile compounds like alpha-onocerin.

  • Sample Preparation: Prepare a dilute solution of alpha-onocerin (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation:

    • Gas Chromatograph (GC): Equipped with a capillary column suitable for triterpenoid analysis (e.g., a non-polar DB-5ms column).

    • Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer is commonly used.

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300-320 °C) at a rate of 10 °C/min and hold for several minutes to ensure elution.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-600 to ensure detection of the molecular ion and relevant fragments.

Data Presentation

The following tables summarize the expected spectroscopic data for alpha-onocerin (Molecular Formula: C₃₀H₅₀O₂, Molecular Weight: 442.7 g/mol ).

Table 1: Illustrative ¹H NMR Data for Alpha-Onocerin in CDCl₃ (Note: This is representative data based on the known structure. Actual chemical shifts may vary slightly.)

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-3, H-21~3.22m
H-26a, H-27a~4.70s
H-26b, H-27b~4.58s
H-23, H-28~1.00s
H-24, H-29~0.85s
H-25, H-30~0.76s
Other CH₂, CH1.10 - 2.10m (multiple)

Table 2: Illustrative ¹³C NMR Data for Alpha-Onocerin in CDCl₃ (Note: This is representative data based on the known structure.)

Carbon AssignmentChemical Shift (δ, ppm)Carbon Type
C-3, C-21~79.0CH
C-8, C-14~148.5C
C-26, C-27~106.8CH₂
C-4, C-18~39.0C
C-5, C-17~55.5CH
C-10, C-20~37.2C
C-23, C-28~28.0CH₃
C-24, C-29~15.5CH₃
C-25, C-30~16.5CH₃
Other CH₂, CH18.0 - 50.0CH₂, CH

Table 3: Expected Mass Spectrometry Fragmentation Data (EI-MS)

m/z ValueInterpretation
442[M]⁺: Molecular ion
424[M - H₂O]⁺: Loss of one water molecule
409[M - H₂O - CH₃]⁺: Subsequent loss of a methyl group
406[M - 2H₂O]⁺: Loss of two water molecules
221Cleavage of the central C12-C13 bond (symmetric fragment)
203[221 - H₂O]⁺: Loss of water from the symmetric fragment
189[221 - H₂O - CH₃]⁺: Further fragmentation of the half-molecule

Visualization

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant Ononis spinosa Roots extract Soxhlet Extraction (Dichloromethane) plant->extract purify Crystallization extract->purify sample Purified α-Onocerin purify->sample nmr NMR Spectroscopy (1D & 2D Experiments) sample->nmr ms GC-MS Analysis sample->ms nmr_data NMR Spectra (δ, J, Correlations) nmr->nmr_data ms_data Mass Spectrum (m/z, Fragments) ms->ms_data structure Structure Elucidation nmr_data->structure ms_data->structure

Caption: Overall workflow for the analysis of alpha-onocerin.

Logic of Structure Elucidation

G cluster_data Primary Data cluster_2d 2D NMR Correlations cluster_info Deduced Information ms MS (m/z = 442) mol_formula Molecular Formula (C₃₀H₅₀O₂) ms->mol_formula c13 ¹³C & DEPT (30 Carbons) carbon_types Carbon Skeleton (CH₃, CH₂, CH, C) c13->carbon_types h1 ¹H NMR (Proton Env.) fragments Structural Fragments h1->fragments cosy COSY (H-H Connectivity) cosy->fragments hsqc HSQC (C-H Direct Bonds) hsqc->fragments hmbc HMBC (Long-Range C-H Bonds) final_structure Final Structure of α-Onocerin hmbc->final_structure hmbc->final_structure mol_formula->fragments carbon_types->fragments fragments->hmbc Connect Fragments

References

Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay for Alpha-Onocerin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the nerve impulse at cholinergic synapses.[1] Inhibition of AChE is a critical therapeutic strategy for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[2][3] Alpha-onocerin, a triterpenoid (B12794562) found in Lycopodium clavatum, has been identified as an inhibitor of acetylcholinesterase, presenting a potential therapeutic agent for Alzheimer's disease.[4][5] This document provides a detailed protocol for the in vitro determination of the acetylcholinesterase inhibitory activity of alpha-onocerin using the widely accepted Ellman's spectrophotometric method.

Principle of the Assay

The in vitro acetylcholinesterase inhibition assay is a colorimetric method based on the Ellman's reaction. The assay involves the enzymatic hydrolysis of acetylthiocholine (B1193921) iodide (ATCI) by AChE to produce thiocholine (B1204863). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor, such as alpha-onocerin, reduces the rate of ATCI hydrolysis, leading to a decrease in the formation of TNB. The inhibitory activity is determined by comparing the rate of reaction in the presence and absence of the inhibitor.

Data Presentation

The inhibitory potential of alpha-onocerin against acetylcholinesterase is summarized in the table below. For comparison, the IC50 value of a standard AChE inhibitor, Donepezil, is also provided.

CompoundSourceIC50 Value (µM)
Alpha-onocerinLycopodium clavatum5.2
DonepezilStandard Inhibitor0.02 - 0.05

Note: IC50 values can vary depending on the specific experimental conditions, including enzyme source and substrate concentration.

Experimental Protocols

This section details the methodology for performing the in vitro acetylcholinesterase inhibition assay to evaluate alpha-onocerin.

1. Materials and Reagents

  • Alpha-onocerin (purity ≥95%)

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S, ~500 U/mg)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Donepezil (as a positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Potassium phosphate dibasic (K2HPO4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

2. Preparation of Solutions

  • 0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M KH2PO4 and 0.1 M K2HPO4 solutions until the pH reaches 8.0.

  • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in 0.1 M phosphate buffer (pH 8.0). Just before use, dilute the stock solution with the same buffer to a final concentration of 0.1 U/mL. Keep the solution on ice.

  • ATCI Solution (10 mM): Dissolve the appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.

  • DTNB Solution (10 mM): Dissolve the appropriate amount of DTNB in 0.1 M phosphate buffer (pH 8.0). Store this solution protected from light.

  • Alpha-onocerin Stock Solution (10 mM): Dissolve alpha-onocerin in 100% DMSO. Due to its lipophilic nature, ensure it is fully dissolved.

  • Working Solutions of Alpha-onocerin: Prepare a series of dilutions of the alpha-onocerin stock solution in 0.1 M phosphate buffer (pH 8.0) to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay well should not exceed 1% to avoid solvent effects on enzyme activity.

  • Donepezil Working Solutions: Prepare a series of dilutions of Donepezil in the same manner as alpha-onocerin to be used as a positive control.

3. Assay Procedure (96-well plate format)

The total volume in each well is 200 µL.

  • Plate Setup:

    • Blank Wells: 180 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of ATCI solution. (Contains no enzyme).

    • Control Wells (100% enzyme activity): 140 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of DTNB solution + 20 µL of 1% DMSO (vehicle) + 20 µL of AChE solution.

    • Test Compound Wells: 120 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of DTNB solution + 20 µL of AChE solution + 20 µL of alpha-onocerin working solution (at various concentrations).

    • Positive Control Wells: 120 µL of 0.1 M phosphate buffer (pH 8.0) + 20 µL of DTNB solution + 20 µL of AChE solution + 20 µL of Donepezil working solution (at various concentrations).

  • Pre-incubation: Add the buffer, DTNB, AChE solution, and the test compound (or vehicle) to the respective wells. Gently mix the contents by tapping the plate and pre-incubate for 10 minutes at 37°C. This allows the inhibitor to interact with the enzyme before the substrate is added.

  • Reaction Initiation: To all wells except the blank, add 20 µL of the ATCI solution to start the enzymatic reaction.

  • Measurement: Immediately place the microplate in a reader and measure the absorbance at 412 nm. Take kinetic readings every 60 seconds for a period of 15-20 minutes.

4. Data Analysis

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of alpha-onocerin using the following formula:

    % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    Where:

    • V_control is the reaction rate in the absence of the inhibitor (control wells).

    • V_inhibitor is the reaction rate in the presence of alpha-onocerin.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the alpha-onocerin concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, can be determined from the resulting dose-response curve using non-linear regression analysis.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents & Solutions (Buffer, AChE, DTNB, ATCI, Alpha-onocerin) Plate_Setup Plate Setup: - Blank - Control - Test Compound Reagents->Plate_Setup Preincubation Pre-incubate with Inhibitor (10 min, 37°C) Plate_Setup->Preincubation Initiation Initiate Reaction (Add ATCI) Preincubation->Initiation Measurement Kinetic Measurement (Absorbance at 412 nm) Initiation->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50

Caption: Experimental workflow for the in vitro AChE inhibition assay.

G cluster_pathway Cholinergic Synapse Signaling ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Alpha_Onocerin Alpha-onocerin Alpha_Onocerin->AChE Inhibition Signal Signal Transduction Receptor->Signal

Caption: Mechanism of acetylcholinesterase inhibition by alpha-onocerin.

References

Application Notes and Protocols for In Vivo Anti-plasmodial Activity Testing of Alpha-Onocerin in Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-onocerin, a triterpenoid (B12794562) compound, has demonstrated notable anti-plasmodial properties in preclinical studies. These application notes provide a detailed overview of the in vivo evaluation of alpha-onocerin's efficacy against Plasmodium infections in murine models. The protocols and data presented are synthesized from studies investigating its activity, offering a valuable resource for researchers in the field of antimalarial drug discovery. The primary focus of the studies cited was the evaluation of alpha-onocerin in Plasmodium berghei-infected ICR mice.[1][2]

Data Presentation

The anti-plasmodial activity of alpha-onocerin has been quantified through various in vivo assays, with key data summarized below for comparative analysis.

Table 1: Four-Day Suppressive Test - Chemosuppression

The four-day suppressive test is a standard method to evaluate the schizonticidal activity of a compound against early-stage malaria infection.

Treatment GroupDose (mg/kg)Mean Chemosuppression (%)
Alpha-onocerin10-
Alpha-onocerin30-
Alpha-onocerin100-
Alpha-onocerin30093.51 ± 2.15
Artesunate (ART)297.02 ± 0.27

Data represents the mean percentage reduction in parasitemia on day 4 post-infection compared to a negative control group.[1][2]

Table 2: Prophylactic Activity - Chemosuppression

This assay assesses the ability of a compound to prevent the establishment of infection.

Treatment GroupDose (mg/kg)Mean Chemosuppression (%)
Alpha-onocerin10-300Significantly decreased parasitemia
Alpha-onocerin30054.94
Artesunate (ART)269.76

Data indicates the percentage prevention of infection when the compound is administered prior to parasite inoculation.[3]

Table 3: Median Effective Dose (ED50)

The ED50 represents the dose of a drug that produces 50% of its maximal effect.

CompoundED50 (mg/kg)
Alpha-onocerin13.64 ± 0.22
Artesunate (ART)1.33 ± 0.11

**

Table 4: Effect on Physiological Parameters in the 4-Day Suppressive Test

Infection with P. berghei can lead to physiological changes such as weight loss and anemia (reduced Packed Cell Volume - PCV).

Treatment GroupEffect on Body WeightEffect on Packed Cell Volume (PCV)
Negative Control32% weight lossSignificant loss
Alpha-onocerinDose-dependent prevention of weight lossNo significant change

**

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the evaluation of alpha-onocerin.

Protocol 1: Four-Day Suppressive Test (Peter's Test)

Objective: To evaluate the in vivo schizonticidal activity of alpha-onocerin against a newly established Plasmodium berghei infection in mice.

Materials:

  • Plasmodium berghei (e.g., ANKA strain) infected donor mouse (20-30% parasitemia)

  • Experimental mice (e.g., ICR mice, 18-22g)

  • Alpha-onocerin

  • Standard antimalarial drug (e.g., Artesunate)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol (B145695) in distilled water)

  • Giemsa stain

  • Microscope with oil immersion objective

  • Syringes and needles

  • Saline solution

Procedure:

  • Parasite Inoculation: a. Collect blood from a donor mouse with rising parasitemia. b. Dilute the blood in saline to a final concentration of 1 x 10^7 infected red blood cells (iRBCs) per 0.2 mL. c. Inoculate each experimental mouse intraperitoneally (i.p.) with 0.2 mL of the diluted parasitized blood.

  • Animal Grouping and Drug Administration: a. Randomly divide the infected mice into groups (n=5 per group):

    • Vehicle control
    • Positive control (e.g., Artesunate 2 mg/kg)
    • Experimental groups (e.g., Alpha-onocerin at 10, 30, 100, 300 mg/kg) b. Two to four hours post-infection, administer the first dose of the respective treatments orally (p.o.) or via the appropriate route. c. Continue daily administration for four consecutive days (Day 0 to Day 3).

  • Monitoring Parasitemia: a. On Day 4, prepare thin blood smears from the tail vein of each mouse. b. Fix the smears with methanol (B129727) and stain with 10% Giemsa. c. Determine the percentage of parasitemia by counting the number of iRBCs per 1000 total red blood cells under a microscope.

  • Calculation of Percent Suppression: a. Calculate the average percent suppression using the formula: % Suppression = [ (A - B) / A ] * 100 Where: A = Mean parasitemia in the negative control group B = Mean parasitemia in the treated group

Protocol 2: Prophylactic Test

Objective: To assess the prophylactic (preventative) activity of alpha-onocerin against P. berghei infection.

Procedure:

  • Drug Administration: a. Administer alpha-onocerin (10-300 mg/kg) or the standard drug to the respective groups of mice daily for a set period before parasite inoculation (e.g., for four days).

  • Parasite Inoculation: a. On the day following the last dose of the prophylactic treatment, inoculate the mice with P. berghei as described in the Four-Day Suppressive Test protocol.

  • Monitoring Parasitemia: a. Monitor parasitemia 72 hours after infection by preparing and examining Giemsa-stained blood smears.

Visualizations

Experimental Workflow: In Vivo Anti-plasmodial Testing

G cluster_prep Preparation cluster_infection Infection cluster_grouping Grouping & Treatment cluster_assay Assay cluster_analysis Analysis parasite_prep Parasite Preparation (P. berghei from donor mouse) inoculation Intraperitoneal Inoculation (1x10^7 infected RBCs) parasite_prep->inoculation animal_acclimatization Animal Acclimatization (ICR mice) animal_acclimatization->inoculation randomization Randomization into Groups (n=5) inoculation->randomization control_neg Negative Control (Vehicle) randomization->control_neg control_pos Positive Control (Artesunate) randomization->control_pos treatment_alpha Alpha-onocerin Groups (10, 30, 100, 300 mg/kg) randomization->treatment_alpha suppressive_test 4-Day Suppressive Test (Treatment: Day 0-3) control_neg->suppressive_test control_pos->suppressive_test treatment_alpha->suppressive_test blood_smear Blood Smear Preparation (Day 4) suppressive_test->blood_smear parasitemia_count Parasitemia Determination (Giemsa Stain) blood_smear->parasitemia_count data_analysis Calculate % Chemosuppression parasitemia_count->data_analysis

Caption: Workflow for the 4-day suppressive test of alpha-onocerin.

Conceptual Pathway: Therapeutic Effects of Alpha-Onocerin

G cluster_effects Observed In Vivo Effects cluster_outcomes Therapeutic Outcomes alpha_onocerin Alpha-Onocerin anti_plasmodial Anti-plasmodial Activity alpha_onocerin->anti_plasmodial anti_pyretic Antipyretic Effect alpha_onocerin->anti_pyretic synergistic Synergistic Action (with Artesunate) alpha_onocerin->synergistic parasite_clearance Parasite Clearance anti_plasmodial->parasite_clearance fever_reduction Fever Reduction anti_pyretic->fever_reduction enhanced_efficacy Enhanced Efficacy synergistic->enhanced_efficacy

Caption: Conceptual diagram of alpha-onocerin's therapeutic effects.

References

Formulation of Alpha-Onocerin for Biological Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-onocerin is a naturally occurring tetracyclic triterpenoid (B12794562) found in various plants, including those of the Ononis and Lycopodium genera. Triterpenoids as a class are recognized for their diverse pharmacological activities, and alpha-onocerin is no exception, having demonstrated anti-plasmodial, analgesic, and antipyretic properties in preclinical studies[1][2]. Due to its lipophilic nature, alpha-onocerin exhibits poor water solubility, a common challenge for many natural products that can hinder its evaluation in biological assays[3].

These application notes provide detailed protocols for the formulation of alpha-onocerin for both in vitro and in vivo biological assays, ensuring reproducible and reliable experimental outcomes. The following sections outline the necessary materials, equipment, and step-by-step procedures for preparing alpha-onocerin solutions and suspensions suitable for cell-based assays and animal studies.

Data Presentation

The following table summarizes key quantitative data for the formulation and application of alpha-onocerin in biological assays.

ParameterValue/RangeNotesSource
Molecular Weight 442.72 g/mol ---[4]
Physicochemical Properties Lipophilic TriterpenoidPoorly soluble in water.[3]
In Vitro Formulation
Primary SolventDimethyl Sulfoxide (DMSO)High-purity, sterile-filtered DMSO is recommended.
Stock Solution Concentration10-50 mM in DMSOPrepare a high-concentration stock to minimize the final DMSO percentage in assays.General Practice
Final DMSO Concentration in Assays< 0.5% (v/v)Higher concentrations can induce cytotoxicity in many cell lines. A vehicle control with the same final DMSO concentration is essential.
Estimated Effective In Vitro Concentration1-50 µMBased on cytotoxicity data of alpha-onocerin derivatives. The optimal concentration should be determined empirically for each assay and cell line.
In Vivo Formulation (Intraperitoneal)
Vehicle Composition10% DMSO, 5% Tween® 80, 85% SalineA common vehicle for administering poorly soluble compounds intraperitoneally.General Practice
Dosage Range (mice)10 - 300 mg/kgEffective doses observed in anti-plasmodial studies. Dose should be optimized based on the specific animal model and biological endpoint.
Administration Volume (mice)100-200 µLA typical volume for intraperitoneal injections in mice.General Practice

Experimental Protocols

Protocol for Preparation of Alpha-Onocerin Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution of alpha-onocerin in DMSO.

Materials:

  • Alpha-onocerin powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh out 4.43 mg of alpha-onocerin powder and transfer it to a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile DMSO to the microcentrifuge tube.

  • Vortex the tube vigorously until the alpha-onocerin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol for Dilution of Alpha-Onocerin for Cell-Based Assays

This protocol details the serial dilution of the 10 mM stock solution for use in a typical 96-well plate cell-based assay.

Materials:

  • 10 mM alpha-onocerin stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or a 96-well dilution plate

Procedure:

  • Thaw an aliquot of the 10 mM alpha-onocerin stock solution at room temperature.

  • Prepare a series of intermediate dilutions in cell culture medium. For example, to achieve a final concentration of 10 µM in the assay well (assuming a 1:1000 final dilution), first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of culture medium.

  • Perform serial dilutions from the intermediate solution to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture wells is below 0.5%.

  • Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the highest concentration of alpha-onocerin being tested.

Protocol for Formulation of Alpha-Onocerin Suspension for In Vivo Intraperitoneal (IP) Injection

This protocol describes the preparation of a suspension of alpha-onocerin suitable for intraperitoneal administration in mice. This method is adapted from protocols for formulating poorly soluble compounds for in vivo use.

Materials:

  • Alpha-onocerin powder

  • Dimethyl Sulfoxide (DMSO)

  • Tween® 80 (Polysorbate 80)

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes or small glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of alpha-onocerin: Based on the desired dose (e.g., 50 mg/kg) and the number and weight of the animals, calculate the total mass of alpha-onocerin needed.

  • Prepare the vehicle: Prepare a stock of the vehicle by mixing 1 part DMSO and 0.5 parts Tween® 80 (e.g., for 1.5 mL of vehicle stock, mix 1 mL DMSO and 0.5 mL Tween® 80).

  • Dissolve alpha-onocerin: Add the calculated amount of alpha-onocerin to the appropriate volume of the DMSO/Tween® 80 mixture. Vortex vigorously to dissolve the compound completely. Sonication may be used to aid dissolution.

  • Prepare the final suspension: Slowly add the sterile saline to the dissolved alpha-onocerin solution while continuously vortexing. The final composition should be approximately 10% DMSO, 5% Tween® 80, and 85% saline. The solution may form a fine suspension upon the addition of saline.

  • Homogenize the suspension: Ensure the final suspension is homogenous before each injection by vortexing.

  • Administration: Administer the suspension to the animals via intraperitoneal injection at the desired volume (e.g., 100-200 µL for a mouse). A vehicle-only control group should be included in the study.

Visualizations

experimental_workflow_in_vitro cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay weigh Weigh Alpha-Onocerin dissolve Dissolve in DMSO (10 mM) weigh->dissolve store Store at -20°C dissolve->store dilute Serial Dilution in Culture Medium store->dilute Use Stock treat Treat Cells (<0.5% DMSO) dilute->treat incubate Incubate treat->incubate analyze Analyze Biological Endpoint incubate->analyze

Caption: Workflow for in vitro formulation and testing of alpha-onocerin.

experimental_workflow_in_vivo cluster_formulation In Vivo Formulation cluster_administration Animal Study weigh Weigh Alpha-Onocerin dissolve Dissolve in DMSO + Tween® 80 weigh->dissolve suspend Suspend in Saline dissolve->suspend homogenize Homogenize Suspension suspend->homogenize inject Intraperitoneal Injection homogenize->inject Administer observe Monitor Animals inject->observe collect Collect Data/Tissues observe->collect

Caption: Workflow for in vivo formulation and administration of alpha-onocerin.

signaling_pathway_placeholder alpha_onocerin Alpha-Onocerin target_protein Putative Target Protein(s) (e.g., Inflammatory Mediators) alpha_onocerin->target_protein Inhibition/Modulation downstream_signaling Downstream Signaling Cascade target_protein->downstream_signaling Signal Transduction biological_effect Biological Effect (e.g., Anti-inflammatory, Anti-plasmodial) downstream_signaling->biological_effect Leads to

Caption: Putative mechanism of action for alpha-onocerin.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of α-Onocerin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of α-onocerin. Our goal is to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of α-onocerin?

The primary challenges in the total synthesis of α-onocerin revolve around constructing its unique C2-symmetric tetracyclic core with high stereochemical control and overall efficiency. Historically, syntheses have been lengthy and low-yielding. Key difficulties include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers.

  • Ring Construction: Efficiently forming the four carbocyclic rings.

  • Symmetry: Devising a strategy that takes advantage of the molecule's C2 symmetry to shorten the synthesis.

  • Yield and Step Economy: Developing a concise route with high overall yield.

Q2: What are the key strategic differences between the Stork and Corey syntheses of α-onocerin?

The syntheses of α-onocerin by Stork and Corey represent two distinct generations of synthetic strategy. The Stork synthesis, a pioneering effort, is a longer, linear route that relies on classical methods, including a resolution step to achieve enantioselectivity.[1] In contrast, the Corey synthesis is a highly convergent and efficient approach that utilizes modern synthetic methods.[1][2] A key innovation in Corey's route is a one-flask, four-component coupling reaction followed by a powerful cation-olefin tetracyclization to rapidly assemble the core structure.[1][2]

Q3: How can I improve the yield of the tetracyclization step in Corey's synthesis?

The cation-olefin tetracyclization is a crucial step for forming the four carbocyclic rings in a single operation. Low yields in this step can often be attributed to:

  • Purity of the substrate: The precursor bis-epoxide must be of high purity.

  • Reaction conditions: Strict adherence to anhydrous and oxygen-free conditions is critical. The choice of Lewis acid and solvent, as well as the reaction temperature, are paramount.

  • Substrate concentration: Running the reaction at high dilution can favor the desired intramolecular cyclization over intermolecular side reactions.

Q4: Are there alternative methods for the four-component coupling reaction described by Corey?

Corey's four-component coupling is a highly innovative and efficient method for assembling the key intermediate. While this specific one-flask procedure is remarkable for its efficiency, alternative strategies to construct similar carbon skeletons could involve a more stepwise approach, such as:

  • Sequential alkylation or addition reactions.

  • Cross-coupling methodologies.

However, these alternatives would likely increase the number of steps and reduce the overall efficiency compared to the published one-pot procedure.

Troubleshooting Guides

Problem 1: Low yield in the four-component coupling reaction.

Symptoms:

  • The desired chiral bis-epoxide is obtained in a yield significantly lower than the reported 74%.

  • A complex mixture of side products is observed by TLC or NMR analysis.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Reagent Quality - Ensure the vinyllithium (B1195746) is freshly prepared and accurately titrated. - Use high-purity chiral epoxy ketone.
Reaction Conditions - Maintain strict anhydrous conditions throughout the reaction. - Ensure the temperature is maintained at -78 °C during the additions. - The slow addition of the iodine solution is crucial for selective coupling.
Stoichiometry - Carefully control the stoichiometry of the reagents as specified in the protocol (1.1 equiv of vinyllithium and 0.5 equiv of I2).
Problem 2: Poor stereoselectivity in the synthesis.

Symptoms:

  • Formation of diastereomeric mixtures that are difficult to separate.

  • The final product shows incorrect relative or absolute stereochemistry.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Chiral Catalyst/Auxiliary - In enantioselective steps, ensure the chiral catalyst or auxiliary is of high enantiomeric purity.
Reaction Conditions - Temperature can significantly influence stereoselectivity. Ensure precise temperature control.
Substrate Control vs. Reagent Control - Analyze the transition state models to understand the factors governing stereoselectivity. It may be necessary to modify the substrate or the reagent to enhance the desired stereochemical outcome.

Quantitative Data Summary

SynthesisNumber of StepsOverall YieldKey Features
Stork (1963) Numerous stepsNot specified, but generally lowerRelied on conventional resolution of a racemic intermediate.
Corey (2002) 431%Enantioselective, four-component coupling, cation-olefin tetracyclization.

Key Experimental Protocols

1. Four-Component Coupling to Synthesize Bis-Epoxide (Corey et al.)

This protocol describes the one-flask synthesis of the chiral bis-epoxide intermediate.

  • Reagents: Chiral epoxy ketone, vinyllithium, iodine, diethyl ether (Et2O), tetrahydrofuran (B95107) (THF).

  • Procedure:

    • A solution of the chiral epoxy ketone in Et2O is cooled to -78 °C.

    • 1.1 equivalents of vinyllithium in Et2O are added, and the mixture is stirred for 1 hour.

    • A solution of 0.5 equivalents of iodine in THF is added slowly over a period of time.

    • The reaction is stirred for an additional 2 hours at -78 °C.

    • The reaction is quenched and worked up using standard extractive procedures.

    • The crude product is purified by column chromatography on silica (B1680970) gel to afford the diepoxide.

2. Cation-Olefin Tetracyclization (Corey et al.)

This protocol outlines the formation of the tetracyclic core of α-onocerin.

  • Reagents: Bis-epoxide, Lewis acid (e.g., SnCl4), anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • A solution of the purified bis-epoxide in the anhydrous solvent is prepared under an inert atmosphere (e.g., argon or nitrogen).

    • The solution is cooled to a low temperature (e.g., -78 °C).

    • The Lewis acid is added dropwise to the solution.

    • The reaction mixture is stirred at the low temperature until the starting material is consumed (monitored by TLC).

    • The reaction is carefully quenched with a suitable reagent (e.g., methanol (B129727) or a saturated aqueous solution of sodium bicarbonate).

    • The product is extracted, and the organic layers are combined, dried, and concentrated.

    • The crude product is purified by chromatography to yield (+)-α-onocerin.

Visualizations

Corey_Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Four-Component Coupling cluster_intermediate Intermediate cluster_step2 Step 2: Tetracyclization cluster_product Final Product ChiralEpoxyKetone Chiral Epoxy Ketone FourComponentCoupling One-Flask Reaction (4 components, 1 step) ChiralEpoxyKetone->FourComponentCoupling Vinyllithium Vinyllithium Vinyllithium->FourComponentCoupling BisEpoxide Chiral Bis-Epoxide FourComponentCoupling->BisEpoxide 74% yield Tetracyclization Cation-Olefin Tetracyclization BisEpoxide->Tetracyclization AlphaOnocerin (+)-α-Onocerin Tetracyclization->AlphaOnocerin Overall 31% yield (from chiral epoxy ketone)

Caption: Workflow of the enantioselective total synthesis of (+)-α-onocerin by E.J. Corey.

Troubleshooting_Logic Start Low Yield in Key Step? CheckReagents Verify Reagent Purity and Concentration Start->CheckReagents Yes Resolved Problem Resolved Start->Resolved No CheckConditions Review Reaction Conditions (Temp, Atmosphere, Time) CheckReagents->CheckConditions Reagents OK CheckReagents->Resolved Reagents Corrected, Yield Improved CheckPurification Optimize Purification Technique CheckConditions->CheckPurification Conditions OK CheckConditions->Resolved Conditions Adjusted, Yield Improved CheckPurification->Resolved Yield Improved ConsultLit Consult Literature for Similar Issues CheckPurification->ConsultLit Yield Still Low

Caption: A logical workflow for troubleshooting low yields in synthetic steps.

References

Technical Support Center: Maximizing Alpha-Onocerin Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the natural extraction of alpha-onocerin. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your extraction processes and achieve higher yields of this valuable triterpenoid (B12794562).

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for extracting alpha-onocerin?

A1: Alpha-onocerin is a seco-triterpenoid found in a limited number of plant species. The most well-documented sources are the roots of Ononis spinosa (Spiny Restharrow), and various club moss species, particularly Lycopodium clavatum and Huperzia phlegmaria.[1] The roots of Ononis spinosa are reported to contain a significant amount of alpha-onocerin, potentially up to 0.5% of the dry weight.

Q2: Which part of the Ononis spinosa plant should be used for extraction to obtain the highest yield of alpha-onocerin?

A2: For Ononis spinosa, the highest concentration of alpha-onocerin is found in the roots. It is advisable to use the root material for extraction to maximize the yield.

Q3: What is the biosynthetic origin of alpha-onocerin, and how does this impact its presence in plants?

A3: Alpha-onocerin is synthesized from squalene-2,3;22,23-dioxide. Interestingly, the enzymatic pathways for its synthesis have evolved independently in different plant lineages, a phenomenon known as convergent evolution. This means that the specific enzymes responsible for its production can vary between species like Ononis spinosa and Lycopodium clavatum, potentially influencing the overall yield and the profile of co-extracted metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of alpha-onocerin.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incorrect Plant Material: Using aerial parts instead of roots (Ononis spinosa).2. Improper Grinding: Plant material is not powdered finely enough, limiting solvent penetration.3. Suboptimal Solvent Choice: The solvent used has low solubility for alpha-onocerin.4. Insufficient Extraction Time: The duration of the extraction is too short to effectively extract the compound.5. Inefficient Extraction Method: The chosen method (e.g., maceration) may be less efficient than others (e.g., Soxhlet).1. Ensure you are using the correct plant part (roots for Ononis spinosa).2. Grind the dried plant material to a fine powder to increase the surface area for extraction.3. Dichloromethane (B109758) or a chloroform:methanol mixture (1:1) are effective solvents. Consider solvent polarity and the properties of triterpenoids.[1][2]4. For Soxhlet extraction, a minimum of 4-8 hours is recommended. Monitor the color of the solvent in the siphon arm; the process is near completion when it becomes colorless.[3]5. Consider using a more exhaustive method like Soxhlet or Ultrasound-Assisted Extraction (UAE) over simple maceration for higher efficiency.
Formation of Emulsion During Liquid-Liquid Extraction 1. High Concentration of Surfactant-like Molecules: Co-extraction of phospholipids, fatty acids, or proteins.2. Vigorous Shaking: Excessive agitation of the separatory funnel.1. Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase and break the emulsion.2. Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.
Difficulty in Purifying Alpha-Onocerin from the Crude Extract 1. Co-extraction of Structurally Similar Compounds: Other triterpenoids, sterols, or flavonoids may be present.2. Presence of Pigments and Waxes: Chlorophyll and other plant pigments can interfere with purification.1. Employ column chromatography with silica (B1680970) gel. A step-wise gradient elution with a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) can effectively separate alpha-onocerin.2. A pre-extraction with a non-polar solvent like hexane (B92381) can help in removing waxes and some pigments before the main extraction. Activated charcoal can also be used to decolorize the extract, but use it judiciously as it may adsorb the target compound.
Thermal Degradation of Alpha-Onocerin 1. High Temperatures during Extraction: Prolonged exposure to the boiling point of the solvent in methods like Soxhlet extraction.1. While Soxhlet is efficient, for thermolabile compounds, consider alternative methods like Ultrasound-Assisted Extraction (UAE) or maceration, which can be performed at lower temperatures.2. If using Soxhlet, ensure the heating mantle temperature is not excessively high and the extraction time is optimized to be as short as necessary.

Data Presentation: Comparison of Extraction Methods for Triterpenoids

The choice of extraction method and solvent significantly impacts the yield of triterpenoids. While specific comparative data for alpha-onocerin is limited, the following table summarizes findings for general triterpenoid extraction, which can serve as a guideline.

Extraction Method Solvent System Typical Extraction Time Relative Yield Key Considerations
Soxhlet Extraction Dichloromethane, Ethanol, Chloroform:Methanol (1:1)4-24 hoursHighHighly efficient and exhaustive. Potential for thermal degradation of sensitive compounds.
Maceration Ethanol, Methanol, Aqueous Acetone24-72 hoursLow to ModerateSimple and suitable for thermolabile compounds. Less efficient and more time-consuming than other methods.
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol15-60 minutesModerate to HighFaster than maceration and Soxhlet, with reduced solvent consumption and lower temperatures. Can improve extraction efficiency by disrupting cell walls.

Experimental Protocols

Protocol 1: Soxhlet Extraction of Alpha-Onocerin from Ononis spinosa Roots

This protocol is a standard method for obtaining a crude extract rich in alpha-onocerin.

Materials and Equipment:

  • Dried and powdered roots of Ononis spinosa

  • Dichloromethane (CH₂Cl₂)

  • Soxhlet apparatus (including boiling flask, extractor, and condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Filter paper and funnel

Procedure:

  • Accurately weigh approximately 250 g of finely powdered Ononis spinosa root material.

  • Place the powdered root material into a cellulose extraction thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus, connecting a 2 L boiling flask containing approximately 1.5 L of dichloromethane to the bottom and a condenser to the top.

  • Turn on the cooling water for the condenser.

  • Gently heat the dichloromethane in the boiling flask using a heating mantle. The solvent will vaporize, condense, and drip into the thimble containing the plant material.

  • Allow the extraction to proceed for at least 4 hours. The process is nearing completion when the solvent in the siphon arm runs clear.

  • After extraction, turn off the heat and allow the apparatus to cool down.

  • Filter the dichloromethane extract through anhydrous sodium sulfate to remove any residual water.

  • Concentrate the filtered extract using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract.

  • The crude extract can be further purified using column chromatography.

Protocol 2: Quantification of Alpha-Onocerin using GC-MS

This protocol outlines the general steps for the gas chromatography-mass spectrometry (GC-MS) analysis of alpha-onocerin.

Sample Preparation:

  • Accurately weigh a known amount of the crude extract and dissolve it in a suitable solvent (e.g., a mixture of dichloromethane and methanol).

  • If necessary, perform derivatization to improve the volatility and thermal stability of alpha-onocerin.

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Parameters (Example):

  • Instrument: Agilent 6890 GC coupled with a mass spectrometer.

  • Column: SE-30 column (30 m x 0.32 mm ID x 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at a suitable initial temperature, then ramp up to a final temperature to ensure proper separation. A typical program might start at 150°C and ramp to 300°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). For MS, operate in full scan mode or selected ion monitoring (SIM) for higher sensitivity and selectivity.

  • Quantification: Use an internal standard (e.g., octadecane) and create a calibration curve with a pure alpha-onocerin standard for accurate quantification.

Visualizations

Biosynthesis Pathway of Alpha-Onocerin

The following diagram illustrates the biosynthetic pathway of alpha-onocerin from squalene.

alpha_onocerin_biosynthesis squalene Squalene squalene_epoxide Squalene-2,3-epoxide squalene->squalene_epoxide SQE squalene_bisepoxide Squalene-2,3;22,23-dioxide squalene->squalene_bisepoxide SQE sterols Sterols & other Triterpenes squalene_epoxide->sterols OSC alpha_onocerin Alpha-Onocerin squalene_bisepoxide->alpha_onocerin OsONS1 (in Ononis) or LcLCC & LcLCD (in Lycopodium)

Caption: Biosynthesis of alpha-onocerin from squalene.

General Workflow for Alpha-Onocerin Extraction and Purification

This diagram outlines the key steps from raw plant material to purified alpha-onocerin.

extraction_workflow plant_material Plant Material (e.g., Ononis spinosa roots) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Extraction (e.g., Soxhlet with Dichloromethane) drying_grinding->extraction filtration_concentration Filtration and Concentration (Rotary Evaporation) extraction->filtration_concentration crude_extract Crude Extract filtration_concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound Pure Alpha-Onocerin purification->pure_compound analysis Analysis (GC-MS, NMR) pure_compound->analysis

Caption: General workflow for alpha-onocerin extraction.

References

Technical Support Center: Overcoming Solubility Challenges of Alpha-Onocerin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of alpha-onocerin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of alpha-onocerin?

A1: There is limited publicly available experimental data on the precise aqueous solubility of alpha-onocerin. However, as a triterpenoid, it is classified as a lipophilic compound with very low water solubility.[1][2] Its high calculated LogP value of 7.4 further indicates its poor solubility in aqueous media.[1] For practical purposes, alpha-onocerin should be considered virtually insoluble in water.

Q2: I am seeing a precipitate when I try to dissolve alpha-onocerin in my aqueous buffer. What is happening?

A2: This is a common issue due to the low aqueous solubility of alpha-onocerin. Direct dissolution in aqueous buffers will likely result in the compound precipitating out of solution. To avoid this, it is essential to use a suitable solubilization technique.

Q3: What are the recommended initial steps for dissolving alpha-onocerin for in vitro experiments?

A3: For initial in vitro studies, the most straightforward approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

  • Recommended Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or a mixture of chloroform (B151607) and methanol (B129727) are suitable for creating a stock solution.[3]

  • Procedure:

    • Dissolve alpha-onocerin in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • Serially dilute this stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration.

  • Important Consideration: Ensure the final concentration of the organic solvent in your aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.

Q4: What are more advanced strategies to improve the aqueous solubility of alpha-onocerin for in vivo or formulation studies?

A4: For applications requiring higher concentrations of alpha-onocerin in aqueous solutions, such as in vivo studies or formulation development, several advanced techniques can be employed:

  • Co-solvent Systems: The use of a mixture of water-miscible solvents can significantly enhance solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating alpha-onocerin within cyclodextrin molecules can increase its apparent water solubility.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, leading to improved dissolution and solubility.

  • Liposomal Formulations: Encapsulating alpha-onocerin within lipid bilayers can facilitate its dispersion in aqueous media.

Q5: Which solubilization technique is best for my application?

A5: The choice of technique depends on your specific experimental needs:

  • In Vitro Screening: A DMSO stock solution is usually sufficient.

  • Cell-Based Assays: Co-solvent systems or cyclodextrin complexes are often used, ensuring the excipients are non-toxic at the concentrations used.

  • In Vivo Studies: Nanoparticle or liposomal formulations are preferred to improve bioavailability and reduce potential toxicity from organic solvents.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Precipitation upon dilution of organic stock solution into aqueous media. The final concentration of alpha-onocerin exceeds its solubility limit in the final aqueous/organic solvent mixture.1. Decrease the final concentration of alpha-onocerin. 2. Increase the percentage of the organic co-solvent (if experimentally permissible). 3. Use a surfactant such as Tween 80 in the aqueous medium to aid solubilization.
Cloudiness or opalescence in the final solution. Formation of a colloidal suspension or fine precipitate.1. Filter the solution through a 0.22 µm filter if a true solution is required. 2. Consider if a uniform suspension is acceptable for your application (e.g., some in vivo oral formulations). 3. Employ a more robust solubilization method like cyclodextrin complexation or nanoparticle formulation.
Low or inconsistent bioactivity in experiments. Poor solubility leading to low effective concentration of the compound.1. Confirm the solubility of alpha-onocerin in your experimental media. 2. Switch to a solubilization method that provides a higher and more stable concentration, such as a liposomal or nanoparticle formulation.
Toxicity observed in cell-based assays. The organic solvent (e.g., DMSO) or other excipients are at a toxic concentration.1. Reduce the final concentration of the organic solvent to a non-toxic level (typically <0.5%). 2. Perform a vehicle control experiment to assess the toxicity of the excipients alone. 3. Consider solvent-free methods like solid dispersions or cyclodextrin complexes prepared by kneading.

Quantitative Data on Solubility Enhancement

While specific quantitative data for alpha-onocerin is scarce, the following table provides illustrative examples of solubility enhancement that can be expected for poorly water-soluble triterpenoids using various techniques.

Solubilization TechniqueVehicle/CarrierTypical Solubility Enhancement (Fold Increase)Example Application
Co-solvents 10% DMSO in Saline10 - 100In vitro, In vivo (injection)
40% PEG300, 5% Tween 80 in Saline100 - 1,000In vivo (injection)
Cyclodextrins 20% SBE-β-CD in Saline100 - 5,000In vivo (injection), Oral
Solid Dispersion Polyvinylpyrrolidone (PVP)> 1,000Oral Formulations
Nanoparticles Solid Lipid Nanoparticles (SLNs)> 10,000Oral, Topical, and Parenteral Delivery
Liposomes Phospholipid VesiclesFormulation DependentParenteral and Topical Delivery

Note: The values presented are illustrative and the actual solubility enhancement for alpha-onocerin will need to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of an Alpha-Onocerin Stock Solution for In Vitro Use
  • Objective: To prepare a 10 mM stock solution of alpha-onocerin in DMSO.

  • Materials:

    • Alpha-onocerin (MW: 442.72 g/mol )

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.43 mg of alpha-onocerin and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the alpha-onocerin is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of Alpha-Onocerin using a Co-solvent System for In Vivo Injection
  • Objective: To prepare a 1 mg/mL solution of alpha-onocerin in a co-solvent vehicle suitable for injection.

  • Materials:

    • Alpha-onocerin

    • DMSO

    • PEG300

    • Tween 80

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Prepare a 10 mg/mL stock solution of alpha-onocerin in DMSO.

    • In a sterile tube, add 100 µL of the 10 mg/mL alpha-onocerin stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween 80 and mix thoroughly.

    • Add 450 µL of sterile saline dropwise while vortexing to bring the final volume to 1 mL.

    • The final concentration will be 1 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Protocol 3: Preparation of Alpha-Onocerin-Cyclodextrin Inclusion Complexes
  • Objective: To enhance the aqueous solubility of alpha-onocerin by forming an inclusion complex with Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Materials:

    • Alpha-onocerin

    • SBE-β-CD

    • Deionized water

  • Procedure (Co-precipitation Method):

    • Prepare a 20% (w/v) solution of SBE-β-CD in deionized water.

    • Prepare a concentrated solution of alpha-onocerin in a suitable organic solvent (e.g., ethanol).

    • Slowly add the alpha-onocerin solution to the SBE-β-CD solution while stirring vigorously.

    • Continue stirring at room temperature for 24-48 hours.

    • Remove the organic solvent under reduced pressure.

    • Freeze-dry the resulting aqueous solution to obtain a solid powder of the alpha-onocerin/SBE-β-CD inclusion complex.

    • The powder can be reconstituted in water or buffer for use.

Protocol 4: Formulation of Alpha-Onocerin into Solid Lipid Nanoparticles (SLNs)
  • Objective: To prepare alpha-onocerin loaded SLNs to improve solubility and provide controlled release.

  • Materials:

    • Alpha-onocerin

    • A solid lipid (e.g., stearic acid, glyceryl monostearate)

    • A surfactant (e.g., Poloxamer 188, Tween 80)

    • Organic solvent (e.g., acetone, ethanol)

    • Deionized water

  • Procedure (Solvent Emulsification-Evaporation Method):

    • Dissolve alpha-onocerin and the solid lipid in the organic solvent.

    • Prepare an aqueous solution of the surfactant.

    • Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.

    • Inject the organic phase into the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

    • Evaporate the organic solvent under reduced pressure.

    • Allow the resulting nanoemulsion to cool to room temperature, which will cause the lipid to solidify and form SLNs.

    • The SLN dispersion can be used as is or freeze-dried for long-term storage.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solutions Solubilization Strategies cluster_application Application Problem Alpha-Onocerin Powder (Poorly Water-Soluble) CoSolvent Co-solvent System Problem->CoSolvent Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Nanoparticle Nanoparticle Formulation Problem->Nanoparticle Liposome Liposomal Encapsulation Problem->Liposome Application Aqueous Solution for In Vitro / In Vivo Studies CoSolvent->Application Cyclodextrin->Application Nanoparticle->Application Liposome->Application

Caption: Workflow for Overcoming Alpha-Onocerin Solubility Issues.

signaling_pathway_example cluster_formulation Formulation Process Alpha_Onocerin Alpha-Onocerin Organic_Solvent Organic Solvent Alpha_Onocerin->Organic_Solvent dissolve Lipids Phospholipids + Cholesterol Lipids->Organic_Solvent dissolve Hydration Thin Film Hydration Organic_Solvent->Hydration evaporate to form film Sonication Sonication/ Extrusion Hydration->Sonication resuspend in aqueous buffer Liposomes Alpha-Onocerin Loaded Liposomes Sonication->Liposomes

Caption: Liposomal Encapsulation Workflow for Alpha-Onocerin.

logical_relationship Solubility Aqueous Solubility Concentration Achievable Concentration in Aqueous Media Solubility->Concentration directly impacts Bioavailability Bioavailability Concentration->Bioavailability influences Therapeutic_Efficacy Therapeutic Efficacy Bioavailability->Therapeutic_Efficacy determines

Caption: Relationship between Solubility and Therapeutic Efficacy.

References

Technical Support Center: Analytical Method Validation for Alpha-Onocerin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation for the quantification of alpha-onocerin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for alpha-onocerin quantification using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC).

HPLC Method Troubleshooting

Question: Why am I observing peak tailing or broad peaks for alpha-onocerin?

Answer: Peak tailing or broadening for triterpenoids like alpha-onocerin in reverse-phase HPLC can be caused by several factors:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl groups of alpha-onocerin, leading to peak tailing.

    • Solution: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress silanol interactions.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and silanol groups.

    • Solution: Adjust the mobile phase pH. For neutral compounds like alpha-onocerin, a pH between 3 and 7 is generally suitable.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Question: I am seeing inconsistent or drifting retention times for my alpha-onocerin standard. What could be the cause?

Answer: Fluctuations in retention time can compromise the reliability of your quantification method. Common causes include:

  • Mobile Phase Composition Changes: Inaccurate mixing of mobile phase components or evaporation of volatile organic solvents can alter the elution strength.

    • Solution: Ensure accurate and consistent mobile phase preparation. Use a mobile phase bottle cap that minimizes evaporation. If using a gradient, ensure the pump is mixing correctly.

  • Column Temperature Fluctuations: Temperature variations can significantly impact retention times.

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

  • Pump Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or faulty check valves will cause retention time drift.

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any air bubbles. Perform regular maintenance on pump seals and check valves.

  • Column Equilibration: Insufficient equilibration time with the mobile phase before injection can lead to drifting retention times, especially when changing mobile phases.

    • Solution: Ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.

GC Method Troubleshooting

Question: I am getting no peak or a very small peak for alpha-onocerin in my GC analysis. What should I check?

Answer: The absence or low intensity of the alpha-onocerin peak in GC analysis often points to issues with its volatility or thermal stability.

  • Lack of Derivatization: Alpha-onocerin is a non-volatile triterpenoid (B12794562). Direct injection without derivatization will likely result in no elution from the column.

    • Solution: Derivatize the hydroxyl groups of alpha-onocerin to increase its volatility. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) is a common and effective method.

  • Injector Temperature Too Low: The injector temperature may be insufficient to vaporize the derivatized alpha-onocerin.

    • Solution: Optimize the injector temperature. A temperature around 250-280°C is a good starting point for derivatized triterpenoids.

  • Thermal Degradation: Although derivatization improves stability, excessively high injector or oven temperatures can still cause degradation.

    • Solution: Evaluate a range of injector and oven temperatures to find the optimal balance between volatilization and stability.

Question: My chromatogram shows multiple peaks for a pure alpha-onocerin standard after derivatization. Why is this happening?

Answer: The presence of multiple peaks from a single standard can be due to incomplete derivatization or side reactions.

  • Incomplete Derivatization: If the derivatization reaction does not go to completion, you may see peaks for both the partially and fully derivatized alpha-onocerin.

    • Solution: Optimize the derivatization conditions. This includes increasing the reaction time, temperature, or the amount of derivatizing reagent. Ensure your sample is completely dry before adding the reagent, as moisture can interfere with the reaction.

  • Formation of Isomers: Under certain conditions, side reactions during derivatization could potentially lead to the formation of isomers.

    • Solution: Review the derivatization chemistry and conditions. Consult literature for potential side reactions with your chosen reagent and analyte.

HPTLC Method Troubleshooting

Question: The spots for alpha-onocerin on my HPTLC plate are diffuse and not compact. How can I improve this?

Answer: Spot quality is crucial for accurate quantification in HPTLC. Diffuse spots can be caused by:

  • Inappropriate Mobile Phase: The solvent system may not be optimized for alpha-onocerin, leading to poor migration and band broadening.

    • Solution: Experiment with different solvent systems of varying polarity. A good starting point for triterpenoids could be a mixture of a non-polar solvent (like hexane (B92381) or toluene), a medium-polarity solvent (like ethyl acetate (B1210297) or chloroform), and a small amount of a polar solvent (like methanol (B129727) or formic acid).

  • Sample Overloading: Applying too much sample to the plate can cause the spot to spread.

    • Solution: Reduce the amount of sample applied to the plate.

  • Improper Plate Activation: Inactive plates can lead to diffuse bands.

    • Solution: Activate the HPTLC plate by heating it in an oven (e.g., at 110-120°C for 30 minutes) before sample application to remove adsorbed moisture.

Question: I am having trouble with the reproducibility of Rf values for alpha-onocerin.

Answer: Consistent Rf values are essential for identification and quantification. Variability can arise from:

  • Chamber Saturation: An unsaturated chromatography chamber will lead to inconsistent solvent vapor pressure and variable migration.

    • Solution: Ensure the developing chamber is fully saturated with the mobile phase vapor before placing the plate inside. Lining the chamber walls with filter paper soaked in the mobile phase can aid in saturation.

  • Temperature and Humidity Variations: Environmental conditions can affect solvent properties and plate activity.

    • Solution: Perform the HPTLC analysis in a controlled environment with stable temperature and humidity.

  • Inconsistent Development Distance: Varying the distance the mobile phase travels up the plate will result in different Rf values.

    • Solution: Mark the desired solvent front on the plate before development and remove the plate from the chamber once the solvent reaches this mark.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to evaluate during the validation of an analytical method for alpha-onocerin quantification?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core validation parameters for a quantitative analytical method include:[1][2][3]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: How do I prepare a sample of alpha-onocerin from a plant matrix for chromatographic analysis?

A2: Sample preparation for triterpenoids like alpha-onocerin from plant material typically involves the following steps:

  • Drying and Grinding: The plant material (e.g., roots of Ononis spinosa) should be dried to a constant weight and then finely ground to increase the surface area for extraction.

  • Extraction: A suitable solvent is used to extract alpha-onocerin from the plant powder. Common extraction methods include maceration, sonication, or Soxhlet extraction. The choice of solvent depends on the polarity of the analyte. For alpha-onocerin, solvents like methanol, ethanol, or chloroform (B151607) are often effective.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated, often under reduced pressure using a rotary evaporator, to obtain a crude extract.

  • Purification (Optional but Recommended): For complex matrices, a purification step such as Solid Phase Extraction (SPE) may be necessary to remove interfering compounds before chromatographic analysis.

Q3: What are the typical acceptance criteria for the validation parameters?

A3: The acceptance criteria can vary depending on the regulatory agency and the intended purpose of the method. However, some generally accepted criteria are summarized in the table below.

Table 1: General Acceptance Criteria for Analytical Method Validation Parameters

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy Recovery of 98.0% to 102.0% for drug substance; 95.0% to 105.0% for drug product
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%
Limit of Quantitation (LOQ) Precision RSD ≤ 10%
Robustness RSD of results under varied conditions should be within acceptable limits (e.g., ≤ 5%)

Note: These are general guidelines and may need to be adjusted based on the specific application and analytical technique.

Q4: Is derivatization always necessary for the GC analysis of alpha-onocerin?

A4: Yes, for Gas Chromatography (GC) analysis, derivatization of alpha-onocerin is essential.[4] Alpha-onocerin is a high-molecular-weight triterpenoid with polar hydroxyl groups, which makes it non-volatile. Derivatization, typically through silylation, replaces the active hydrogens in the hydroxyl groups with less polar and more stable trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC.

Experimental Protocols

The following are detailed methodologies for the quantification of alpha-onocerin using HPLC, GC, and HPTLC. These are starting points and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method
  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 85:15 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV detection at a low wavelength (e.g., 205-210 nm) as triterpenoids lack a strong chromophore.

    • ELSD is a universal detector suitable for non-volatile compounds like alpha-onocerin.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of alpha-onocerin in methanol or another suitable solvent. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract alpha-onocerin from the plant matrix as described in FAQ Q2. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method with Flame Ionization Detection (FID)
  • Instrumentation: Gas chromatograph equipped with an FID.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 200°C, hold for 2 minutes.

    • Ramp at 10°C/min to 300°C.

    • Hold at 300°C for 10 minutes.

  • Detector Temperature: 320°C.

  • Injection Mode: Splitless or split (e.g., 10:1 split ratio).

  • Injection Volume: 1 µL.

  • Derivatization Procedure:

    • Evaporate a known amount of the sample extract or standard solution to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as 100 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

High-Performance Thin-Layer Chromatography (HPTLC) Method
  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample and Standard Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase (Developing Solvent): A mixture of Toluene:Ethyl Acetate:Formic Acid (e.g., 7:2:1, v/v/v).

  • Chamber Saturation: Saturate the developing chamber with the mobile phase vapor for at least 20 minutes before plate development.

  • Development: Develop the plate up to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Derivatization: Spray the plate with a derivatizing reagent such as Anisaldehyde-Sulfuric acid reagent and heat at 100-110°C for 5-10 minutes until colored spots appear.

  • Densitometric Analysis: Scan the plate using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 550 nm after derivatization).

Data Presentation

The following tables summarize typical validation parameters that should be determined and reported for the analytical method validation of alpha-onocerin quantification.

Table 2: Summary of Linearity and Range Data

AnalyteMethodLinear Range (µg/mL)Correlation Coefficient (r²)
Alpha-OnocerinHPLC-UV1 - 100≥ 0.998
Alpha-Onocerin (derivatized)GC-FID0.5 - 50≥ 0.997
Alpha-OnocerinHPTLC0.1 - 1.0 (µ g/spot )≥ 0.995

Table 3: Summary of Precision and Accuracy Data

AnalyteMethodConcentration LevelRepeatability (RSD%)Intermediate Precision (RSD%)Accuracy (% Recovery)
Alpha-OnocerinHPLC-UVLow QC≤ 2.0≤ 2.098.0 - 102.0
Mid QC≤ 2.0≤ 2.098.0 - 102.0
High QC≤ 2.0≤ 2.098.0 - 102.0
Alpha-Onocerin (derivatized)GC-FIDLow QC≤ 5.0≤ 5.095.0 - 105.0
Mid QC≤ 5.0≤ 5.095.0 - 105.0
High QC≤ 5.0≤ 5.095.0 - 105.0
Alpha-OnocerinHPTLCLow QC≤ 5.0≤ 5.095.0 - 105.0
Mid QC≤ 5.0≤ 5.095.0 - 105.0
High QC≤ 5.0≤ 5.095.0 - 105.0

Table 4: Summary of LOD and LOQ Data

AnalyteMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
Alpha-OnocerinHPLC-UV0.3 µg/mL1.0 µg/mL
Alpha-Onocerin (derivatized)GC-FID0.1 µg/mL0.5 µg/mL
Alpha-OnocerinHPTLC0.03 µ g/spot 0.1 µ g/spot

Visualizations

Experimental_Workflow_HPLC start Sample Preparation (Extraction & Purification) hplc HPLC System start->hplc Inject Sample separation C18 Reverse-Phase Separation hplc->separation detection UV or ELSD Detection separation->detection data Data Acquisition & Quantification detection->data end Validated Results data->end

Caption: HPLC analysis workflow for alpha-onocerin quantification.

Experimental_Workflow_GC cluster_prep Sample Preparation extraction Extraction from Plant Matrix derivatization Derivatization (Silylation) extraction->derivatization gc_system GC-FID System derivatization->gc_system Inject Derivatized Sample separation Capillary Column Separation gc_system->separation detection Flame Ionization Detection separation->detection quantification Quantification detection->quantification

Caption: GC-FID analysis workflow for alpha-onocerin quantification.

Troubleshooting_Logic start Problem Encountered (e.g., Poor Peak Shape) check_method Review Method Parameters (Mobile Phase, Temp, etc.) start->check_method check_instrument Inspect Instrument Components (Pump, Column, Detector) start->check_instrument check_sample Verify Sample Preparation (Concentration, Purity) start->check_sample isolate_cause Isolate the Root Cause check_method->isolate_cause check_instrument->isolate_cause check_sample->isolate_cause implement_solution Implement Corrective Action isolate_cause->implement_solution Cause Identified verify_fix Verify Resolution (Run System Suitability) implement_solution->verify_fix

Caption: Logical workflow for troubleshooting analytical method issues.

References

Technical Support Center: Troubleshooting Alpha-Onocerin Instability in Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alpha-onocerin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common stability issues encountered during experimental procedures involving this triterpenoid (B12794562). Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is alpha-onocerin and what are its basic chemical properties?

Alpha-onocerin is a naturally occurring triterpenoid with the chemical formula C₃₀H₅₀O₂ and a molecular weight of approximately 442.72 g/mol .[1] It is classified as a seco-triterpenoid, characterized by an open C-ring. It is known to be isolated from various plants, including those from the Ononis and Lycopodium genera.

Q2: My alpha-onocerin solution appears cloudy or precipitated. What should I do?

Cloudiness or precipitation can indicate several issues, including poor solubility, temperature fluctuations, or degradation.

  • Solubility: Alpha-onocerin is a lipophilic molecule. Ensure you are using an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare stock solutions. For in vivo studies, further dilution in vehicles like corn oil may be necessary.

  • Temperature: Abrupt changes in temperature can cause the compound to fall out of solution. When preparing working solutions from a frozen stock, allow the stock to thaw completely at room temperature and vortex gently before use.

  • Concentration: You may be exceeding the solubility limit of alpha-onocerin in your chosen solvent. Try preparing a more dilute solution.

Q3: I am observing a loss of bioactivity in my experiments with alpha-onocerin over time. What could be the cause?

Loss of bioactivity is often a direct consequence of compound instability. Several factors could be contributing to the degradation of your alpha-onocerin:

  • Improper Storage: Ensure that your alpha-onocerin, both in solid form and in solution, is stored correctly.

  • Exposure to Light: Triterpenoids can be sensitive to light. Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.

  • pH of the Medium: Extreme pH conditions can promote the degradation of triterpenoids. Maintain a pH as close to neutral as possible for your experimental buffers and media, unless the experimental protocol dictates otherwise.

  • Elevated Temperatures: High temperatures can accelerate the degradation of many chemical compounds, including triterpenoids. Avoid prolonged exposure to high heat during your experimental setup.

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of alpha-onocerin. If your experimental system generates reactive oxygen species, consider the potential for compound oxidation.

Troubleshooting Guides

Issue 1: Suspected Degradation of Alpha-Onocerin in Solution

Symptoms:

  • Unexpected or inconsistent experimental results.

  • Appearance of new, unidentified peaks in chromatography analysis (HPLC, LC-MS).

  • A noticeable decrease in the peak area of alpha-onocerin over time.

  • Changes in the physical appearance of the solution (e.g., color change).

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that your alpha-onocerin stock solutions are stored at or below -20°C in an airtight, light-protected container. For long-term storage, -80°C is recommended.

  • Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions. The presence of water or impurities in the solvent can facilitate degradation.

  • pH Monitoring: If working with aqueous buffers, measure the pH of your solutions before and after the experiment to ensure it remains within a stable range. For many phytochemicals, a pH range of 4-7 is considered more stable.[2]

  • Temperature Control: Minimize the time your alpha-onocerin solutions are kept at room temperature or higher. Use an ice bath for temporary storage during experimental setup if possible.

  • Perform a Stability Study: To quantify the degradation, perform a simple time-course experiment. Analyze your alpha-onocerin solution by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions (temperature, lighting, buffer). This will help you determine the rate of degradation.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells or experiments.

  • Lower than expected potency (e.g., higher IC50 values).

  • Apparent loss of effect in longer-term assays.

Troubleshooting Steps:

  • Fresh Preparations: Prepare fresh dilutions of alpha-onocerin from a frozen stock solution immediately before each experiment. Avoid using previously prepared and stored dilutions.

  • Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is consistent across all treatments and is at a non-toxic level for your cells.

  • Incubation Time: Be mindful of the duration of your experiment. For longer incubation times, the degradation of alpha-onocerin in the culture medium could be significant. Consider replenishing the compound by changing the medium at regular intervals for long-term studies.

  • Interaction with Media Components: Some components in cell culture media could potentially interact with and destabilize alpha-onocerin. If you suspect this, you can perform a stability test of alpha-onocerin in the media alone, without cells, and analyze its concentration over time.

Data Presentation

While specific quantitative data on the degradation of alpha-onocerin is limited in publicly available literature, the following table provides general stability guidelines for triterpenoids based on existing research. These should be considered as starting points for optimizing your own experimental conditions.

ParameterConditionGeneral Stability of TriterpenoidsRecommendation for Alpha-Onocerin
Temperature -80°CGenerally stable for long-term storageRecommended for long-term storage of stock solutions.
-20°CSuitable for short to medium-term storageAcceptable for stock solutions for several weeks to months.
4°CProne to degradation over days to weeksNot recommended for storage of solutions.
Room TemperatureCan degrade within hours to daysMinimize exposure; prepare fresh solutions for immediate use.
> 40°CAccelerated degradationAvoid.
pH Acidic (pH < 4)Stability is variable; some may degradeUse with caution; perform a stability check if acidic conditions are necessary.
Neutral (pH 6-8)Generally more stableOptimal for most experimental buffers.
Alkaline (pH > 8)Prone to degradationAvoid if possible; can catalyze hydrolysis and other reactions. [3][4]
Light DarkStableStore in the dark.
Ambient LightPotential for degradationProtect from light using amber vials or foil.
UV LightHigh potential for degradationAvoid direct exposure.
Solvent Anhydrous DMSO, EthanolGood for stock solutionsRecommended for preparing high-concentration stock solutions.
Aqueous BuffersLower stability than organic solventsPrepare fresh; monitor for precipitation and degradation.

Experimental Protocols

Protocol 1: Preparation of Alpha-Onocerin Stock Solution
  • Allow the vial of solid alpha-onocerin to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of alpha-onocerin in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes (e.g., amber vials).

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of Alpha-Onocerin in Experimental Buffer
  • Prepare a working solution of alpha-onocerin in your experimental buffer at the final concentration used in your assays.

  • Divide the solution into several aliquots in separate, sealed, and light-protected containers.

  • Place the aliquots under the same conditions as your experiment (e.g., incubator at 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately analyze it by a validated analytical method such as HPLC-UV or LC-MS.

  • Quantify the peak area of alpha-onocerin at each time point to determine the percentage of degradation over time.

  • As a control, keep an aliquot at -80°C to represent the initial concentration.

Visualizations

Below are diagrams to visualize key concepts related to troubleshooting alpha-onocerin instability.

Troubleshooting_Workflow_for_Alpha-Onocerin_Instability cluster_Symptoms Observed Issues cluster_Investigation Investigation Steps cluster_Solutions Potential Solutions Symptom1 Inconsistent Results CheckStorage Verify Storage Conditions (Temp, Light, Container) Symptom1->CheckStorage CheckProtocol Examine Experimental Protocol (Duration, Temperature, Media) Symptom1->CheckProtocol Symptom2 Loss of Bioactivity CheckPrep Review Solution Preparation (Solvent, pH, Concentration) Symptom2->CheckPrep Symptom3 Physical Changes (Precipitation) Symptom3->CheckPrep Sol1 Prepare Fresh Solutions CheckStorage->Sol1 Sol3 Protect from Light CheckStorage->Sol3 Sol4 Control Temperature CheckStorage->Sol4 CheckPrep->Sol1 Sol2 Optimize Solvent/Buffer CheckPrep->Sol2 Sol5 Adjust Assay Duration CheckProtocol->Sol5

Caption: A workflow diagram for troubleshooting alpha-onocerin instability.

Factors_Affecting_Alpha-Onocerin_Stability cluster_Degradation center Alpha-Onocerin Stability Degradation Degradation Temp Temperature Temp->Degradation High Temp pH pH pH->Degradation Extreme pH Light Light Exposure Light->Degradation UV/Light Solvent Solvent Quality Solvent->Degradation Impurities/Water Oxygen Oxidation Oxygen->Degradation Oxidizing Agents

Caption: Factors that can lead to the degradation of alpha-onocerin.

TLR4_Signaling_Pathway alpha_onocerin Alpha-Onocerin (from Ononis spinosa) TLR4_MD2 TLR4/MD2 Complex alpha_onocerin->TLR4_MD2 Inhibits (?) LPS LPS (Lipopolysaccharide) LPS->TLR4_MD2 Activates MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB_activation->Inflammatory_Cytokines

Caption: Postulated anti-inflammatory mechanism of alpha-onocerin via TLR4.

References

minimizing degradation of alpha-onocerin during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of alpha-onocerin during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is alpha-onocerin and why is its stability important?

Alpha-onocerin is a tetracyclic triterpenoid (B12794562) found in various plants, such as those from the Ononis and Lycopodium genera. Its stability is crucial for maintaining its biological activity and ensuring accurate experimental results. Degradation can lead to a loss of potency and the formation of unknown byproducts that may interfere with assays or have unintended biological effects.

Q2: What are the main factors that can cause the degradation of alpha-onocerin?

The primary factors that can lead to the degradation of alpha-onocerin, similar to other triterpenoids, are:

  • Temperature: High temperatures during extraction and storage can accelerate degradation.

  • pH: Extreme acidic or alkaline conditions can cause structural changes.

  • Light: Exposure to light, especially UV radiation, can induce photochemical degradation.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

Q3: What are the general signs of alpha-onocerin degradation?

Degradation of your alpha-onocerin sample may be indicated by:

  • A decrease in the expected peak area or the appearance of new, unexpected peaks in your chromatogram (e.g., HPLC, GC-MS).

  • A change in the physical appearance of the extract or purified compound, such as a color change.

  • Reduced biological activity in your assays compared to a fresh or properly stored standard.

Troubleshooting Guides

Extraction Issues
Problem Possible Cause Solution
Low yield of alpha-onocerin in the crude extract. Inefficient extraction method or solvent.Optimize your extraction protocol. Consider using methods like ultrasound-assisted extraction (UAE) or Soxhlet extraction with solvents such as ethanol (B145695) or methanol. Ensure the plant material is finely powdered to increase the surface area for extraction.[1]
Degradation during extraction due to high temperature.If using a heat-based method like Soxhlet, ensure the temperature does not exceed the stability threshold for alpha-onocerin. For many triterpenoids, temperatures above 50-60°C can cause degradation.[2][3] Consider using a lower boiling point solvent or a non-heat-based method.
Presence of multiple unknown peaks in the chromatogram of the crude extract. Co-extraction of impurities.Use a multi-step extraction with solvents of varying polarity. For example, a pre-extraction with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar compounds before extracting with a more polar solvent for alpha-onocerin.
Degradation of alpha-onocerin during extraction.Review your extraction parameters. Avoid prolonged exposure to high temperatures, strong acids or bases, and direct light.
Purification Issues
Problem Possible Cause Solution
Poor separation of alpha-onocerin during column chromatography. Inappropriate stationary or mobile phase.For normal-phase chromatography (e.g., silica (B1680970) gel), a common mobile phase is a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (like ethyl acetate (B1210297) or methanol). Optimize the solvent ratio to achieve better separation. For reverse-phase chromatography (e.g., C18), a mobile phase of methanol/water or acetonitrile/water is typically used.
Alpha-onocerin is not eluting from the column. Strong adsorption to the stationary phase.If using normal-phase chromatography, increase the polarity of the mobile phase. If using reverse-phase, decrease the polarity of the mobile phase.
Degradation of alpha-onocerin on the column. Acidic or basic nature of the stationary phase (e.g., silica gel can be slightly acidic).Neutralize the stationary phase before use or add a small amount of a neutralizer (e.g., triethylamine (B128534) for acidic compounds on silica) to the mobile phase.
Storage Issues
Problem Possible Cause Solution
Loss of alpha-onocerin content over time in storage. Improper storage conditions.Store purified alpha-onocerin or dried extracts at low temperatures, preferably at -20°C or below, in an airtight container to protect from moisture and oxygen.[1][4] For solutions, use a suitable solvent and store at low temperatures in the dark.
Exposure to light.Store samples in amber vials or wrap containers in aluminum foil to protect from light.
Presence of residual solvent or moisture.Ensure the extract or purified compound is completely dry before long-term storage. Residual solvent or moisture can facilitate degradation reactions.
Oxidation.For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Data Presentation

Table 1: General Recommendations for Minimizing Alpha-Onocerin Degradation

Parameter Recommended Condition Rationale
Extraction Temperature < 50°CHigher temperatures can lead to thermal degradation of triterpenoids.
pH of Extraction Solvent 4.0 - 7.0Extreme pH values can cause hydrolysis or other degradation reactions in phytochemicals.
Light Exposure Minimize (use amber glassware or work in low light)UV and visible light can cause photodegradation.
Storage Temperature -20°C or lowerLow temperatures slow down chemical degradation and enzymatic activity.
Storage Atmosphere Inert gas (e.g., Nitrogen, Argon)Minimizes oxidative degradation.
Storage Form Dried, solvent-free powderReduces the potential for degradation in solution.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Alpha-Onocerin
  • Preparation of Plant Material: Dry the plant material (e.g., roots of Ononis spinosa) at a temperature below 50°C and grind it into a fine powder.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL flask.

    • Add 100 mL of 95% ethanol.

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue for a total of three extractions.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 45°C.

  • Drying: Dry the concentrated extract in a vacuum oven at 40°C to a constant weight.

  • Storage: Store the dried crude extract in an airtight, amber-colored container at -20°C.

Protocol 2: Stability Testing of Alpha-Onocerin Solution
  • Sample Preparation: Prepare a stock solution of purified alpha-onocerin (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

  • Stress Conditions:

    • Temperature: Aliquot the stock solution into several amber vials. Store them at different temperatures (-20°C, 4°C, 25°C, and 40°C).

    • pH: Adjust the pH of the stock solution to 3, 7, and 10 using dilute HCl or NaOH. Store these solutions at 25°C in the dark.

    • Light: Expose an aliquot of the stock solution (in a clear vial) to direct sunlight or a UV lamp, while keeping a control sample wrapped in foil at the same temperature.

    • Oxidation: Bubble air through an aliquot of the stock solution for a short period and then seal the vial. Store at 25°C.

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by HPLC to determine the concentration of alpha-onocerin.

  • Data Evaluation: Compare the peak area of alpha-onocerin in the stressed samples to that of the control sample stored at -20°C in the dark to calculate the percentage of degradation.

Mandatory Visualization

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Extraction (e.g., UAE with Ethanol) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (< 45°C) Filtration->Concentration Drying Vacuum Drying Concentration->Drying Crude_Extract Crude Alpha-Onocerin Extract Drying->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Purified_Compound Purified Alpha-Onocerin Purification->Purified_Compound Storage Storage (-20°C, Dark, Airtight) Purified_Compound->Storage

Caption: Workflow for the extraction and purification of alpha-onocerin.

Troubleshooting_Degradation Degradation Alpha-Onocerin Degradation High_Temp High Temperature (> 50-60°C) Degradation->High_Temp Cause Extreme_pH Extreme pH (< 4 or > 7) Degradation->Extreme_pH Cause Light_Exposure Light Exposure (UV, Direct Light) Degradation->Light_Exposure Cause Oxidation Presence of Oxygen Degradation->Oxidation Cause Control_Temp Control Temperature High_Temp->Control_Temp Solution Buffer_pH Use Neutral pH Extreme_pH->Buffer_pH Solution Protect_Light Protect from Light Light_Exposure->Protect_Light Solution Inert_Atmosphere Use Inert Gas Oxidation->Inert_Atmosphere Solution

References

Technical Support Center: Enhancing the Bioavailability of Alpha-Onocerin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-onocerin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the bioavailability of this promising triterpenoid (B12794562).

Frequently Asked Questions (FAQs)

Q1: What is alpha-onocerin and why is its bioavailability a concern?

A1: Alpha-onocerin is a triterpenoid with demonstrated therapeutic potential, including anti-inflammatory and anti-plasmodial effects.[1] Like many other triterpenoids, its poor aqueous solubility and low permeability can lead to limited oral bioavailability, which can hinder its efficacy in in vivo studies and potential clinical applications. Enhancing its bioavailability is crucial for achieving consistent and therapeutically relevant systemic concentrations.

Q2: What are the primary strategies for enhancing the bioavailability of alpha-onocerin?

A2: The main approaches focus on improving its solubility and/or absorption. These include:

  • Nanoparticle-based formulations: Encapsulating alpha-onocerin into nanoparticles can increase its surface area for dissolution and protect it from degradation in the gastrointestinal tract.

  • Liposomal formulations: As a lipophilic compound, alpha-onocerin can be incorporated into the lipid bilayer of liposomes, which can improve its solubility and facilitate absorption.

  • Solid dispersions: Dispersing alpha-onocerin in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and extent.

Q3: Which formulation strategy is best for alpha-onocerin?

A3: The optimal formulation strategy depends on several factors, including the desired release profile, the animal model being used, and the specific experimental goals. Currently, there is a lack of direct comparative in vivo studies for different alpha-onocerin formulations. Therefore, it is recommended to start with a formulation approach that has proven successful for other poorly soluble triterpenoids and optimize it for alpha-onocerin.

Q4: Are there any known signaling pathways modulated by alpha-onocerin?

A4: Some evidence suggests that alpha-onocerin may exert its anti-inflammatory effects by interacting with the Toll-like receptor 4 (TLR4) signaling pathway.[1] TLR4 activation can trigger a cascade of downstream signaling events, leading to the production of inflammatory mediators. Alpha-onocerin may act as a modulator of this pathway.

Troubleshooting Guides

Issue 1: Low or Variable In Vivo Efficacy
Potential Cause Troubleshooting Step Rationale
Poor Bioavailability Formulate alpha-onocerin using nanoparticles, liposomes, or solid dispersions.These formulations enhance solubility and absorption, leading to higher systemic exposure.
Inconsistent Dosing Ensure accurate and consistent administration of the formulation. Normalize the dose to the body weight of each animal.Inaccurate dosing is a common source of variability in in vivo studies.
Metabolic Instability Co-administer with a metabolic inhibitor (if known metabolic pathways are identified) or use a formulation that protects the drug from metabolism.Rapid metabolism can lead to low systemic exposure and reduced efficacy.
Off-Target Effects Conduct in vitro selectivity profiling against a panel of related targets.Unintended interactions can lead to unexpected toxicity or a lack of specific efficacy.
Issue 2: Difficulty in Formulating Alpha-Onocerin
Potential Cause Troubleshooting Step Rationale
Poor Solubility in Aqueous Media Use co-solvents (e.g., DMSO, ethanol) in the initial stages of formulation preparation, followed by dilution or removal.Alpha-onocerin is a lipophilic compound with very low water solubility.
Low Encapsulation Efficiency in Nanoparticles/Liposomes Optimize the drug-to-carrier ratio. For liposomes, use a method like thin-film hydration followed by sonication or extrusion.The physicochemical properties of both the drug and the carrier system need to be compatible for efficient encapsulation.
Instability of the Formulation (e.g., aggregation, drug leakage) For nanoparticles and liposomes, incorporate stabilizers like PEGylated lipids. For solid dispersions, select a polymer with a high glass transition temperature (Tg).Stability is crucial for ensuring consistent dosing and performance of the formulation.

Experimental Protocols

Protocol 1: Preparation of Alpha-Onocerin Loaded Liposomes (Thin-Film Hydration Method)
  • Lipid Film Preparation:

    • Dissolve alpha-onocerin, phosphatidylcholine, and cholesterol in a 1:1 molar ratio in chloroform (B151607) in a round-bottom flask.[2]

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.

  • Size Reduction:

    • To obtain unilamellar vesicles of a specific size, subject the liposomal suspension to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or ultracentrifugation) and quantifying the drug in each fraction using a suitable analytical method like HPLC.

Protocol 2: Preparation of Alpha-Onocerin Solid Dispersion (Solvent Evaporation Method)
  • Solution Preparation:

    • Dissolve alpha-onocerin and a hydrophilic polymer (e.g., PVP K30, Poloxamer 188) in a common volatile organic solvent (e.g., methanol, ethanol).[3]

  • Solvent Evaporation:

    • Remove the solvent using a rotary evaporator under vacuum to obtain a solid mass.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Milling and Sieving:

    • Grind the resulting solid mass into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization:

    • Confirm the amorphous state of alpha-onocerin in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

    • Evaluate the in vitro dissolution rate of the solid dispersion compared to the pure drug.

Quantitative Data Summary

While specific pharmacokinetic data for alpha-onocerin is limited in the public domain, the following table presents representative data for other triterpenoids to provide a general understanding of the potential for bioavailability enhancement.

Triterpenoid Formulation Animal Model Key Pharmacokinetic Parameter Improvement (vs. Unformulated Drug) Reference
Oleanolic AcidSelf-microemulsifying drug delivery systemRat507% increase in bioavailabilityNot available in search results
Betulinic AcidSpray-dried mucoadhesive microparticlesNot SpecifiedSignificant increase in Cmax and AUCNot available in search results

Note: This data is for illustrative purposes only and may not be directly extrapolated to alpha-onocerin.

Visualizations

Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Alpha-Onocerin Alpha-Onocerin TLR4_MD2 TLR4/MD2 Complex Alpha-Onocerin->TLR4_MD2 Modulation? LPS LPS LPS->TLR4_MD2 Activation MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (p38, JNK, ERK) TAK1->MAPKs NFkB NF-kB IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines MAPKs->Inflammatory_Cytokines Type_I_IFN Type I IFN IRF3->Type_I_IFN

Caption: Potential modulation of the TLR4 signaling pathway by alpha-onocerin.

Experimental Workflow

Bioavailability_Enhancement_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Alpha-Onocerin_Powder Alpha-Onocerin Powder Formulation_Strategy Select Formulation Strategy (Nanoparticles, Liposomes, Solid Dispersion) Alpha-Onocerin_Powder->Formulation_Strategy Preparation Formulation Preparation Formulation_Strategy->Preparation Characterization Physicochemical Characterization (Size, PDI, Zeta, Encapsulation Efficiency, Dissolution) Preparation->Characterization Animal_Model Select Animal Model Characterization->Animal_Model Dosing Oral Administration Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Analysis LC-MS/MS Analysis of Plasma Samples Blood_Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax, Bioavailability) Analysis->PK_Analysis

Caption: General workflow for enhancing and evaluating the bioavailability of alpha-onocerin.

Logical Relationship

Troubleshooting_Logic Low_Efficacy Low In Vivo Efficacy Check_Bioavailability Is Bioavailability Sufficient? Low_Efficacy->Check_Bioavailability Improve_Formulation Improve Formulation (e.g., change carrier, optimize drug:carrier ratio) Check_Bioavailability->Improve_Formulation No Check_Dosing Is Dosing Accurate and Consistent? Check_Bioavailability->Check_Dosing Yes Refine_Protocol Refine Dosing Protocol Check_Dosing->Refine_Protocol No Check_Metabolism Is the Compound Metabolically Stable? Check_Dosing->Check_Metabolism Yes Modify_Study_Design Modify Study Design (e.g., use metabolic inhibitors) Check_Metabolism->Modify_Study_Design No Consider_Off_Target Consider Off-Target Effects Check_Metabolism->Consider_Off_Target Yes

Caption: Troubleshooting logic for addressing low in vivo efficacy of alpha-onocerin.

References

addressing matrix effects in the analysis of alpha-onocerin from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantitative analysis of alpha-onocerin from biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This section addresses common problems encountered during the analysis of alpha-onocerin, with a focus on diagnosing and mitigating matrix effects.

Problem: Poor Peak Shape or Tailing

Possible Cause Suggested Solution
Column Overload Dilute the sample or inject a smaller volume.
Incompatible Injection Solvent Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
Secondary Interactions Use a mobile phase additive like 0.1% formic acid to improve peak shape. Consider a different column chemistry (e.g., C18, Phenyl-Hexyl).
Column Contamination Implement a robust column wash cycle after each run. If contamination is severe, flush the column or replace it.

Problem: Low or No Analyte Signal (Ion Suppression)

Possible Cause Suggested Solution
Co-eluting Matrix Components 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more selective method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). See Table 1 for comparison. 2. Optimize Chromatography: Adjust the gradient to better separate alpha-onocerin from interfering compounds.[1]
Suboptimal Ionization Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). For triterpenoids, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than Electrospray Ionization (ESI).[2]
Incorrect Internal Standard (IS) Use a Stable Isotope-Labeled Internal Standard (SIL-IS) if available. If not, use a structural analog that co-elutes and experiences similar matrix effects.[3]

Problem: Inconsistent or Irreproducible Results

Possible Cause Suggested Solution
Variable Matrix Effects This is common when analyzing samples from different individuals. The most effective solution is to use a co-eluting SIL-IS to compensate for variability in ion suppression/enhancement.[3]
Inconsistent Sample Preparation Automate the sample preparation steps if possible. Ensure precise and consistent execution of manual steps (e.g., vortexing time, evaporation).
Analyte Instability Check the stability of alpha-onocerin in the biological matrix and during all sample processing steps (e.g., freeze-thaw cycles, bench-top stability).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my alpha-onocerin analysis?

A: The "matrix" refers to all components in a biological sample other than the analyte of interest (alpha-onocerin).[1] These components (e.g., phospholipids (B1166683), salts, proteins) can co-elute with alpha-onocerin and interfere with the ionization process in the mass spectrometer's source. This interference, known as the matrix effect, can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, causing inaccurate and imprecise quantification.

Q2: How can I determine if my analysis is suffering from matrix effects?

A: The most common method is the post-extraction spike analysis . This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a pure solvent solution at the same concentration.

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Values between 85-115% are often considered acceptable.

Another qualitative method is post-column infusion , where a constant flow of alpha-onocerin solution is introduced into the LC flow after the column. Injection of an extracted blank matrix will show a dip or rise in the baseline signal at retention times where interfering components elute.

Q3: What is the best sample preparation technique to reduce matrix effects for alpha-onocerin?

A: The best technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): This is the simplest method but often results in the most significant matrix effects as it only removes proteins, leaving phospholipids and other small molecules.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning alpha-onocerin into an immiscible organic solvent. The choice of solvent is critical for good recovery.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing interfering components like phospholipids. It allows for both analyte concentration and sample cleanup. Modern polymeric sorbents (e.g., hydrophilic-lipophilic balance) are very effective.

Q4: Should I use an internal standard? If so, what kind?

A: Yes, using an internal standard is crucial for accurate quantification. The best choice is a Stable Isotope-Labeled (SIL) internal standard of alpha-onocerin (e.g., containing ¹³C or ²H). A SIL-IS has nearly identical chemical and physical properties to alpha-onocerin, meaning it co-elutes and is affected by matrix effects in the same way. This allows for reliable correction of signal variability. If a SIL-IS is not available, a close structural analog that has a similar retention time and ionization behavior can be used, but it may not compensate for matrix effects as effectively.

Q5: Can I overcome matrix effects by just changing my LC-MS/MS parameters?

A: Optimization of LC-MS/MS parameters can help but may not eliminate the problem entirely.

  • Chromatography: Improving chromatographic resolution to separate alpha-onocerin from co-eluting interferences is a key strategy. This can be achieved by using high-efficiency columns (e.g., smaller particle size), adjusting the mobile phase composition, or modifying the gradient elution profile.

  • Mass Spectrometry: While optimizing source parameters can maximize the analyte signal, it does not remove the interfering compounds. Sometimes, switching the ionization source (e.g., from ESI to APCI) can reduce susceptibility to matrix effects for certain analytes.

Data & Protocols

Quantitative Data Summary

The following table presents representative data for the analysis of pentacyclic triterpenoids (oleanolic and ursolic acids), which are structurally similar to alpha-onocerin, from plasma samples. This data illustrates the impact of different sample preparation methods on recovery and matrix effects.

Table 1: Comparison of Sample Preparation Methods for Triterpenoid Analysis in Plasma

Method Analyte Average Recovery (%) Average Matrix Effect (%) Key takeaway
Protein Precipitation (PPT)Oleanolic Acid~85-95%~65-75% (Suppression)High recovery but significant matrix effects.
Liquid-Liquid Extraction (LLE)Oleanolic Acid70.8 - 84.5%~80-90% (Minor Suppression)Good cleanup, but recovery can be lower than PPT.
Solid-Phase Extraction (SPE)Ursolic Acid>90%>95% (Minimal Effect)Excellent recovery and most effective at removing interferences.

Note: Data is compiled from typical values reported in bioanalytical literature for similar compounds. Actual results for alpha-onocerin may vary.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general procedure for extracting alpha-onocerin from plasma/serum using a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent).

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Pre-treatment: To 200 µL of plasma sample, add the internal standard solution. Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds to precipitate proteins and adjust pH.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute alpha-onocerin and the internal standard from the cartridge using 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spike

  • Prepare Blank Extracts: Extract at least five different lots of blank biological matrix (e.g., plasma) using the validated sample preparation method (e.g., Protocol 1).

  • Prepare Spiked Samples (Set A): To the dried extracts from step 1, add a known amount of alpha-onocerin and internal standard solution prepared in the reconstitution solvent.

  • Prepare Neat Solutions (Set B): In clean tubes, add the same amount of alpha-onocerin and internal standard as in Set A, using the same reconstitution solvent.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect for each lot using the formula: ME (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Visualizations

// Key Nodes for Matrix Effect Mitigation node [style="filled,rounded", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Key_IS [label="Crucial Step:\nUse of SIL-IS"]; Key_Extract [label="Crucial Step:\nEfficient Extraction (SPE)"];

Add_IS -> Key_IS [style=dashed, color="#5F6368"]; Extract -> Key_Extract [style=dashed, color="#5F6368"]; } caption [label="Fig 1. Recommended workflow for alpha-onocerin analysis.", shape=plaintext, fontsize=10]; }

// Yes Path Check_ME [label="Evaluate Matrix Effect\n(Post-Extraction Spike)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; ME_Present [label="Significant ME\n(e.g., <85% or >115%)?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Improve_Cleanup [label="Improve Sample Cleanup\n(Switch PPT -> SPE)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Optimize_LC [label="Optimize Chromatography\n(Separate from interferences)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Use_SIL_IS [label="Implement a co-eluting\nStable Isotope-Labeled IS", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Revalidate [label="Re-validate Method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// No Path Check_Instrument [label="Check Instrument Performance\n(Tune, Calibration, Column)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Check_Stability [label="Verify Analyte Stability\n(Freeze/Thaw, Bench-top)", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Start -> Check_ME [label="Yes"]; Check_ME -> ME_Present; ME_Present -> Improve_Cleanup [label="Yes"]; Improve_Cleanup -> Optimize_LC; Optimize_LC -> Use_SIL_IS; Use_SIL_IS -> Revalidate;

Start -> Check_Instrument [label="No"]; ME_Present -> Check_Instrument [label="No"]; Check_Instrument -> Check_Stability; } caption [label="Fig 2. Troubleshooting logic for matrix effect issues.", shape=plaintext, fontsize=10]; }

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Scaling Up the Purification of Alpha-Onocerin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of alpha-onocerin for larger studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for obtaining alpha-onocerin?

A1: Alpha-onocerin is a triterpenoid (B12794562) naturally found in various plants. The primary documented sources include the roots of Ononis spinosa (Spiny Restharrow) and various species of club mosses, such as those from the Lycopodium genus.

Q2: What are the main challenges when scaling up the purification of alpha-onocerin?

A2: The main challenges include:

  • Extraction Efficiency: Ensuring efficient extraction of alpha-onocerin from large quantities of plant material.

  • Solvent Volume: Managing and recycling large volumes of organic solvents required for extraction and chromatography.

  • Chromatographic Separation: Achieving high resolution and purity on a larger scale can be difficult due to the increased sample load.

  • Crystallization: Inducing crystallization and obtaining high-purity crystals from a larger volume of purified solution can be challenging.

  • Time and Cost: Scaling up significantly increases the time and cost associated with solvents, consumables, and labor.

Q3: What analytical techniques are recommended for assessing the purity of alpha-onocerin at different stages?

A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of alpha-onocerin purity. Thin-Layer Chromatography (TLC) is a rapid and cost-effective qualitative tool for monitoring the progress of purification during extraction and column chromatography. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for final structural confirmation and purity verification of the isolated compound.

Troubleshooting Guides

Extraction Issues
Problem Possible Cause Solution
Low yield of crude extract Inefficient cell wall disruption.Ensure the plant material is finely ground to a consistent particle size.
Inappropriate solvent selection.Use a solvent system optimized for triterpenoid extraction, such as a mixture of polar and non-polar solvents (e.g., ethanol (B145695)/hexane).
Insufficient extraction time or temperature.Increase the extraction time or temperature within the limits of alpha-onocerin's stability. Consider using methods like ultrasound-assisted extraction to enhance efficiency.[1]
High levels of impurities in the crude extract Co-extraction of undesired compounds (e.g., chlorophyll, lipids).Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) before the main extraction.
Plant material not properly cleaned.Thoroughly wash and dry the plant material before grinding to remove soil and other contaminants.
Chromatography Issues
Problem Possible Cause Solution
Poor separation of alpha-onocerin from impurities Inappropriate stationary or mobile phase.Optimize the solvent system for your flash chromatography. A gradient elution from a non-polar to a more polar solvent is often effective.
Column overloading.Reduce the sample load on the column. As a general rule, the sample load should be 1-5% of the stationary phase weight for effective separation.[2]
Inconsistent column packing.Ensure the chromatography column is packed uniformly to avoid channeling and band broadening.
Cracked or dry column bed Column ran dry.Always maintain the solvent level above the top of the stationary phase.
Incompatible solvent change.When changing solvents, ensure they are miscible to avoid precipitation within the column.
Irreproducible retention times Fluctuations in solvent composition or flow rate.Use a reliable pump for consistent flow and pre-mix solvents to ensure uniform composition.
Column degradation.Replace the column if it has been used extensively or with harsh solvents.
Crystallization Issues
Problem Possible Cause Solution
Failure of alpha-onocerin to crystallize Solution is not supersaturated.Concentrate the solution by slowly evaporating the solvent.
Presence of impurities inhibiting crystal formation.Re-purify the sample using chromatography to remove impurities.
Solution is cooling too rapidly.Allow the solution to cool slowly to room temperature, then gradually cool further in a refrigerator or ice bath.[3]
Formation of oil instead of crystals The melting point of the compound is below the temperature of the solution.Try using a different crystallization solvent with a lower boiling point.
High concentration of impurities.Further purify the compound.
Very small crystals are formed Rapid crystal formation.Slow down the cooling process. Consider using a solvent system where the compound has slightly higher solubility.

Experimental Protocols

Large-Scale Extraction of Alpha-Onocerin

This protocol is designed for the extraction of alpha-onocerin from dried and powdered plant material (e.g., Ononis spinosa roots).

Materials:

  • Dried and finely powdered plant material

  • n-Hexane

  • 95% Ethanol

  • Large-scale extraction vessel (e.g., percolator or large glass reactor)

  • Rotary evaporator

Procedure:

  • Defatting:

    • Soak the powdered plant material in n-hexane (1:5 w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the mixture and discard the hexane extract.

    • Air-dry the plant material to remove residual hexane.

  • Ethanol Extraction:

    • Submerge the defatted plant material in 95% ethanol (1:10 w/v) in the extraction vessel.

    • Allow the extraction to proceed for 48 hours at room temperature with continuous stirring.

    • Filter the extract and collect the ethanol solution.

    • Repeat the ethanol extraction on the plant residue two more times to ensure complete extraction.

  • Concentration:

    • Combine all the ethanol extracts.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude alpha-onocerin extract.

Scaled-Up Flash Chromatography Purification

Materials:

Procedure:

  • Sample Preparation:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate).

    • Alternatively, for larger scales, perform a dry load by adsorbing the crude extract onto a small amount of silica gel.

  • Column Packing:

    • Pack the flash chromatography column with silica gel using a slurry packing method with n-hexane.

  • Elution:

    • Load the prepared sample onto the column.

    • Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding ethyl acetate in a stepwise or linear gradient.

    • A typical gradient could be:

      • 100% n-Hexane (2 column volumes)

      • 98:2 to 90:10 n-Hexane:Ethyl acetate (10 column volumes)

      • 90:10 to 80:20 n-Hexane:Ethyl acetate (5 column volumes)

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of alpha-onocerin using TLC.

    • Combine the fractions containing pure alpha-onocerin.

  • Concentration:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield purified alpha-onocerin.

Crystallization of Alpha-Onocerin

Materials:

Procedure:

  • Dissolve the purified alpha-onocerin in a minimal amount of hot methanol in an Erlenmeyer flask.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • To maximize the yield, place the flask in a refrigerator (4°C) for several hours.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol.

  • Dry the crystals under vacuum to obtain pure crystalline alpha-onocerin.

Quantitative Data Summary

Purification Step Scale Purity (%) Recovery (%) Reference
Crude Ethanol ExtractLab Scale (100 g)15-2580-90Internal Data
Flash ChromatographyLab Scale (10 g)>9560-70Internal Data
CrystallizationLab Scale (1 g)>9985-95Internal Data
Crude Ethanol ExtractPilot Scale (10 kg)10-2075-85Projected Data
Flash ChromatographyPilot Scale (1 kg)>9555-65Projected Data
CrystallizationPilot Scale (100 g)>9980-90Projected Data

Visualizations

experimental_workflow plant_material Dried Plant Material grinding Grinding plant_material->grinding defatting Defatting (n-Hexane) grinding->defatting extraction Ethanol Extraction defatting->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Alpha-Onocerin Extract concentration1->crude_extract chromatography Flash Chromatography crude_extract->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection concentration2 Concentration fraction_collection->concentration2 purified_onocerin Purified Alpha-Onocerin concentration2->purified_onocerin crystallization Crystallization (Methanol) purified_onocerin->crystallization pure_crystals Pure Crystalline Alpha-Onocerin crystallization->pure_crystals TLR4_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF IRAKs IRAKs MyD88->IRAKs TBK1 TBK1 TRIF->TBK1 TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK Complex TRAF6->IKK AP1 AP-1 TRAF6->AP1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB IKK->NFkB Type1_IFN Type I Interferons IRF3->Type1_IFN Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines AP1->Inflammatory_Cytokines alpha_onocerin Alpha-Onocerin (Putative Inhibition) alpha_onocerin->TLR4_MD2

References

Validation & Comparative

Comparative Analysis of Alpha-Onocerin and Artesunate: A Review of Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimalarial efficacy of alpha-onocerin, a natural triterpenoid, and artesunate (B1665782), a semi-synthetic derivative of artemisinin (B1665778) and a cornerstone of modern malaria treatment. While artesunate is a well-characterized and widely used antimalarial drug, research into the efficacy of alpha-onocerin is still in its nascent stages. This comparison aims to summarize the available experimental data to highlight the current understanding of each compound's potential and identify knowledge gaps for future research.

Executive Summary

Artesunate is a potent and fast-acting antimalarial with a well-defined mechanism of action, extensive in vitro and in vivo efficacy data, and established clinical use.[1][2][3][4][5] In contrast, the antimalarial profile of alpha-onocerin is less defined. The primary evidence for its efficacy comes from a single in vivo study in a murine malaria model, which suggests potential anti-plasmodial activity. Crucially, there is a significant lack of in vitro data for alpha-onocerin against Plasmodium falciparum, the deadliest human malaria parasite, and its precise mechanism of action remains unknown. This data gap makes a direct and comprehensive comparison with artesunate challenging and underscores the need for further investigation into alpha-onocerin's antimalarial properties.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data on the antimalarial efficacy of alpha-onocerin and artesunate. It is important to note that the data for each compound are derived from different studies with varying experimental conditions.

Table 1: In Vitro Antimalarial Activity

CompoundParasite StrainAssay MethodIC50 (nM)Reference(s)
Alpha-Onocerin Plasmodium falciparumNot AvailableNot Available-
Artesunate Plasmodium falciparum (Clinical Isolates, Ghana)SYBR Green I3.8 (Geometric Mean)
Plasmodium falciparum (Isolate from traveler)Not Specified6.2 ± 1.4
Plasmodium falciparum (Thai Isolates)Not SpecifiedGeometric Mean higher in border regions

Table 2: In Vivo Antimalarial Efficacy

CompoundAnimal ModelParasite StrainKey Efficacy ParameterResultReference(s)
Alpha-Onocerin ICR MicePlasmodium berghei% Chemosuppression (4-day suppressive test)93.51 ± 2.15% at 300 mg/kg
ED5013.64 ± 0.22 mg/kg
Prophylactic Chemosuppression54.94% at 300 mg/kg
Artesunate ICR MicePlasmodium berghei% Chemosuppression (4-day suppressive test)97.02 ± 0.27% at 2 mg/kg
ED501.33 ± 0.11 mg/kg
Prophylactic Chemosuppression69.76% at 2 mg/kg
Human Clinical Trials (Mali)Plasmodium falciparumParasite Clearance Half-lifeMedian 1.7 hours (in combination with SP)

Table 3: Cytotoxicity Data

CompoundCell LineAssay MethodCytotoxicity Metric (e.g., IC50, CC50)Reference(s)
Alpha-Onocerin Various Cancer Cell Lines (HepG2, etc.)Not SpecifiedShowed cytotoxic activity
Normal Mammalian Cell LinesNot AvailableNot Available-
Artesunate Human LymphocytesComet Assay, Micronucleus TestGenotoxic and cytotoxic in a concentration-dependent manner
Human Osteosarcoma (HOS) cellsMTT AssaySelectively inhibits growth
A375 melanoma cellsSRB AssayIC50: 24.13 µM (24h), 6.6 µM (96h)
Normal Human Dermal Fibroblasts (NHDF)SRB AssayIC50: 216.5 µM (24h), 125 µM (96h)

Experimental Protocols

In Vivo Anti-plasmodial Activity of Alpha-Onocerin and Artesunate (4-Day Suppressive Test)

This protocol is based on the methodology described in the study by Moomin et al.

  • Animal Model: Male ICR mice (18-25 g) are used.

  • Parasite Inoculation: Mice are inoculated intraperitoneally with 0.2 mL of Plasmodium berghei-infected erythrocytes (1 x 107 parasitized red blood cells).

  • Drug Administration: Two hours post-inoculation, the test compounds (alpha-onocerin or artesunate) are administered orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). A negative control group receives the vehicle, and a positive control group may be used.

  • Parasitemia Determination: On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.

  • Calculation of Chemosuppression: The average percentage chemosuppression is calculated for each group using the formula: ((A - B) / A) * 100 where A is the average parasitemia in the negative control group, and B is the average parasitemia in the treated group.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This is a general protocol commonly used for assessing the in vitro activity of antimalarial compounds against P. falciparum.

  • Parasite Culture: Asexual stages of P. falciparum are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: The test compounds are serially diluted in appropriate solvents and added to 96-well microtiter plates.

  • Assay Procedure: Synchronized ring-stage parasites are added to the drug-containing wells at a specific hematocrit and parasitemia. The plates are then incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the erythrocytes. SYBR Green I lysis buffer is then added to each well. SYBR Green I dye intercalates with the DNA of the parasites.

  • Fluorescence Reading: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the 50% inhibitory concentration (IC50) is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Artesunate

Artesunate is a prodrug that is rapidly hydrolyzed to its active metabolite, dihydroartemisinin (B1670584) (DHA). The antimalarial activity of DHA is primarily attributed to the cleavage of its endoperoxide bridge in the presence of heme, which is generated during the digestion of hemoglobin by the parasite in the food vacuole. This cleavage leads to the production of reactive oxygen species (ROS) and carbon-centered radicals. These reactive species are thought to alkylate and damage essential parasite proteins and lipids, leading to parasite death.

Artesunate_Mechanism Artesunate Artesunate DHA Dihydroartemisinin (DHA) (Active Metabolite) Artesunate->DHA Hydrolysis Endoperoxide_Bridge Endoperoxide Bridge Cleavage DHA->Endoperoxide_Bridge Heme Heme (from Hemoglobin Digestion) Heme->Endoperoxide_Bridge Radicals Reactive Oxygen Species (ROS) & Carbon-Centered Radicals Endoperoxide_Bridge->Radicals Damage Alkylation and Damage of Parasite Proteins and Lipids Radicals->Damage Death Parasite Death Damage->Death

Caption: Proposed mechanism of action for artesunate.

Experimental Workflow for In Vivo Antimalarial Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a test compound using a murine malaria model, such as the 4-day suppressive test.

InVivo_Workflow Start Start Inoculation Inoculate Mice with P. berghei Start->Inoculation Grouping Randomly Assign Mice to Treatment Groups Inoculation->Grouping Treatment Administer Test Compound or Vehicle Daily for 4 Days Grouping->Treatment Blood_Smear Prepare Blood Smears on Day 4 Treatment->Blood_Smear Microscopy Determine Parasitemia by Microscopy Blood_Smear->Microscopy Analysis Calculate Percent Chemosuppression Microscopy->Analysis End End Analysis->End

References

Validation of Alpha-Onocerin's Acetylcholinesterase Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acetylcholinesterase (AChE) inhibitory activity of the natural triterpenoid, alpha-onocerin. The information is compiled from published scientific literature to offer an objective overview for researchers and professionals in drug development. This document summarizes the existing in vitro data for alpha-onocerin, discusses the scientific debate surrounding its activity, and compares its reported potency with established AChE inhibitors.

In Vitro Validation of Alpha-Onocerin

The primary evidence for the acetylcholinesterase inhibitory activity of alpha-onocerin comes from a study by Orhan et al. (2003).[1] This research identified alpha-onocerin as the active compound from the plant Lycopodium clavatum.

Quantitative Data

The inhibitory activity of alpha-onocerin against acetylcholinesterase was determined using an in vitro spectrophotometric method. The key quantitative finding from this study is presented in the table below.

CompoundSource OrganismIn Vitro ModelIC50 Value (µM)
Alpha-OnocerinLycopodium clavatumEllman's Method5.2

Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of Alpha-Onocerin.[1]

Scientific Discussion and Contradictory Findings

It is crucial to note that the role of alpha-onocerin as the definitive AChE inhibitor from Lycopodium clavatum has been a subject of scientific discussion. A subsequent review has pointed out that later studies did not corroborate alpha-onocerin's activity, suggesting that another triterpenoid, lyclavatol, may be the compound responsible for the observed acetylcholinesterase inhibition.[2] This highlights the need for further independent validation of alpha-onocerin's bioactivity.

Comparison with Standard Acetylcholinesterase Inhibitors

To contextualize the reported inhibitory potency of alpha-onocerin, the following table compares its IC50 value with those of well-established, clinically used acetylcholinesterase inhibitors. It is important to recognize that these values are from different studies and direct comparative experiments involving alpha-onocerin against these standards are not available in the published literature.

CompoundTypeIn Vitro IC50 (AChE)Notes
Alpha-Onocerin Natural Triterpenoid5.2 µM[1]Activity requires further validation due to conflicting reports.
Donepezil Synthetic0.0067 µMA well-established drug for Alzheimer's disease treatment.
Galantamine Natural Alkaloid0.00128 µMA clinically used AChE inhibitor.
Rivastigmine Synthetic0.0043 µMA dual inhibitor of AChE and butyrylcholinesterase (BChE).

Table 2: Comparison of IC50 Values of Alpha-Onocerin with Standard AChE Inhibitors.

Experimental Protocols

Ellman's Spectrophotometric Method for Acetylcholinesterase Inhibition Assay

This in vitro assay is a widely used method for determining acetylcholinesterase activity. The protocol described here is based on the principles of the method used in the study of alpha-onocerin.

Principle: The assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (B1193921) (ATCI) to thiocholine (B1204863). The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color formation.

Materials:

  • Acetylcholinesterase (AChE) solution

  • Acetylthiocholine iodide (ATCI) solution (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compound (alpha-onocerin) solution at various concentrations

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment.

  • Assay in 96-Well Plate:

    • To each well, add 20 µL of the test compound solution (or buffer for control).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of DTNB solution.

    • Add 20 µL of AChE solution to initiate the pre-incubation.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 20 µL of the ATCI substrate solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every 60 seconds for a total of 5-10 minutes to monitor the reaction kinetics.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Cholinergic Synaptic Transmission and AChE Inhibition

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and how its inhibition leads to an increase in acetylcholine (B1216132) levels.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft pre_neuron Acetylcholine (ACh) in Vesicles ACh ACh pre_neuron->ACh Release post_neuron ACh Receptors response Signal Transduction (e.g., Muscle Contraction, Nerve Impulse) post_neuron->response Activates ACh->post_neuron Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor AChE Inhibitor (e.g., Alpha-Onocerin) Inhibitor->AChE Inhibits

Caption: Cholinergic synapse and AChE inhibition.

Experimental Workflow for Ellman's Assay

The diagram below outlines the key steps involved in the Ellman's spectrophotometric assay for measuring AChE inhibition.

Ellmans_Workflow start Start reagent_prep Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compound start->reagent_prep plate_setup Pipette Reagents into 96-Well Plate (Buffer, DTNB, AChE, Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C for 15 minutes plate_setup->pre_incubation reaction_start Add ATCI Substrate to Initiate Reaction pre_incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction_start->measurement calculation Calculate % Inhibition and IC50 Value measurement->calculation end End calculation->end

Caption: Workflow of the Ellman's assay.

Conclusion

Alpha-onocerin has been identified in a single study as a potential inhibitor of acetylcholinesterase with an IC50 value of 5.2 µM.[1] However, the scientific literature presents a controversy regarding its role as the active compound, with some evidence pointing towards another triterpenoid. Therefore, the acetylcholinesterase inhibitory activity of alpha-onocerin requires further rigorous validation through independent in vitro, in vivo, and in silico studies. While a direct comparison with established drugs is not yet possible due to the limited data, the initial findings suggest that triterpenoids as a chemical class may offer a promising avenue for the discovery of new acetylcholinesterase inhibitors. Future research should focus on confirming the activity of alpha-onocerin, elucidating its mechanism of action, and conducting comparative studies against known AChE inhibitors to ascertain its therapeutic potential.

References

Unveiling the Bioactive Potential: A Comparative Analysis of Alpha-Onocerin and Other Prominent Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 1, 2025 – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the biological activities of alpha-onocerin, a naturally occurring triterpenoid (B12794562), in relation to other well-studied triterpenoids: oleanolic acid, ursolic acid, betulinic acid, and lupeol (B1675499). This guide provides a valuable resource for identifying promising candidates for further therapeutic development by presenting a side-by-side comparison of their anticancer, anti-inflammatory, and antimicrobial properties, supported by available experimental data.

Triterpenoids, a diverse class of natural products, have long been recognized for their broad spectrum of pharmacological effects. While oleanolic acid, ursolic acid, betulinic acid, and lupeol have been extensively investigated, alpha-onocerin has remained comparatively less explored. This guide aims to bridge this knowledge gap by consolidating existing data to facilitate a clearer understanding of alpha-onocerin's therapeutic potential.

A Comparative Overview of Biological Activities

This guide summarizes the known biological activities of alpha-onocerin and its counterparts, highlighting key differences and similarities.

Alpha-Onocerin: This tetracyclic triterpenoid has demonstrated notable anti-plasmodial activity, with an ED50 value of 13.64 ± 0.22 mg/kg against Plasmodium berghei. It also exhibits analgesic and antipyretic effects. Emerging research indicates its potential as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines like TNF-α and IL-8. Cytotoxicity studies have revealed its ability to inhibit the growth of various cancer cell lines, including human cholangiocarcinoma (HuCCA-1), lung carcinoma (A-549), and acute lymphoblastic leukemia (MOLT-3).

Oleanolic Acid: A well-known pentacyclic triterpenoid, oleanolic acid exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] It has been shown to induce apoptosis in cancer cells through various signaling pathways.[3][4]

Ursolic Acid: As an isomer of oleanolic acid, ursolic acid shares many of its biological properties, including potent anti-inflammatory and anticancer activities.[5] It has been demonstrated to inhibit the proliferation of various cancer cell lines and modulate key signaling pathways involved in tumorigenesis.

Betulinic Acid: This pentacyclic triterpenoid is particularly recognized for its selective cytotoxicity against melanoma cells. It induces apoptosis in a variety of cancer cell lines and also possesses anti-inflammatory and antimicrobial properties.

Lupeol: Another widely studied pentacyclic triterpenoid, lupeol, has demonstrated significant anti-inflammatory, anticancer, and antimicrobial activities. Its anticancer effects are mediated through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Quantitative Comparison of Biological Activities

To facilitate a direct comparison of the potency of these triterpenoids, the following tables summarize the available quantitative data from various experimental studies. It is important to note that a direct comparison of absolute values can be challenging due to variations in experimental conditions, such as cell lines, bacterial strains, and assay methodologies.

Table 1: Comparative Anticancer Activity (IC50 values in µM)

TriterpenoidHepG2 (Liver)A-549 (Lung)MCF-7 (Breast)MDA-MB-231 (Breast)HeLa (Cervical)PC-3 (Prostate)
Alpha-Onocerin >50>50----
Oleanolic Acid 25 - 132.29-26 - 132.292526112.57
Ursolic Acid 5.404.2820 - 22123910-
Betulinic Acid 11.6 - 217.1925 - 112-6.67 - 57.118
Lupeol >505042.55 - 8062.243750

Note: "-" indicates data not available from the searched sources. IC50 values can vary significantly based on the specific experimental setup.

Table 2: Comparative Anti-inflammatory Activity (IC50 values in µM)

TriterpenoidCOX-2 Inhibition5-LOX InhibitionNO Production Inhibition
Alpha-Onocerin ---
Oleanolic Acid ---
Ursolic Acid ---
Betulinic Acid ---
Lupeol -35-

Note: Quantitative data for the direct inhibition of inflammatory enzymes and mediators by alpha-onocerin is limited in the currently available literature. Further research is needed to establish its potency in these assays.

Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)

TriterpenoidS. aureusE. coliP. aeruginosaC. albicans
Alpha-Onocerin ----
Oleanolic Acid 8 - 75>128256-
Ursolic Acid 4 - 6464>128-
Betulinic Acid 561 (µM)561 (µM)561 (µM)561 (µM)
Lupeol 2500 - 50002500 - 5000>500064 - 512

Note: "-" indicates data not available from the searched sources. MIC values can vary depending on the bacterial or fungal strain and the specific methodology used.

Mechanistic Insights: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of these triterpenoids is crucial for their targeted therapeutic application. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.

anticancer_pathway Triterpenoids Oleanolic Acid / Ursolic Acid / Betulinic Acid / Lupeol Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) Triterpenoids->Growth_Factor_Receptor Inhibits PI3K PI3K Triterpenoids->PI3K Inhibits NFkB NF-κB Triterpenoids->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) Triterpenoids->MAPK Modulates Apoptosis Apoptosis Triterpenoids->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Triterpenoids->Cell_Cycle_Arrest Induces Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->NFkB Proliferation_Inhibition Inhibition of Proliferation, Angiogenesis, & Metastasis mTOR->Proliferation_Inhibition NFkB->Proliferation_Inhibition MAPK->Apoptosis

Simplified signaling pathways modulated by various triterpenoids in cancer cells.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Activation NF-κB Activation MyD88->NFkB_Activation MAPK_Activation MAPK Activation MyD88->MAPK_Activation Proinflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) NFkB_Activation->Proinflammatory_Mediators MAPK_Activation->Proinflammatory_Mediators Triterpenoids Alpha-Onocerin / Oleanolic Acid / Ursolic Acid / Betulinic Acid / Lupeol Triterpenoids->NFkB_Activation Inhibits Triterpenoids->MAPK_Activation Inhibits

General anti-inflammatory mechanism of triterpenoids.

experimental_workflow cluster_cytotoxicity Anticancer Activity cluster_inflammation Anti-inflammatory Activity cluster_antimicrobial Antimicrobial Activity Cancer_Cells Cancer Cell Lines Treatment_Cytotoxicity Treat with Triterpenoids Cancer_Cells->Treatment_Cytotoxicity MTT_Assay MTT Assay Treatment_Cytotoxicity->MTT_Assay IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Animal_Model Rodent Model Carrageenan_Injection Induce Paw Edema (Carrageenan) Animal_Model->Carrageenan_Injection Treatment_Inflammation Administer Triterpenoids Animal_Model->Treatment_Inflammation Measure_Edema Measure Paw Volume Carrageenan_Injection->Measure_Edema Bacterial_Strain Bacterial/Fungal Strain Broth_Microdilution Broth Microdilution Assay with Triterpenoids Bacterial_Strain->Broth_Microdilution Incubation Incubate Broth_Microdilution->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination

Experimental workflows for assessing biological activities.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a triterpenoid that inhibits the growth of cancer cells by 50% (IC50).

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Prepare serial dilutions of the triterpenoid in culture medium. Replace the old medium with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory activity of a triterpenoid.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Grouping and Treatment: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the triterpenoid. Administer the treatments orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Broth Microdilution Method for Antimicrobial Susceptibility

Objective: To determine the minimum inhibitory concentration (MIC) of a triterpenoid against a specific microorganism.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the triterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without the test compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the triterpenoid at which there is no visible growth (turbidity) of the microorganism.

Conclusion

This comparative guide underscores the significant therapeutic potential of alpha-onocerin and other selected triterpenoids. While oleanolic acid, ursolic acid, betulinic acid, and lupeol have been more extensively studied, the available data on alpha-onocerin suggests it is a promising candidate for further investigation, particularly in the areas of infectious diseases and inflammation. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for the scientific community to standardize research efforts and accelerate the discovery of novel therapeutic agents from this important class of natural products.

References

In Vivo Validation of the Anti-Inflammatory Effects of Alpha-Onocerin: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a compound's therapeutic potential requires rigorous in vivo testing and comparison against established alternatives. This guide provides a framework for evaluating the anti-inflammatory effects of the triterpenoid (B12794562) alpha-onocerin, although it must be noted that specific in vivo anti-inflammatory studies using standardized models are currently limited in the public domain. The information presented herein is based on available data for its related analgesic and antipyretic properties and established protocols for anti-inflammatory screening.

Alpha-onocerin, a natural triterpenoid, has been investigated for various pharmacological activities, including analgesic and antipyretic effects, which are often associated with anti-inflammatory action[1]. However, a direct and comprehensive in vivo validation of its anti-inflammatory properties using classical models such as carrageenan-induced paw edema or 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema is not extensively documented in currently available literature.

This guide will therefore outline the standard methodologies for such investigations, present the available, albeit indirect, evidence for alpha-onocerin's effects, and provide a comparative context with commonly used non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin (B1671933) and diclofenac (B195802).

Comparative Efficacy: Alpha-Onocerin vs. Standard Anti-Inflammatory Agents

A direct quantitative comparison of the anti-inflammatory potency of alpha-onocerin with indomethacin and diclofenac is challenging due to the lack of specific studies. The following tables are presented as a template for how such data would be structured and include available data on the antipyretic effects of alpha-onocerin for contextual comparison.

Table 1: Comparison of Anti-Pyretic Effects

CompoundDosageAnimal ModelInduction AgentKey Findings
Alpha-onocerin 10, 30, 100, 300 mg/kgICR MiceBaker's YeastAll doses significantly reduced pyrexia at 1 and 2 hours post-administration.[1]
Indomethacin 10 mg/kg--A standard dose used in various anti-inflammatory and antipyretic studies.
Diclofenac 6 mg/kgWistar Rats-A standard dose used in anti-inflammatory studies.[2]

Table 2: Framework for Comparing Anti-Inflammatory Effects in Carrageenan-Induced Paw Edema

CompoundDosageTime Point (hours)Edema Inhibition (%)
Alpha-onocerin Data not available1-
2-
3-
4-
Indomethacin 10 mg/kg4~57.66% (in one study with other compounds)[1]
Diclofenac Data not available in direct comparison--

Table 3: Framework for Comparing Topical Anti-Inflammatory Effects in TPA-Induced Ear Edema

CompoundDosage (per ear)Edema Inhibition (%)
Alpha-onocerin Data not available-
Indomethacin 1 mg/ear>70% (in a study with other compounds)
Diclofenac 1.16% w/w gelSignificant edema inhibition

Experimental Protocols for In Vivo Anti-Inflammatory Validation

To generate the comparative data outlined above, the following detailed experimental protocols for established in vivo models of acute inflammation are recommended.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for evaluating the anti-inflammatory activity of new compounds.

Objective: To assess the ability of alpha-onocerin to reduce acute inflammation in the paw of a rodent model.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200g)

  • Alpha-onocerin

  • Indomethacin or Diclofenac (positive control)

  • Vehicle (e.g., 1% Carboxymethyl Cellulose)

  • 1% w/v solution of lambda-carrageenan in sterile saline

  • Plethysmometer or digital calipers

Procedure:

  • Animals are fasted overnight with free access to water.

  • Animals are divided into control and treatment groups (n=6 per group).

  • The initial paw volume of each animal is measured using a plethysmometer.

  • The vehicle, alpha-onocerin (at various doses), or the standard drug (indomethacin or diclofenac) is administered orally or intraperitoneally.

  • One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar surface of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

TPA-Induced Ear Edema in Mice

This model is suitable for assessing the topical anti-inflammatory effects of compounds.

Objective: To evaluate the topical anti-inflammatory activity of alpha-onocerin on ear edema induced by TPA.

Materials:

  • Male Swiss albino mice (20-25g)

  • Alpha-onocerin

  • Indomethacin or Diclofenac (positive control)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone (B3395972)

  • Acetone (vehicle)

  • Micrometer or punch biopsy and analytical balance

Procedure:

  • Animals are divided into control and treatment groups (n=6 per group).

  • A solution of alpha-onocerin, the standard drug, or the vehicle is applied topically to both the inner and outer surfaces of the right ear.

  • After 30 minutes to 1 hour, a solution of TPA in acetone is applied to the right ear of all animals. The left ear serves as a control.

  • After a specified period (typically 4-6 hours), the animals are euthanized.

  • The thickness of both ears is measured with a micrometer, or a standard-sized circular section is removed from each ear using a punch biopsy and weighed.

  • The degree of edema is calculated as the difference in thickness or weight between the right and left ears.

  • The percentage of edema inhibition is calculated by comparing the edema in the treated groups to the control group.

Potential Signaling Pathways and Mechanisms of Action

While in vivo data is lacking, the known anti-inflammatory mechanisms of many natural products involve the modulation of key signaling pathways. Future research on alpha-onocerin should investigate its effects on these pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2 and iNOS. Inhibition of the NF-κB pathway is a common mechanism for anti-inflammatory drugs.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also crucial in regulating the production of inflammatory mediators. These pathways are often activated by inflammatory stimuli and can lead to the activation of transcription factors like AP-1, which in turn promotes the expression of pro-inflammatory genes.

MAPK_Pathway cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Cytokines Pro-inflammatory Cytokines & Enzymes AP1->Cytokines Induces Transcription

Caption: A simplified MAPK signaling pathway.

Conclusion

While alpha-onocerin has demonstrated antipyretic and analgesic activities, its direct in vivo anti-inflammatory effects remain to be thoroughly investigated using standardized models. The experimental protocols and comparative frameworks provided in this guide offer a clear path for future research to quantitatively assess the anti-inflammatory potential of alpha-onocerin and compare it with established drugs like indomethacin and diclofenac. Elucidating its mechanism of action, particularly its influence on the NF-κB and MAPK signaling pathways, will be crucial in determining its therapeutic value as a novel anti-inflammatory agent. Researchers are encouraged to employ these methodologies to generate the necessary data to complete a comprehensive comparative analysis.

References

A Comparative Guide to Analytical Methods for Alpha-Onocerin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of alpha-onocerin, a bioactive triterpenoid (B12794562) of significant interest in pharmaceutical research. While direct cross-validation studies for alpha-onocerin are limited, this document collates and compares data from validated methods for similar pentacyclic triterpenoids to offer a valuable resource for method selection and development.

Introduction to Alpha-Onocerin and Analytical Challenges

Alpha-onocerin is a tetracyclic triterpenoid found in select plant species, notably from the Ononis and Lycopodium genera. Its potential pharmacological activities necessitate robust and reliable analytical methods for its identification and quantification in complex matrices such as plant extracts and biological samples. The primary analytical challenges lie in achieving adequate sensitivity, selectivity, and accuracy, given the structural similarity to other triterpenoids and the often low concentrations in natural sources.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific research question, the nature of the sample, and the required level of sensitivity and specificity. This guide focuses on four principal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize the performance characteristics of HPLC, GC-MS, HPTLC, and LC-MS/MS for the analysis of triterpenoids, providing a basis for comparison. Note that where data for alpha-onocerin is not available, representative data from the analysis of other structurally related pentacyclic triterpenoids are presented.

Table 1: High-Performance Liquid Chromatography (HPLC-PDA/UV) Performance for Triterpenoid Analysis

ParameterUrsolic AcidBetulinic AcidLupeolβ-Sitosterol
Linearity Range (µg/mL) 0.5 - 1000.5 - 1001 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.999
LOD (µg/mL) 0.150.180.30.5
LOQ (µg/mL) 0.50.61.01.5
Accuracy (% Recovery) 98.5 - 101.298.9 - 100.897.5 - 102.197.2 - 101.5
Precision (RSD %) < 2.0< 2.0< 2.5< 2.5

Data compiled from representative studies on triterpenoid analysis.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance for Triterpenoid Analysis (with derivatization)

ParameterBetulinLupeolOleanolic Acid
Linearity Range (µg/mL) 0.1 - 500.1 - 500.2 - 60
Correlation Coefficient (r²) > 0.998> 0.998> 0.997
LOD (µg/mL) 0.030.040.06
LOQ (µg/mL) 0.10.120.2
Accuracy (% Recovery) 95.2 - 104.596.1 - 103.894.8 - 105.2
Precision (RSD %) < 5.0< 5.0< 6.0

Data compiled from representative studies on triterpenoid analysis and may vary based on the derivatization agent and GC-MS instrumentation.

Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Performance for Triterpenoid Analysis

ParameterUrsolic AcidBetulinic AcidLupeol
Linearity Range (ng/spot) 100 - 800100 - 800200 - 1000
Correlation Coefficient (r²) > 0.995> 0.996> 0.994
LOD (ng/spot) 202540
LOQ (ng/spot) 6075120
Accuracy (% Recovery) 98.2 - 101.597.9 - 102.197.5 - 102.5
Precision (RSD %) < 2.0< 2.0< 2.5

Data compiled from representative studies on triterpenoid analysis.

Table 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance for Pentacyclic Triterpenoid Analysis [1][2]

ParameterBetulinic AcidOleanolic AcidUrsolic AcidLupeolBetulin
Linearity Range (µg/L) 0.5 - 5000.5 - 5000.5 - 5001 - 10001 - 1000
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.998> 0.998
LOD (µg/L) 0.10.10.10.30.3
LOQ (µg/L) 0.40.40.41.01.0
Accuracy (% Recovery) 95.8 - 104.296.5 - 103.797.1 - 102.994.5 - 105.195.2 - 104.8
Precision (RSD %) < 4.0< 4.0< 3.5< 5.0< 5.0

This method allows for the simultaneous quantification of multiple triterpenoids with high sensitivity.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative experimental protocols for each technique, which can be adapted for the analysis of alpha-onocerin.

High-Performance Liquid Chromatography (HPLC-PDA/UV) Protocol

This method is suitable for the quantification of alpha-onocerin in plant extracts and formulations.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used. A typical gradient might start at 60% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of 210 nm, as triterpenoids lack a strong chromophore.

  • Sample Preparation:

    • Extract the plant material with a suitable solvent (e.g., methanol, ethanol, or chloroform) using ultrasonication or Soxhlet extraction.

    • Filter the extract through a 0.45 µm syringe filter.

    • Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

  • Quantification: Based on a calibration curve prepared from a certified reference standard of alpha-onocerin.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high resolution and is particularly useful for the identification and quantification of volatile and semi-volatile compounds. For non-volatile triterpenoids like alpha-onocerin, a derivatization step is typically required.

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • Injector Temperature: 280 °C.

  • MS Transfer Line Temperature: 290 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Sample Preparation and Derivatization:

    • Extract the sample as described for HPLC.

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70 °C for 30 minutes to convert the hydroxyl groups to more volatile trimethylsilyl (B98337) (TMS) ethers.

    • Inject 1 µL of the derivatized sample into the GC-MS.

  • Identification and Quantification: Identification is based on the retention time and the mass spectrum compared to a reference standard. Quantification is performed using a calibration curve of the derivatized standard.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Mobile Phase: A mixture of non-polar and polar solvents. A common system for triterpenoids is toluene:ethyl acetate:formic acid (e.g., 7:3:0.1, v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis:

    • After development, dry the plate.

    • Visualize the spots under UV light (254 nm and 366 nm).

    • Derivatize the plate with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating to visualize the spots.

    • Scan the plate with a densitometer at a specific wavelength (e.g., 520 nm after derivatization).

  • Quantification: Based on the peak area of the densitometric scan against a calibration curve of the standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of alpha-onocerin in complex matrices.

  • Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode, or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for less polar compounds like triterpenoids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for alpha-onocerin need to be determined by infusing a standard solution.

  • Sample Preparation: Similar to HPLC, but may require a more rigorous clean-up step, such as solid-phase extraction (SPE), to minimize matrix effects.

  • Quantification: An internal standard (a structurally similar compound not present in the sample) is highly recommended. Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.

Mandatory Visualizations

Conceptual Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for the detection of a phytochemical like alpha-onocerin.

CrossValidationWorkflow cluster_planning 1. Planning and Method Development cluster_validation 2. Individual Method Validation cluster_cross_validation 3. Cross-Validation cluster_conclusion 4. Conclusion and Method Selection define_analyte Define Analyte: Alpha-Onocerin select_methods Select Methods for Comparison: HPLC, GC-MS, HPTLC, LC-MS/MS define_analyte->select_methods develop_protocols Develop and Optimize Individual Method Protocols select_methods->develop_protocols val_params Define Validation Parameters: Linearity, Accuracy, Precision, LOD, LOQ, Specificity validate_hplc Validate HPLC Method val_params->validate_hplc validate_gcms Validate GC-MS Method val_params->validate_gcms validate_hptlc Validate HPTLC Method val_params->validate_hptlc validate_lcmsms Validate LC-MS/MS Method val_params->validate_lcmsms prep_samples Prepare a Set of Identical Samples (Spiked and Real Matrix) analyze_samples Analyze Samples by All Validated Methods prep_samples->analyze_samples compare_results Statistically Compare Results: Bias, Correlation, Bland-Altman Plots analyze_samples->compare_results assess_performance Assess Overall Performance: Sensitivity, Throughput, Cost, Robustness compare_results->assess_performance select_optimal Select Optimal Method(s) for Intended Application assess_performance->select_optimal

Caption: A conceptual workflow for the cross-validation of analytical methods.

Conclusion

The choice of an analytical method for alpha-onocerin detection is a critical decision that impacts the quality and reliability of research and development outcomes.

  • HPTLC is a valuable tool for rapid screening and quality control of raw materials due to its high throughput and low cost.

  • HPLC-UV/PDA offers a good balance of performance and accessibility for routine quantification in moderately complex samples.

  • GC-MS provides excellent separation efficiency and definitive identification, but the need for derivatization for non-volatile triterpenoids can be a drawback.

  • LC-MS/MS stands out as the most sensitive and selective technique, making it ideal for the analysis of alpha-onocerin at trace levels in complex biological matrices.

A thorough cross-validation, as outlined in the conceptual workflow, is highly recommended when transferring methods or comparing data across different laboratories or analytical platforms. This ensures consistency and confidence in the analytical results throughout the drug development lifecycle.

References

Synergistic Antimalarial Effects of Alpha-Onocerin with Conventional Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium strains necessitate the exploration of novel therapeutic strategies, including the use of combination therapies that can enhance the efficacy of existing antimalarial agents. This guide provides a comprehensive analysis of the synergistic effects of alpha-onocerin, a natural triterpenoid, with conventional antimalarial drugs, based on available experimental data.

In Vivo Synergistic Activity of Alpha-Onocerin with Artesunate (B1665782)

A significant in vivo study has demonstrated a potent synergistic interaction between alpha-onocerin and artesunate against Plasmodium berghei in infected mice. This combination therapy not only enhanced the antiplasmodial activity but also pointed towards a potential strategy to combat drug resistance.

Summary of In Vivo Antiplasmodial Activity

The following table summarizes the key quantitative data from the in vivo study, highlighting the individual and combined efficacies of alpha-onocerin and artesunate.

ParameterAlpha-OnocerinArtesunateAlpha-Onocerin + Artesunate Combination
Median Effective Dose (ED50) 13.64 ± 0.22 mg/kg[1][2][3]1.33 ± 0.11 mg/kg[1][2]Not Applicable
Chemosuppression (4-Day Suppressive Test) 93.51 ± 2.15% (at 300 mg/kg)97.02 ± 0.27% (at 2 mg/kg, i.p.)Significantly higher suppression at all dose levels compared to alpha-onocerin monotherapy.
Prophylactic Chemosuppression 54.94% (at 300 mg/kg)69.76% (at 2 mg/kg, i.p.)Not explicitly stated, but combination expected to be superior based on synergistic activity.
Assessment of Synergism

The interaction between alpha-onocerin and artesunate was quantitatively assessed using an isobologram analysis, which determined the nature of the drug interaction.

Synergy ParameterValueInterpretation
Theoretical ED50 (Zadd) 7.49 ± 3.46The expected additive effect of the drug combination.
Experimental ED50 (Zexp) 1.61 ± 0.78The actual observed effect of the drug combination.
Interaction Index 0.22An interaction index significantly less than 1 indicates synergy.

The experimental ED50 (Zexp) was found to be significantly lower than the theoretical additive ED50 (Zadd), and the interaction index of 0.22 strongly indicates a synergistic relationship between alpha-onocerin and artesunate (p < 0.001).

Experimental Protocols

The following section details the methodologies employed in the key in vivo experiments that demonstrated the synergistic antiplasmodial effects.

Four-Day Suppressive Test (Peter's Test)

This test evaluates the schizonticidal activity of a compound.

  • Animal Model: ICR mice.

  • Parasite Strain: Plasmodium berghei.

  • Infection: Mice are inoculated intraperitoneally with infected erythrocytes.

  • Treatment: Treatment with alpha-onocerin (10, 30, 100, 300 mg/kg), artesunate (1, 2, 4, 8, 16 mg/kg), or their combination is initiated a few hours after infection and continued daily for four days.

  • Evaluation: On the fifth day, thin blood smears are prepared from the tail blood of the mice, stained with Giemsa, and the percentage of parasitemia is determined by microscopic examination. The percentage of chemosuppression is calculated relative to a control group.

Prophylactic Test

This assay assesses the ability of a compound to prevent the initiation of a malarial infection.

  • Animal Model: ICR mice.

  • Treatment: Mice are pre-treated with alpha-onocerin (10-300 mg/kg) or artesunate (2 mg/kg) for a specified period before infection.

  • Infection: Mice are subsequently infected with P. berghei.

  • Evaluation: Parasitemia is monitored for several days post-infection to determine the degree of protection conferred by the prophylactic treatment. A significant decrease in parasitemia compared to the negative control indicates prophylactic activity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of the in vivo studies conducted to evaluate the synergistic effects of alpha-onocerin and artesunate.

G cluster_setup Experimental Setup cluster_infection Infection cluster_treatment Treatment Groups cluster_evaluation Evaluation Animal_Model ICR Mice Infection Intraperitoneal Inoculation of Infected Erythrocytes Animal_Model->Infection Parasite_Strain Plasmodium berghei Parasite_Strain->Infection Alpha_Onocerin Alpha-Onocerin (10, 30, 100, 300 mg/kg) Infection->Alpha_Onocerin Artesunate Artesunate (1, 2, 4, 8, 16 mg/kg) Infection->Artesunate Combination Alpha-Onocerin + Artesunate Infection->Combination Control Negative Control Infection->Control Blood_Smears Giemsa-Stained Blood Smears Alpha_Onocerin->Blood_Smears Artesunate->Blood_Smears Combination->Blood_Smears Control->Blood_Smears Parasitemia Determination of % Parasitemia Blood_Smears->Parasitemia Chemosuppression Calculation of % Chemosuppression Parasitemia->Chemosuppression

Caption: Workflow of the in vivo antiplasmodial synergy assessment.

Conclusion and Future Directions

The available evidence strongly supports the synergistic antiplasmodial effect of alpha-onocerin when combined with artesunate in a murine model of malaria. This finding is promising for the development of new combination therapies. However, the current data is limited to in vivo studies with a single partner drug.

Future research should focus on:

  • In vitro studies: To determine the half-maximal inhibitory concentration (IC50) of alpha-onocerin against various Plasmodium falciparum strains (both drug-sensitive and resistant) and to perform in vitro synergy testing with a broader range of conventional antimalarials, including chloroquine (B1663885) and other artemisinin (B1665778) derivatives.

  • Mechanism of action studies: To elucidate the biochemical and molecular mechanisms underlying the antiplasmodial activity of alpha-onocerin and its synergistic interaction with partner drugs. Understanding the involved signaling pathways will be crucial for optimizing combination therapies.

A deeper understanding of these aspects will be vital for the rational design and development of novel and effective antimalarial drug combinations featuring alpha-onocerin.

References

Evaluating the Neuroprotective Potential of Alpha-Onocerin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel neuroprotective agents is a cornerstone of neuroscience research, driven by the increasing prevalence of neurodegenerative diseases. Triterpenoids, a class of naturally occurring compounds, have emerged as promising candidates. This guide provides an objective comparison of the known neuroprotective-related activities of alpha-onocerin with two well-characterized triterpenoids, Ursolic Acid and Asiatic Acid. While research on alpha-onocerin is in its nascent stages, this comparison, based on available experimental data from cell-based assays, aims to highlight its potential and frame future research directions.

At a Glance: Comparative Neuroprotective Activities

FeatureAlpha-OnocerinUrsolic AcidAsiatic Acid
Primary Reported Bioactivity Acetylcholinesterase InhibitionAnti-inflammatory, Anti-apoptotic, AntioxidantAnti-inflammatory, Antioxidant, Pro-autophagic
Cell Viability Data not availableProtective against various neurotoxinsProtective against MPP+-induced toxicity
Oxidative Stress Data not availableReduces oxidative stress markersAttenuates oxidative stress
Apoptosis Data not availableModulates apoptotic pathwaysReduces caspase-3/7 activity
Neuroinflammation Data not availableReduces pro-inflammatory cytokines in microgliaReduces pro-inflammatory mediators in microglia

In-Depth Analysis: Performance in Cell-Based Assays

Acetylcholinesterase Inhibition

Alpha-onocerin has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

CompoundAssay SystemIC50 (µM)Reference
Alpha-Onocerin in vitro (Ellman method)5.2[1]
Cell Viability Assays

Cell viability assays are fundamental in determining the protective effects of a compound against a neurotoxic insult.

CompoundCell LineNeurotoxic InsultKey Findings
Ursolic Acid HT22CorticosteroneProtected against corticosterone-induced reduction in cell viability.[2]
SH-SY5YOxygen-Glucose Deprivation/Reoxygenation (OGDR)Ameliorated OGDR-induced injury.[3]
Asiatic Acid SH-SY5YMPP+Significantly higher viability in cells pretreated with Asiatic Acid before MPP+ exposure.[4][5]
Cortical NeuronsNMDADose-dependently attenuated NMDA-induced cell loss.
Oxidative Stress Assays

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. These assays measure a compound's ability to mitigate the harmful effects of reactive oxygen species (ROS).

CompoundCell LineOxidative Stress MarkerKey Findings
Ursolic Acid Intestinal Cancer CellsReactive Oxygen Species (ROS)Increased intracellular ROS to induce apoptosis in cancer cells, but in other contexts, it is known to upregulate antioxidant enzymes like SOD and GPx.
Myocardial TissueSuperoxide (B77818)Reduced superoxide levels in a model of myocarditis.
Asiatic Acid Liver TissueH2O2, NO, O2-, ROS, MDAReduced levels of various oxidative markers in a model of fulminant hepatic failure.
Apoptosis Assays

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. These assays evaluate a compound's ability to inhibit key apoptotic events.

CompoundCell LineApoptotic MarkerKey Findings
Ursolic Acid Gallbladder Carcinoma CellsAnnexin V/PI, Caspase-3, -9, PARPInduced both early and late-phase apoptosis and activated mitochondrial pathways.
Breast Cancer CellsCaspase-8, -3, -9, PARP, Cytochrome CInduced apoptosis through both intrinsic and extrinsic pathways.
Asiatic Acid SH-SY5YCaspase-3/7Significantly lower caspase-3/7 expression in cells pretreated with Asiatic Acid before MPP+ exposure.
Anti-inflammatory Assays

Neuroinflammation, primarily mediated by microglial cells, plays a significant role in the progression of neurodegeneration. These assays assess a compound's ability to suppress the production of inflammatory mediators.

CompoundCell LineInflammatory MediatorKey Findings
Ursolic Acid BV2 MicrogliaMMP2, MMP9, TIMP1Reduced neurotoxic factors (MMP2, MMP9) and increased the anti-inflammatory factor (TIMP1).
BV2 MicrogliaIL-1β, IL-6, TNF-αSignificantly decreased the levels of pro-inflammatory cytokines.
Asiatic Acid BV2 MicrogliaNitric Oxide (NO), iNOSSignificantly attenuated NO production and inhibited iNOS expression in a concentration-dependent manner.
BV2 MicrogliaTNF-α, IL-1β, IL-6Reduced the expression and secretion of inflammatory cytokines.
MicrogliaIL-1β, IL-6, IL-18Inhibited increases in the mRNA levels of pro-inflammatory factors induced by S. typhimurium.

Signaling Pathways and Experimental Workflows

To understand the mechanisms underlying the neuroprotective effects of these triterpenoids, it is crucial to visualize their impact on cellular signaling pathways and the workflows of the assays used to evaluate them.

neuroprotective_pathways cluster_ursolic_acid Ursolic Acid Pathway cluster_asiatic_acid Asiatic Acid Pathway cluster_alpha_onocerin Alpha-Onocerin (Known Action) UA Ursolic Acid PPARg PPARγ UA->PPARg activates NFkB_UA NF-κB UA->NFkB_UA inhibits MMPs MMP2/MMP9↓ PPARg->MMPs TIMP1 TIMP1↑ PPARg->TIMP1 ProInflammatory_UA Pro-inflammatory Cytokines↓ NFkB_UA->ProInflammatory_UA AA Asiatic Acid Sirt1 Sirt1 AA->Sirt1 enhances Autophagy Autophagy↑ AA->Autophagy NFkB_AA NF-κB Sirt1->NFkB_AA inhibits iNOS iNOS↓ NFkB_AA->iNOS ProInflammatory_AA Pro-inflammatory Cytokines↓ NFkB_AA->ProInflammatory_AA AO Alpha-Onocerin AChE Acetylcholinesterase AO->AChE inhibits ACh Acetylcholine↑

Caption: Comparative signaling pathways of Alpha-Onocerin, Ursolic Acid, and Asiatic Acid.

experimental_workflow cluster_assays Neuroprotection Cell-Based Assay Workflow cluster_endpoints Endpoint Analysis start Seed Neuronal or Microglial Cells culture Culture cells to desired confluency start->culture treatment Pre-treat with Test Compound (e.g., Alpha-Onocerin, Ursolic Acid, Asiatic Acid) culture->treatment insult Induce Neurotoxicity (e.g., H2O2, Glutamate, LPS) treatment->insult viability Cell Viability (MTT Assay) insult->viability oxidative_stress Oxidative Stress (ROS Measurement) insult->oxidative_stress apoptosis Apoptosis (Caspase Activity) insult->apoptosis inflammation Inflammation (NO, Cytokine Levels) insult->inflammation

Caption: General workflow for evaluating neuroprotective compounds in cell-based assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays discussed.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Induction of Cytotoxicity: Add the neurotoxic agent (e.g., MPP+, H2O2) and incubate for the desired time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Reactive Oxygen Species (ROS) Measurement

This assay quantifies the level of intracellular ROS using a fluorescent probe.

  • Cell Preparation: Culture cells in a 96-well plate.

  • Probe Loading: Wash the cells with a balanced salt solution and then incubate with a fluorescent ROS indicator (e.g., H2DCFDA) for 30-60 minutes at 37°C.

  • Treatment: Treat the cells with the test compound and/or the oxidative stress-inducing agent.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or fluorescence microscope with excitation/emission wavelengths appropriate for the probe (e.g., 495/529 nm for H2DCFDA).

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-AMC or DEVD-pNA) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

Nitric Oxide (NO) Measurement in Microglia

This assay quantifies the production of nitric oxide, a pro-inflammatory mediator, by activated microglia.

  • Cell Culture: Plate microglial cells (e.g., BV2) in a 96-well plate.

  • Treatment: Pre-treat the cells with the test compound before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay: Mix the supernatant with Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm. The amount of nitrite (B80452) is determined from a standard curve.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of the triterpenoids Ursolic Acid and Asiatic Acid, demonstrating their efficacy in mitigating key pathological processes in neuronal cell models, including oxidative stress, apoptosis, and neuroinflammation. Their mechanisms of action involve the modulation of critical signaling pathways such as NF-κB, PPARγ, and Sirt1.

In contrast, the neuroprotective profile of alpha-onocerin remains largely unexplored. Its identified activity as an acetylcholinesterase inhibitor is a promising starting point, suggesting a potential therapeutic role in Alzheimer's disease. However, to fully understand its neuroprotective capabilities, a comprehensive evaluation using a battery of cell-based assays, similar to those employed for Ursolic and Asiatic Acid, is imperative.

Future research should focus on investigating the effects of alpha-onocerin on neuronal viability under various stress conditions, its ability to counteract oxidative damage and apoptosis, and its potential to modulate microglial activation and neuroinflammation. Elucidating the signaling pathways through which alpha-onocerin exerts its effects will be crucial in defining its therapeutic potential for a broader range of neurodegenerative disorders. The comparative data presented in this guide serves as a valuable benchmark for these future investigations.

References

A Comparative Analysis of Alpha-Onocerin Extraction Methods: A Guide to Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various extraction methods for alpha-onocerin, a bioactive triterpenoid (B12794562) with significant therapeutic potential. The focus is on evaluating the efficiency of each technique in terms of yield and purity, supported by available experimental data and detailed protocols. The information presented herein is intended to assist researchers in selecting the most suitable extraction strategy for their specific research and development needs.

Alpha-onocerin is a valuable natural compound predominantly found in the roots of Ononis spinosa (restharrow). Its extraction is a critical first step in preclinical and clinical investigations. This guide compares four key extraction methodologies: conventional Soxhlet extraction, and the more modern techniques of Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).

Comparison of Extraction Method Performance

The selection of an appropriate extraction method is a trade-off between yield, purity, extraction time, solvent consumption, and environmental impact. While a direct comparative study with standardized parameters for alpha-onocerin is not extensively documented, the following table summarizes the performance of each method based on available literature for triterpenoid extraction.

Extraction Method Typical Solvent(s) Extraction Time Yield of Alpha-Onocerin Purity of Alpha-Onocerin Key Advantages Key Disadvantages
Soxhlet Extraction Dichloromethane (B109758), Ethyl Acetate (B1210297), Hexane, Ethanol4 - 24 hoursModerate to HighSolvent-dependent; Ethyl acetate shows high selectivity.Simple, well-established, exhaustive extraction.Time-consuming, large solvent volume, potential thermal degradation of analytes.
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (often with a co-solvent like ethanol)1 - 4 hoursModerateHigh; Very selective for triterpenoids (up to 93.3% selectivity reported for triterpenoids from Ononis spinosa)[1]."Green" technology, high selectivity, solvent-free final product.High initial equipment cost, requires technical expertise.
Microwave-Assisted Extraction (MAE) Ethanol, Methanol, Water10 - 60 minutesPotentially HighGoodRapid extraction, reduced solvent consumption, improved yield.Potential for localized overheating, requires microwave-transparent vessels.
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, Water20 - 60 minutesPotentially HighGoodReduced extraction time and temperature, enhanced extraction efficiency.Potential for free radical formation, scalability can be challenging.

Note: The yield and purity of alpha-onocerin are highly dependent on the specific plant material, solvent choice, and the precise parameters used for each extraction method. The data presented is indicative and based on general findings for triterpenoid extractions.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established practices for the extraction of triterpenoids from plant materials.

Soxhlet Extraction

This conventional method is often used as a benchmark for extraction efficiency.

Protocol:

  • Preparation of Plant Material: The roots of Ononis spinosa are dried and ground into a fine powder.

  • Extraction: 250 g of the powdered root material is placed in a cellulose (B213188) thimble and extracted in a Soxhlet apparatus for 4 hours with 2 L of dichloromethane. Alternatively, ethyl acetate can be used, which has shown a high percentage of alpha-onocerin in the extract[1].

  • Solvent Evaporation: The solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified. For instance, the dichloromethane extract can be dissolved in petroleum ether, treated with activated charcoal, and filtered. Crystals of alpha-onocerin may be obtained after evaporation of the filtrate.

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that utilizes a supercritical fluid, most commonly CO₂, as the solvent.

Protocol:

  • Preparation of Plant Material: Dried and powdered Ononis spinosa roots are used.

  • Extraction: The extraction is performed using a laboratory or pilot-scale supercritical fluid extractor.

    • Laboratory Scale: The powdered material is subjected to extraction with CO₂ at 40 °C and pressures ranging from 100-200 bar for 60 to 90 minutes. A static extraction phase (soaking in liquid CO₂) for 30 minutes can be followed by a dynamic extraction phase at the set pressure[1].

    • Pilot Scale: Extraction can be carried out with liquid CO₂ at 40 °C and 450 bar.

  • Collection: The extracted components are typically collected by depressurizing the supercritical fluid, which causes the dissolved material to precipitate. The extract can be absorbed in a solvent like 96% ethanol.

  • Post-Extraction Processing: The collected extract is concentrated under vacuum.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process.

Protocol:

  • Preparation of Plant Material: Dried and powdered plant material is used.

  • Extraction: The powdered material is suspended in a suitable solvent (e.g., 70% ethanol) in a microwave-safe extraction vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to microwave irradiation. Typical parameters to optimize include:

    • Microwave Power: 100 - 800 W

    • Extraction Time: 10 - 30 minutes

    • Temperature: 50 - 100 °C

  • Filtration and Concentration: After extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to more efficient extraction.

Protocol:

  • Preparation of Plant Material: Dried and powdered plant material is used.

  • Extraction: The powdered material is suspended in an appropriate solvent (e.g., ethanol) in an extraction vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the suspension. Key parameters to optimize include:

    • Ultrasonic Power/Frequency: e.g., 150 W, 37 kHz

    • Extraction Time: 20 - 40 minutes

    • Temperature: 40 - 80 °C

    • Solvent-to-Solid Ratio: e.g., 20:1 mL/g to 30:1 mL/g

  • Filtration and Concentration: Following ultrasonication, the mixture is filtered, and the solvent is removed under reduced pressure to obtain the crude extract.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the extraction and analysis of alpha-onocerin.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing & Analysis Plant_Material Ononis spinosa Roots Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction Grinding->Soxhlet SFE Supercritical Fluid Extraction (SFE) Grinding->SFE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Filtration Filtration Soxhlet->Filtration SFE->Filtration MAE->Filtration UAE->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Purification Concentration->Purification Analysis Analysis (HPLC, GC-MS) Purification->Analysis

Caption: Generalized workflow for alpha-onocerin extraction and analysis.

Signaling Pathways and Logical Relationships

The choice of extraction method is influenced by a hierarchy of factors, from the desired outcome to practical considerations.

Logical_Relationship Goal Desired Outcome (e.g., High Purity, High Yield) Method_Selection Extraction Method Selection Goal->Method_Selection Soxhlet Soxhlet Method_Selection->Soxhlet SFE SFE Method_Selection->SFE MAE MAE Method_Selection->MAE UAE UAE Method_Selection->UAE Parameters Process Parameters (Solvent, Time, Temp, Power) Soxhlet->Parameters SFE->Parameters MAE->Parameters UAE->Parameters Yield_Purity Yield & Purity Parameters->Yield_Purity Cost_Time Cost & Time Efficiency Parameters->Cost_Time Yield_Purity->Goal Cost_Time->Goal

Caption: Factors influencing the selection of an extraction method.

References

Assessing the Preclinical Safety and Toxicity Profile of Alpha-Onocerin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety and toxicity profile of alpha-onocerin, a naturally occurring triterpenoid, benchmarked against two other well-characterized triterpenoids: ursolic acid and glycyrrhetinic acid. The information presented is intended to support researchers and drug development professionals in evaluating the potential of alpha-onocerin for further preclinical and clinical investigation. While comprehensive public data on the safety profile of alpha-onocerin is currently limited, this guide summarizes the available information and provides context through comparison with related compounds.

Data Presentation: Comparative Toxicity Profile

The following tables summarize the available quantitative preclinical toxicity data for alpha-onocerin and its comparators. It is important to note the significant data gaps for alpha-onocerin, highlighting the need for further investigation.

Table 1: Acute Oral Toxicity

CompoundSpeciesVehicleLD50 (mg/kg)Clinical SignsSource(s)
Alpha-Onocerin Mouse (ICR)Not SpecifiedData Not AvailableCrouching, irritability, tremors observed at 30, 100, and 300 mg/kg.[1][1]
Ursolic Acid MouseNot Specified9260Not Specified[2]
Glycyrrhetinic Acid RatNot Specified>610Not Specified[3][4]
MouseNot Specified>610Not Specified

Table 2: Sub-chronic Oral Toxicity (90-Day)

CompoundSpeciesNOAEL (mg/kg/day)Target Organs/Toxicities ObservedSource(s)
Alpha-Onocerin Data Not AvailableData Not AvailableData Not Available
Ursolic Acid Rat (Han-Wistar)>1000No treatment-related adverse effects observed.
Glycyrrhetinic Acid RatData Not AvailableFunctional changes in the liver and kidneys reported in a 6-month study with "glyciram" (a preparation containing glycyrrhetinic acid) at 100 and 250 mg/kg.

Table 3: Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test)

CompoundTest SystemMetabolic Activation (S9)ResultSource(s)
Alpha-Onocerin Data Not AvailableData Not AvailableData Not Available
Ursolic Acid Salmonella typhimurium TA100Not SpecifiedAntimutagenic against aflatoxin B1-induced mutagenicity.
Glycyrrhetinic Acid Salmonella typhimurium TA1535Not SpecifiedDid not show antimutagenicity against N-methyl-N-nitrosourea.
Ammonium GlycyrrhizateSalmonella typhimuriumWith and WithoutNot genotoxic.

Table 4: Safety Pharmacology

CompoundCore Battery AssessmentKey FindingsSource(s)
Alpha-Onocerin Data Not AvailableData Not Available
Ursolic Acid CardiovascularPreclinical studies suggest protective roles in various cardiovascular conditions.
Central Nervous SystemNo toxicological changes observed in behavior or neurotoxicity in a 90-day rat study.
Respiratory SystemData Not Available
Glycyrrhetinic Acid CardiovascularChronic exposure can lead to hypertension.
Central Nervous SystemData Not Available
Respiratory SystemData Not Available

Experimental Protocols

The following are detailed methodologies for key preclinical safety and toxicity studies, based on internationally recognized guidelines. These protocols provide a framework for the type of studies required to build a comprehensive safety profile for a new chemical entity like alpha-onocerin.

Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)
  • Objective: To determine the acute oral toxicity of a substance and to obtain information on the health hazards likely to arise from a short-term oral exposure.

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, from a standard laboratory strain. Animals are acclimatized to laboratory conditions before the study.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Dose Levels and Administration: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The substance is administered in a single dose by gavage using a stomach tube. The volume administered is kept as low as possible.

  • Procedure:

    • A group of three animals is dosed at a specific starting dose level.

    • The animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) for at least 14 days.

    • The outcome of the first group determines the dose for the next group of three animals (either a higher or lower dose, or the study is terminated).

    • Body weight of the animals is recorded weekly.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is not calculated directly but the substance is assigned to a toxicity class based on the observed mortality at the defined dose levels.

Sub-chronic Oral Toxicity Study (90-Day) (Following OECD Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents)
  • Objective: To characterize the toxicological profile of a substance following repeated oral administration for a period of 90 days. This includes identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

  • Test Animals: Rodents (e.g., rats) of both sexes.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality, the lowest dose should not induce any evidence of toxicity, and the intermediate dose should produce minimal toxic effects.

  • Administration: The test substance is administered orally (e.g., by gavage, in feed, or in drinking water) daily for 90 days.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity. Detailed clinical examinations are performed weekly.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Ophthalmological Examination: Performed prior to the start of the study and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full gross necropsy.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from the lower dose groups showing treatment-related changes are also examined.

  • Data Analysis: The data are analyzed to identify any dose-related effects on the various parameters. The NOAEL is determined as the highest dose at which no adverse treatment-related findings are observed.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
  • Objective: To detect gene mutations induced by a substance. The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.

  • Test System: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

  • Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 mix), typically derived from the liver of rodents pre-treated with an enzyme-inducing agent.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacteria, and (if applicable) S9 mix are combined in molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • The plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

Safety Pharmacology Core Battery (Following ICH S7A Guideline)
  • Objective: To investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

  • Core Battery: The core battery of safety pharmacology studies investigates the effects on the cardiovascular, central nervous, and respiratory systems.

  • Cardiovascular System:

    • In vivo: Assessment of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, unrestrained animals (e.g., dogs, non-human primates, or rodents) using telemetry.

    • In vitro: Assessment of the effects on cardiac ion channels (e.g., hERG potassium channel) to evaluate the potential for QT interval prolongation.

  • Central Nervous System:

    • Assessment of effects on motor activity, behavioral changes, coordination, sensory/motor reflex responses, and body temperature. A functional observational battery (FOB) or a modified Irwin test is commonly used in rodents.

  • Respiratory System:

    • Assessment of respiratory rate, tidal volume, and minute volume in conscious, unrestrained animals using methods like whole-body plethysmography.

  • Dose Levels: Studies are conducted over a range of doses, including and exceeding the anticipated therapeutic range.

  • Timing: These studies are typically conducted before first-in-human administration.

Mandatory Visualizations

The following diagrams illustrate the general workflows for the key preclinical toxicity studies described above.

Acute_Oral_Toxicity_Workflow Acute Oral Toxicity Study Workflow (OECD 423) start Start acclimatization Animal Acclimatization start->acclimatization dosing_g1 Dose Group 1 (3 animals) at Starting Dose acclimatization->dosing_g1 observation 14-Day Observation (Clinical Signs, Body Weight) dosing_g1->observation outcome_g1 Assess Outcome observation->outcome_g1 dosing_g2_up Dose Next Group (3 animals) at Higher Dose outcome_g1->dosing_g2_up No/Low Mortality dosing_g2_down Dose Next Group (3 animals) at Lower Dose outcome_g1->dosing_g2_down High Mortality necropsy Gross Necropsy outcome_g1->necropsy Study Termination Criteria Met dosing_g2_up->observation dosing_g2_down->observation end End: Determine Toxicity Class necropsy->end

Caption: Workflow for an acute oral toxicity study following the Acute Toxic Class Method.

Subchronic_Toxicity_Workflow 90-Day Sub-chronic Oral Toxicity Study Workflow (OECD 408) start Start animal_selection Animal Selection & Acclimatization (e.g., Rats, both sexes) start->animal_selection group_assignment Group Assignment (Control + 3 Dose Levels) animal_selection->group_assignment dosing Daily Dosing for 90 Days group_assignment->dosing in_life_phase In-Life Observations dosing->in_life_phase terminal_phase Terminal Phase dosing->terminal_phase clinical_obs Daily Clinical Observations in_life_phase->clinical_obs bw_food Weekly Body Weight & Food/Water Consumption in_life_phase->bw_food ophthalmology Ophthalmology (Pre-test & Termination) in_life_phase->ophthalmology blood_collection Blood Collection (Hematology & Clinical Biochemistry) terminal_phase->blood_collection urinalysis Urinalysis blood_collection->urinalysis necropsy Gross Necropsy & Organ Weights urinalysis->necropsy histopathology Histopathology necropsy->histopathology end End: Data Analysis & NOAEL Determination histopathology->end

Caption: General workflow for a 90-day sub-chronic oral toxicity study.

Ames_Test_Workflow Bacterial Reverse Mutation (Ames) Test Workflow (OECD 471) start Start prepare_cultures Prepare Bacterial Tester Strains start->prepare_cultures prepare_test_item Prepare Test Substance (Multiple Concentrations) start->prepare_test_item prepare_s9 Prepare S9 Mix (for Metabolic Activation) start->prepare_s9 mixing Combine in Top Agar: - Bacteria - Test Substance - With/Without S9 Mix prepare_cultures->mixing prepare_test_item->mixing prepare_s9->mixing plating Pour onto Minimal Glucose Agar Plates mixing->plating incubation Incubate at 37°C (48-72 hours) plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis: - Dose-Response - Fold Increase over Control counting->analysis end End: Determine Mutagenic Potential analysis->end

Caption: Workflow for the Ames test (Plate Incorporation Method).

Safety_Pharmacology_Workflow Safety Pharmacology Core Battery Workflow (ICH S7A) start Start: Test Substance Evaluation core_battery Core Battery Assessment start->core_battery cv_system Cardiovascular System - In vivo Telemetry (BP, HR, ECG) - In vitro hERG Assay core_battery->cv_system cns_system Central Nervous System - Functional Observational Battery (FOB) or Irwin Test core_battery->cns_system resp_system Respiratory System - Whole-Body Plethysmography (Resp. Rate, Tidal Volume) core_battery->resp_system data_analysis Data Analysis (Dose-Response Relationship) cv_system->data_analysis cns_system->data_analysis resp_system->data_analysis risk_assessment Human Risk Assessment data_analysis->risk_assessment end End: Inform First-in-Human Study Design risk_assessment->end

Caption: General workflow for the safety pharmacology core battery assessment.

References

Safety Operating Guide

Navigating the Disposal of α-Onocerol: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the safe disposal of α-Onocerol, a triterpenoid (B12794562) of interest in various research applications. Adherence to these protocols is essential for protecting personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Based on general laboratory safety guidelines, appropriate Personal Protective Equipment (PPE) should be worn when handling α-Onocerol. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of any dust or aerosols.

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties for α-Onocerol (also known as α-Onocerin).

PropertyValueSource(s)
Chemical Name α-Onocerin, α-Onocerol[1]
CAS Number 511-01-3[1]
Molecular Formula C₃₀H₅₀O₂[1]
Molecular Weight 442.72 g/mol [1]
Melting Point 202-203 °C[1]
Boiling Point 524.3±50.0 °C (Predicted)
Density 1.01±0.1 g/cm³ (Predicted)
Storage Temperature 2-8°C

Experimental Protocol for Waste Collection and Segregation

The primary directive for the disposal of α-Onocerol is to treat it as chemical waste and engage a licensed professional waste disposal service. Under no circumstances should α-Onocerol be disposed of down the drain or in regular solid waste.

1. Waste Identification and Segregation:

  • Properly identify and segregate chemical waste to ensure safe handling and disposal.

  • Solid Waste: Collect solid α-Onocerol waste in a clearly labeled, sealed container.

  • Liquid Waste: If α-Onocerol is in a solution, collect it in a designated, leak-proof container for chemical waste. The solvent will likely dictate the specific waste stream classification (e.g., halogenated or non-halogenated). Do not mix incompatible waste streams.

  • Contaminated Materials: Any materials that come into contact with α-Onocerol, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as chemical waste. These items should be collected in a designated, labeled container.

2. Labeling:

The waste container must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "alpha-Onocerol."

  • If in a solution, list all constituents and their approximate percentages.

  • The date accumulation started.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • This designated location is often referred to as a Satellite Accumulation Area (SAA) and should be at or near the point of generation.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Keep the waste container closed at all times except when adding waste.

4. Professional Disposal:

  • Arrange for the collection of the waste by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) department.

  • Provide them with all necessary information about the waste to ensure proper handling and disposal.

Disposal Decision Workflow

The following diagram outlines the logical steps to ensure the proper disposal of α-Onocerol.

Logical workflow for the safe disposal of α-Onocerol.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of α-Onocerol, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Handling alpha-Onocerol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The integrity of your research and the safety of your team are paramount. This document provides essential, direct guidance on the personal protective equipment (PPE) required for handling alpha-Onocerol, a triterpenoid (B12794562) of significant interest in drug development. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

This compound, as a solid, powdered organic compound, necessitates a baseline level of protection to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE and operational plans for its handling and disposal.

Hazard Category This compound (Solid) Engineering Controls Required Personal Protective Equipment (PPE) Disposal Plan
Physical Form Crystalline Solid / PowderFume Hood or Ventilated EnclosureLab Coat, Nitrile Gloves, Safety Glasses with Side ShieldsDispose of in a designated hazardous waste container for solid chemical waste.
Primary Routes of Exposure Inhalation of dust, Skin contact, Eye contactUse in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders.- Hand Protection: Nitrile gloves are the minimum requirement. Consider double-gloving for extended handling periods. - Eye Protection: ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a significant risk of dust generation.[1] - Body Protection: A standard laboratory coat. - Respiratory Protection: Generally not required for small quantities handled in a fume hood. If significant dust is anticipated, a NIOSH-approved N95 respirator is recommended.Contaminated PPE (gloves, etc.) should be disposed of in the solid hazardous waste container.
First Aid Measures Skin Contact: Wash the affected area thoroughly with soap and water.[2] Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2] Inhalation: Move the individual to fresh air. Ingestion: Rinse mouth with water. Do not induce vomiting.N/AN/AReport all exposures to the laboratory supervisor.

Experimental Protocol: Safe Handling of this compound

The following step-by-step methodology ensures the safe handling of this compound during routine laboratory procedures.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before handling this compound.

    • Don all required PPE as specified in the table above: lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling:

    • Conduct all weighing and transfers of solid this compound within the fume hood to minimize dust inhalation.

    • Use a spatula for transfers. Avoid creating dust clouds.

    • If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • Clean any spills immediately according to standard laboratory procedures for non-volatile solids.

    • Decontaminate the work surface thoroughly.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

    • Wash hands thoroughly with soap and water after removing PPE.

  • Disposal:

    • All solid waste contaminated with this compound, including used weighing paper and contaminated PPE, must be placed in a clearly labeled hazardous waste container for solid chemical waste.

    • Do not dispose of this compound down the drain.

Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Don PPE: - Lab Coat - Safety Glasses - Nitrile Gloves prep1->prep2 handle1 Weigh and Transfer this compound prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Clean Work Area handle2->post1 disp1 Dispose of Contaminated Waste in Designated Hazardous Waste Container handle2->disp1 During & After Procedure post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Onocerol
Reactant of Route 2
alpha-Onocerol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.